molecular formula C6H5F2N B139000 2,6-Difluoroaniline CAS No. 5509-65-9

2,6-Difluoroaniline

Cat. No.: B139000
CAS No.: 5509-65-9
M. Wt: 129.11 g/mol
InChI Key: ODUZJBKKYBQIBX-UHFFFAOYSA-N
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Description

2,6-Difluoroaniline is a fluorinated aniline derivative that serves as a critical building block in organic synthesis, particularly in the development of advanced agrochemicals and pharmaceuticals. Its unique structure, featuring two fluorine atoms in the ortho positions, makes it a valuable intermediate for creating compounds with enhanced biological activity and stability. In agrochemical research, this compound is a key precursor in the synthesis of sulfonylurea herbicides such as florasulam, mesosulfuron-methyl, and penoxsulam . These herbicides are valued for their high efficacy and selectivity, contributing to modern weed management solutions and addressing global agricultural productivity needs . The demand in this sector is a primary driver of the market, with steady growth projected . The compound also holds significant value in pharmaceutical research and development, where it is used as an intermediate for synthesizing various active pharmaceutical ingredients (APIs) . Its applications extend to the dye industry, where it is utilized in the production of vibrant and durable colorants for textiles and other materials . The global market for this compound is characterized by a focus on high-purity grades (≥99%), which are essential for ensuring the efficacy and safety of end products in regulated industries like pharmaceuticals . Regionally, the Asia-Pacific region is a dominant and fast-growing market, fueled by expanding chemical and pharmaceutical industries . As a specialist supplier, we provide this compound that meets stringent quality specifications to support innovative research. This product is intended for laboratory research purposes only and is not classified as a drug or consumer product. It is strictly for professional use and is not intended for personal, veterinary, or human therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-difluoroaniline
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InChI

InChI=1S/C6H5F2N/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUZJBKKYBQIBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2073350
Record name 2,6-Difluoroaniline
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Molecular Weight

129.11 g/mol
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CAS No.

5509-65-9
Record name 2,6-Difluoroaniline
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Record name Benzenamine, 2,6-difluoro-
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Foundational & Exploratory

A Technical Guide to the Physical Properties of 2,6-Difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core physical properties of 2,6-Difluoroaniline (CAS No: 5509-65-9), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its unique fluorinated structure imparts desirable characteristics, making it a valuable building block for developing novel compounds.[1] This guide summarizes its key physical data, outlines standard experimental protocols for their determination, and provides a visual representation of its application in chemical synthesis.

Core Physical and Chemical Properties

The physical characteristics of this compound are critical for its handling, storage, and application in synthetic chemistry. The following table summarizes its key quantitative properties based on available literature.

PropertyValueNotes / Reference
Molecular Formula C₆H₅F₂N[1][3]
Molecular Weight 129.11 g/mol [1][3]
Appearance Clear, colorless to pale yellow or brown liquid[1][4]
Melting Point 20.13 °C (293.28 K)Calculated via Joback Method. The compound is a liquid at room temperature.[5][6]
Boiling Point 154 °C (at 760 mmHg)[1][4]
51-52 °C (at 15 mmHg)Boiling point under reduced pressure.[7][8][9]
Density 1.199 g/mL at 25 °C[7][8][9]
Refractive Index n20/D 1.508[7][8][9]
Flash Point 43 °C (110 °F)Closed-cup method.[4]
51 °C (123.8 °F)Closed-cup method.
Water Solubility Slightly soluble[2][4]
Solubility (Organic) Soluble in Chloroform and slightly soluble in Ethyl Acetate.[10]
pKa 1.81 ± 0.10Predicted value.[10]
LogP 1.48Octanol/water partition coefficient.[11]
Vapor Density 4.45[12]

Experimental Protocols for Property Determination

Accurate determination of physical properties is essential for chemical safety, process design, and quality control. The following sections describe standard methodologies for measuring the key properties of a liquid chemical like this compound.

The boiling point is a fundamental property determined using methods outlined in guidelines such as OECD Test Guideline 103 or ASTM D86.[13][14]

  • Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[3] The distillation method involves heating the liquid to its boiling point, allowing the vapor to equilibrate with the liquid, and measuring the temperature of the vapor.[14]

  • Methodology:

    • A sample of the liquid (typically >5 mL) is placed in a distillation flask with boiling chips or a magnetic stir bar to ensure smooth boiling.[3][15]

    • The flask is connected to a condenser and a collection vessel. A calibrated thermometer is positioned so that the top of its bulb is level with the bottom of the side-arm leading to the condenser.[14]

    • The liquid is heated gently. As it boils, the vapor rises and immerses the thermometer bulb.

    • The temperature is recorded when it stabilizes, which indicates that a state of equilibrium between the vapor and liquid has been reached. This stable temperature is the boiling point.[14]

    • The ambient barometric pressure must be recorded, as boiling point is pressure-dependent.[3][16]

The density of liquids can be precisely determined using a digital density meter, following a standard protocol such as ASTM D4052.[10][17]

  • Principle: This method utilizes an oscillating U-shaped tube. The frequency of the tube's oscillation is dependent on its mass. When the tube is filled with a liquid sample, its total mass changes, which in turn alters the oscillation frequency.[11][18]

  • Methodology:

    • The instrument is calibrated using two standards of known density, typically dry air and high-purity water.

    • A small volume of the liquid sample (e.g., this compound) is injected into the thermostatically controlled U-tube, ensuring no air bubbles are present.[17]

    • The instrument electronically measures the oscillation period of the U-tube containing the sample.

    • Using the calibration data, the instrument calculates the density of the sample at the specified temperature.[18] This method is fast, requires a small sample volume, and provides high accuracy.[11]

The flash point is a critical safety parameter indicating the flammability of a substance. It is determined using a closed-cup tester according to standard methods like ASTM D93.[8][19][20]

  • Principle: The flash point is the lowest temperature at which a liquid's vapors will ignite when an ignition source is introduced in a closed vessel.[5][7]

  • Methodology:

    • A brass test cup is filled with a specified volume of this compound and sealed with a lid.

    • The sample is heated at a slow, constant, and specified rate while being continuously stirred.[20]

    • At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame or electric spark) is briefly introduced into the vapor space inside the cup.[19]

    • The test is repeated until a "flash"—a brief ignition of the vapor—is observed inside the cup.

    • The temperature at which the flash occurs is recorded as the flash point.[5][7]

Application in Synthesis: A Visual Workflow

This compound is a crucial precursor for synthesizing a wide range of high-value chemicals. Its primary amine group and fluorinated phenyl ring make it an ideal starting material for creating complex molecules. A prominent example is its use in the production of the herbicide Flumetsulam.[4][12] The following diagram illustrates this key synthetic transformation.

G reactant1 This compound process Sulfonamide Formation (Base-mediated coupling) reactant1->process reactant2 5-Methyl[1,2,4]triazolo[1,5-a] pyrimidine-2-sulfonyl chloride reactant2->process product Flumetsulam (Herbicide) plus + plus->process process->product

Caption: Synthetic pathway of Flumetsulam from this compound.

References

2,6-Difluoroaniline CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,6-Difluoroaniline, a key building block in pharmaceutical and agrochemical research. It covers its fundamental properties, synthesis, and applications, with a focus on experimental protocols and data presentation for a scientific audience.

Core Data Summary

The essential physicochemical properties of this compound are summarized below for easy reference.

PropertyValueReference
CAS Number 5509-65-9[1][2][3]
Molecular Formula C₆H₅F₂N[1][2]
Molecular Weight 129.11 g/mol [1][4][5]
Appearance Colorless to pale yellow liquid
Boiling Point 154 °C
Density 1.199 g/mL at 25 °C[5]
Refractive Index n20/D 1.508[5]
Solubility Slightly soluble in water[5]

Applications in Synthesis

This compound is a versatile intermediate used in the synthesis of a range of target molecules in the pharmaceutical and agrochemical industries. The fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final compounds.

Application AreaExample Synthesized Compounds
Agrochemicals Herbicides (e.g., Flumetsulam)
Medicinal Chemistry p38 MAP Kinase Inhibitors
Anti-inflammatory drugs
Analgesics
Anticancer agents

Experimental Protocols

Synthesis of this compound via Reduction of 2,6-Difluoronitrobenzene

A common laboratory-scale synthesis of this compound involves the reduction of 2,6-difluoronitrobenzene. The following is a representative protocol.

Materials:

  • 2,6-Difluoronitrobenzene

  • Ethanol (B145695)

  • Iron powder

  • Concentrated Hydrochloric Acid

  • Sodium Bicarbonate

  • Diethyl ether

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-difluoronitrobenzene (1 equivalent) and ethanol.

  • To this solution, add iron powder (3-5 equivalents).

  • Heat the mixture to reflux.

  • Slowly add concentrated hydrochloric acid (catalytic amount) to the refluxing mixture.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.

  • Evaporate the ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a saturated solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • The product can be further purified by vacuum distillation.

Representative Application: Synthesis of a p38α Kinase Inhibitor Intermediate

This compound is a key building block for a series of 2,6,9-trisubstituted purine (B94841) inhibitors of p38α kinase. The general synthetic route involves the formation of a urea (B33335) linkage.

Materials:

Procedure:

  • Isocyanate Formation: To a solution of this compound (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM at 0 °C, add a solution of triphosgene (0.4 equivalents) in anhydrous DCM dropwise. Stir the mixture at 0 °C for 1 hour.

  • Urea Formation: To the resulting isocyanate solution, add the desired 6-chloropurine derivative (1 equivalent). Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: Quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the N-phenyl-N-purin-6-yl urea derivative.

Visualized Synthetic Pathway

The following diagram illustrates a common synthetic pathway for agrochemicals, starting from this compound.

G A This compound C Sulfonamide Formation A->C 1. B Sulfonyl Chloride Derivative B->C D N-(2,6-difluorophenyl)sulfonamide C->D 2. F Cyclization/Condensation D->F 3. E Heterocyclic Precursor E->F G Final Product (e.g., Flumetsulam) F->G 4.

Caption: Synthetic workflow for an agrochemical from this compound.

References

Commercial Availability and Purity of 2,6-Difluoroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoroaniline is a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its chemical structure, featuring two fluorine atoms ortho to the amine group, imparts unique electronic properties and conformational constraints that are highly sought after in modern drug design. The purity of this key intermediate is paramount, as even trace impurities can have a significant impact on the yield, safety, and efficacy of the final product. This technical guide provides a comprehensive overview of the commercial sources of this compound, their typical purity levels, and the analytical methodologies employed for its quality control.

Commercial Sources and Purity

A variety of chemical suppliers offer this compound in differing grades and quantities, catering to needs from laboratory-scale research to industrial-scale production. The purity of the commercially available product typically ranges from 97% to over 99.5%. Below is a summary of prominent suppliers and their advertised purities.

SupplierStated PurityAnalysis Method
Aarti Industries99.5%Not Specified
Sigma-Aldrich≥97%Not Specified
Thermo Scientific (Alfa Aesar)98%, ≥97.5%GC
Tokyo Chemical Industry (TCI)>98.0%GC
Amerigo Scientific≥97%Not Specified
BLD PharmNot SpecifiedNMR, HPLC, LC-MS, UPLC
ChemSceneNot Specified (Complies with specifications)Not Specified

It is important to note that the provided purity levels are as stated by the suppliers and may vary between batches. For research and development, particularly in pharmaceutical applications, it is crucial to obtain a lot-specific Certificate of Analysis (CoA) to confirm the purity and identify any potential impurities.[1]

Experimental Protocols for Purity Determination

The quality control of this compound, as with many pharmaceutical intermediates, relies on a combination of chromatographic and spectroscopic techniques to ensure identity, purity, and the absence of contaminants.[2][3][4][5]

Gas Chromatography (GC) for Purity Assay

Gas chromatography is a widely used method for determining the purity of volatile and thermally stable compounds like this compound.[6][7] A typical GC method for assaying the purity of this compound is outlined below.

Objective: To determine the percentage purity of this compound by gas chromatography with Flame Ionization Detection (FID).

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Autosampler and data acquisition system

Reagents and Materials:

  • This compound reference standard (of known purity)

  • This compound sample for analysis

  • High-purity solvent (e.g., Methanol or Dichloromethane) for sample dissolution

Chromatographic Conditions:

  • Carrier Gas: Helium or Nitrogen, constant flow at 1.0 mL/min

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Procedure:

  • Standard Preparation: Accurately weigh about 50 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent.

  • Sample Preparation: Accurately weigh about 50 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the same solvent.

  • Analysis: Inject the standard and sample solutions into the GC system.

  • Data Analysis: The purity of the sample is calculated by comparing the peak area of the this compound in the sample chromatogram to that of the standard, using the area normalization method.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

HPLC is a powerful technique for separating and quantifying non-volatile or thermally labile impurities that may be present in the this compound sample.[4]

Objective: To identify and quantify impurities in a this compound sample using reverse-phase HPLC with UV detection.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis Detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler and data acquisition system

Reagents and Materials:

  • This compound sample

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (optional, for mobile phase modification)

Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation: Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Analysis: Inject a blank (diluent) followed by the sample solution into the HPLC system.

  • Data Analysis: Identify and quantify impurities based on their retention times and peak areas relative to the main this compound peak.

Visualization of Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control of this compound, from sample receipt to final disposition.

QC_Workflow Sample Sample Receipt (this compound) Documentation Documentation Review (CoA, Batch Records) Sample->Documentation Sampling Laboratory Sampling Documentation->Sampling Testing Analytical Testing Sampling->Testing GC GC Purity Assay Testing->GC HPLC HPLC Impurity Profile Testing->HPLC Spectroscopy Spectroscopic ID (FTIR, NMR) Testing->Spectroscopy Review Data Review and Approval GC->Review HPLC->Review Spectroscopy->Review Release Material Release Review->Release Pass Reject Material Rejection Review->Reject Fail

References

Navigating the Solubility Landscape of 2,6-Difluoroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the solubility characteristics of 2,6-difluoroaniline, a crucial parameter for its application in pharmaceutical synthesis, materials science, and chemical research. Due to a lack of readily available quantitative solubility data in common laboratory solvents, this document provides a framework for researchers to determine these values. It outlines detailed experimental protocols for established methodologies, including gravimetric analysis and spectrophotometric techniques (UV-Vis and HPLC). Furthermore, this guide presents templates for data organization and visual workflows to facilitate systematic and accurate solubility profiling.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that governs the feasibility and efficiency of numerous chemical processes. For a versatile intermediate like this compound, understanding its solubility profile is paramount for:

  • Reaction Kinetics and Yield: Ensuring the compound is sufficiently dissolved in the reaction medium is essential for optimal reaction rates and product yields.

  • Purification and Crystallization: Knowledge of solubility in various solvents is critical for developing effective crystallization and purification protocols.

  • Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) or its intermediates directly impacts its bioavailability and the design of dosage forms.

  • Analytical Method Development: Preparing solutions of known concentrations for analytical techniques such as chromatography and spectroscopy relies on accurate solubility data.

While this compound is known to be slightly soluble in water, comprehensive quantitative data regarding its solubility in a range of common organic solvents is not extensively documented in publicly accessible literature.[1] This guide provides the necessary tools for researchers to generate this critical data in-house.

Physicochemical Properties and Qualitative Solubility Profile

This compound (C₆H₅F₂N, CAS: 5509-65-9) is an aromatic amine with a molecular weight of 129.11 g/mol .[2] Its structure, featuring a benzene (B151609) ring substituted with two fluorine atoms and an amino group, imparts a degree of polarity. The presence of the amino group allows for hydrogen bonding, while the fluorinated benzene ring contributes to its nonpolar character.

Based on the principle of "like dissolves like," a qualitative prediction of its solubility can be made:

  • Polar Protic Solvents (e.g., water, methanol, ethanol): Expected to have some degree of solubility due to hydrogen bonding with the amino group. However, the hydrophobic benzene ring may limit high solubility. It is documented as "slightly soluble in water".[1]

  • Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dichloromethane): Moderate to good solubility is anticipated as these solvents can engage in dipole-dipole interactions.

  • Nonpolar Solvents (e.g., toluene, hexane): Lower solubility is expected, although the aromatic ring may allow for some interaction with aromatic solvents like toluene.

One source suggests that its fluorinated structure can lead to improved solubility in organic solvents.[3]

Quantitative Solubility Data

SolventChemical FormulaTypeTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method Used
WaterH₂OPolar Protic
MethanolCH₃OHPolar Protic
EthanolC₂H₅OHPolar Protic
IsopropanolC₃H₈OPolar Protic
AcetoneC₃H₆OPolar Aprotic
Ethyl AcetateC₄H₈O₂Polar Aprotic
DichloromethaneCH₂Cl₂Polar Aprotic
ChloroformCHCl₃Polar Aprotic
TolueneC₇H₈Nonpolar
HexaneC₆H₁₄Nonpolar

Experimental Protocols for Solubility Determination

To obtain accurate and reproducible solubility data, established experimental methods should be employed. The following sections detail the protocols for the gravimetric method and spectrophotometric methods.

Gravimetric Method

The gravimetric method is a direct and straightforward technique for determining solubility.[4][5][6][7] It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-capped vial). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or rotator is recommended.

  • Phase Separation:

    • Allow the undissolved solid to settle. Centrifugation can be used to accelerate this process.

  • Sample Withdrawal:

    • Carefully withdraw a known volume of the clear supernatant using a pre-weighed, pre-heated (to the equilibration temperature) pipette to avoid crystallization upon cooling.

  • Solvent Evaporation:

    • Transfer the supernatant to a pre-weighed evaporating dish.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

  • Drying and Weighing:

    • Dry the residue to a constant weight in a vacuum oven.

    • The final weight of the container with the dried solute is recorded.

  • Calculation:

    • The solubility is calculated by dividing the mass of the dried solute by the volume of the solvent withdrawn.

Spectrophotometric Methods (UV-Vis or HPLC)

Spectrophotometric methods offer a more sensitive and often faster alternative to the gravimetric method, particularly for compounds with low solubility or when only small amounts of material are available. These methods rely on the Beer-Lambert law, which relates the absorbance of a solution to the concentration of the analyte. A calibration curve must first be established.

4.2.1. UV-Vis Spectroscopy

Methodology:

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Generation of a Calibration Curve:

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.[8]

    • Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Preparation of a Saturated Solution:

    • Prepare a saturated solution and allow it to equilibrate as described in the gravimetric method (Steps 1-3).

  • Sample Withdrawal and Dilution:

    • Withdraw a known volume of the clear supernatant and dilute it with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

  • Analysis:

    • Measure the absorbance of the diluted sample.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve. The solubility of the saturated solution is then calculated by multiplying this concentration by the dilution factor.

4.2.2. High-Performance Liquid Chromatography (HPLC)

Methodology:

  • Method Development:

    • Develop a suitable HPLC method for the analysis of this compound, optimizing parameters such as the column, mobile phase, flow rate, and detection wavelength.[9][10][11][12]

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a suitable solvent.

    • Inject the standard solutions and generate a calibration curve by plotting peak area versus concentration.

  • Preparation of a Saturated Solution:

    • Prepare a saturated solution and allow it to equilibrate as described in the gravimetric method (Steps 1-3).

  • Sample Withdrawal and Dilution:

    • Withdraw a known volume of the clear supernatant, filter it through a suitable syringe filter (e.g., 0.22 µm), and dilute it with a known volume of the mobile phase to bring the concentration within the linear range of the calibration curve.

  • Analysis:

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve. The solubility of the saturated solution is then calculated by multiplying this concentration by the dilution factor.

Visualized Workflows and Relationships

To aid in the conceptualization of the experimental process and the factors influencing solubility, the following diagrams are provided.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solute Excess this compound prep_mix Mix in a Sealed Container prep_solute->prep_mix prep_solvent Known Volume of Solvent prep_solvent->prep_mix equilibrate Agitate at Constant Temperature (24-48 hours) prep_mix->equilibrate separate Settle or Centrifuge equilibrate->separate withdraw Withdraw Supernatant separate->withdraw gravimetric Gravimetric Method withdraw->gravimetric spectro Spectrophotometric Method withdraw->spectro evaporate Evaporate Solvent gravimetric->evaporate dilute Dilute Sample spectro->dilute weigh Weigh Residue evaporate->weigh calculate_g Calculate Solubility weigh->calculate_g measure Measure Absorbance/Peak Area dilute->measure calculate_s Calculate Solubility measure->calculate_s

Caption: Experimental workflow for determining the solubility of this compound.

G solubility Solubility of This compound polarity_solute Polarity (Amino Group) solubility->polarity_solute nonpolarity_solute Nonpolarity (Fluorinated Benzene Ring) solubility->nonpolarity_solute h_bond_donor Hydrogen Bond Donor (N-H) solubility->h_bond_donor polarity_solvent Polarity solubility->polarity_solvent h_bond_acceptor Hydrogen Bond Acceptor solubility->h_bond_acceptor dielectric Dielectric Constant solubility->dielectric temperature Temperature solubility->temperature pressure Pressure solubility->pressure

Caption: Key factors influencing the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in common laboratory solvents is not extensively published, this guide provides the necessary framework for researchers to experimentally determine these crucial values. By following the detailed protocols for gravimetric and spectrophotometric methods, scientists and drug development professionals can generate reliable and reproducible data. This will, in turn, facilitate the optimization of synthetic routes, the development of robust purification strategies, and the formulation of novel products containing this versatile chemical intermediate. The provided templates and diagrams serve as valuable tools for organizing data and understanding the fundamental principles governing the solubility of this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,6-Difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 2,6-difluoroaniline. The interpretation of NMR data is crucial for the structural elucidation and purity assessment of this compound, which is a valuable building block in pharmaceutical and materials science research. This document presents predicted spectral data, detailed experimental protocols for acquiring such spectra, and a visual representation of the molecular structure and its NMR-active nuclei.

Data Presentation

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3, H-56.65 - 6.75Triplet of triplets³J(H,H) ≈ 8.5, ⁴J(H,F) ≈ 6.5
H-46.80 - 6.90Triplet of triplets³J(H,H) ≈ 8.5, ⁵J(H,F) ≈ 1.0
NH₂~3.8 (broad)Singlet-

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonChemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (J, Hz)
C-1128.0 - 130.0Triplet²J(C,F) ≈ 10-15
C-2, C-6151.0 - 153.0Doublet of doublets¹J(C,F) ≈ 235-245, ³J(C,F) ≈ 5-10
C-3, C-5111.0 - 113.0Doublet²J(C,F) ≈ 20-25
C-4123.0 - 125.0Triplet³J(C,F) ≈ 2-5

Interpretation of Spectra

The ¹H NMR spectrum of this compound is characterized by the symmetry of the molecule. The two protons at positions 3 and 5 (H-3, H-5) are chemically equivalent, as are the two fluorine atoms at positions 2 and 6. This equivalence leads to a simplified aromatic region. The signal for H-3 and H-5 is expected to be a triplet of triplets due to coupling with the adjacent H-4 proton (³J(H,H)) and the two equivalent fluorine atoms (⁴J(H,F)). The H-4 proton will appear as a triplet of triplets, coupling to the two H-3/H-5 protons (³J(H,H)) and showing a smaller coupling to the two fluorine atoms (⁵J(H,F)). The amine (NH₂) protons typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

In the ¹³C NMR spectrum, the carbon atoms directly bonded to fluorine (C-2, C-6) exhibit a large one-bond coupling constant (¹J(C,F)) and will appear as a doublet of doublets due to coupling to the other fluorine atom. The C-1 carbon, attached to the amino group, will show a triplet multiplicity due to coupling with the two adjacent fluorine atoms. Similarly, C-3 and C-5 are equivalent and will appear as a doublet due to two-bond coupling with the adjacent fluorine atom. The C-4 carbon will appear as a triplet due to three-bond coupling with the two fluorine atoms.

Experimental Protocols

The following are detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for non-polar to moderately polar compounds.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube. This prevents line broadening and improves spectral resolution.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).

  • Final Volume and Labeling: Ensure the final volume in the NMR tube is sufficient to cover the detection region of the NMR probe (typically a height of 4-5 cm). Cap the tube and label it clearly.

¹H NMR Data Acquisition
  • Spectrometer Setup: Use a spectrometer with a field strength of 400 MHz or higher for better resolution. Tune and match the probe for the ¹H frequency.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds. A longer delay ensures complete relaxation for accurate integration.

    • Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak or TMS.

    • Integrate the signals to determine the relative number of protons.

¹³C NMR Data Acquisition
  • Spectrometer Setup: Tune and match the NMR probe for the ¹³C frequency.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Typically 200-220 ppm, centered around 100-120 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the solvent peak or TMS.

Mandatory Visualization

The following diagram illustrates the molecular structure of this compound and highlights the key nuclei and their coupling relationships relevant to NMR spectroscopy.

Caption: Molecular structure of this compound with key NMR couplings indicated.

An In-depth Technical Guide to the Key Peaks in the FTIR Spectrum of 2,6-Difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoroaniline is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty polymers. A thorough understanding of its molecular structure is crucial for quality control, reaction monitoring, and the development of new synthetic routes. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for elucidating the functional groups and overall structure of molecules. This guide provides a detailed analysis of the key peaks in the FTIR spectrum of this compound, complete with experimental protocols and a visual representation of the molecule's vibrational modes.

Data Presentation: Key FTIR Peaks of this compound

The FTIR spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational modes of its functional groups. The table below summarizes the principal peaks, their corresponding vibrational assignments, and their typical wavenumber ranges. The assignments are based on a combination of experimental data from various spectral databases and theoretical calculations from a study on the vibrational frequencies of aniline (B41778) derivatives.

Wavenumber (cm⁻¹)Vibrational AssignmentFunctional Group
3480 - 3400Asymmetric N-H StretchPrimary Amine (-NH₂)
3400 - 3300Symmetric N-H StretchPrimary Amine (-NH₂)
3100 - 3000Aromatic C-H StretchAromatic Ring
1630 - 1600N-H Bending (Scissoring)Primary Amine (-NH₂)
1600 - 1550C=C Aromatic Ring StretchAromatic Ring
1500 - 1450C=C Aromatic Ring StretchAromatic Ring
1300 - 1200C-N StretchAryl Amine
1250 - 1150C-F StretchAryl Fluoride
900 - 675Aromatic C-H Out-of-Plane BendingAromatic Ring

Experimental Protocols

The FTIR data for this compound has been compiled from various sources, with the most common experimental techniques being Attenuated Total Reflectance (ATR) and Transmission spectroscopy. Below are detailed methodologies for these key experiments.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
  • Instrumentation: The spectra are often recorded using a Bruker Tensor 27 FT-IR spectrometer equipped with a DuraSamplIR II ATR accessory.[1]

  • Sample Preparation: A small amount of neat (undiluted) liquid this compound is placed directly onto the ATR crystal (typically diamond or zinc selenide).

  • Data Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: Typically 4 cm⁻¹

    • Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Transmission FTIR Spectroscopy (as a thin film)
  • Instrumentation: A Bruker IFS 85 FTIR spectrometer or a similar instrument is used.[1]

  • Sample Preparation: A thin film of liquid this compound is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are then gently pressed together to create a uniform film of suitable thickness for IR transmission.

  • Data Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16 to 32 scans.

    • Background: A background spectrum is recorded with the empty salt plates in the beam path.

Visualization of Molecular Vibrations

The following diagram illustrates the logical relationship between the primary functional groups of this compound and their characteristic regions in the infrared spectrum.

FTIR_Functional_Groups Vibrational Modes of this compound cluster_molecule This compound Structure cluster_regions FTIR Spectral Regions (cm⁻¹) cluster_functional_groups Functional Groups C6H3F2NH2 C₆H₃F₂NH₂ NH2_group Amine (-NH₂) C6H3F2NH2->NH2_group has Aromatic_Ring Aromatic Ring C6H3F2NH2->Aromatic_Ring has CF_bond C-F Bonds C6H3F2NH2->CF_bond has NH_stretch N-H Stretch (3500-3300) CH_stretch Aromatic C-H Stretch (3100-3000) NH_bend N-H Bend (1630-1600) CC_stretch Aromatic C=C Stretch (1600-1450) CN_stretch C-N Stretch (1300-1200) CF_stretch C-F Stretch (1250-1150) CH_oop Aromatic C-H OOP (900-675) NH2_group->NH_stretch vibrates as NH2_group->NH_bend vibrates as NH2_group->CN_stretch vibrates as Aromatic_Ring->CH_stretch vibrates as Aromatic_Ring->CC_stretch vibrates as Aromatic_Ring->CH_oop vibrates as CF_bond->CF_stretch vibrates as

Caption: Functional groups of this compound and their corresponding FTIR regions.

References

mass spectrometry fragmentation pattern of 2,6-Difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2,6-Difluoroaniline

This guide provides a comprehensive overview of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound. It is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and analysis of aromatic compounds. This document details the experimental parameters, presents the quantitative fragmentation data, and proposes a likely fragmentation pathway.

This compound (C6H5F2N) has a molecular weight of approximately 129.11 g/mol .[1] Under electron ionization, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and subsequent fragmentation into various daughter ions. The fragmentation pattern is a characteristic fingerprint that can be used for identification and structural analysis.

Experimental Protocol

The following protocol outlines a typical procedure for acquiring the electron ionization mass spectrum of this compound.

Instrumentation:

  • Mass Spectrometer: A high-resolution mass spectrometer capable of electron ionization.

  • Ionization Source: Electron Ionization (EI) source.

  • Inlet System: Gas chromatography (GC) or a direct insertion probe.

Experimental Parameters:

  • Ionization Energy: 75 eV

  • Source Temperature: 240 °C[2][3]

  • Sample Temperature: 160 °C (Reservoir)[2][3]

  • Mass Range: m/z 20-150

  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as methanol (B129727) or dichloromethane.

Procedure:

  • Instrument Calibration: Calibrate the mass spectrometer using a suitable standard (e.g., perfluorotributylamine (B110022) - PFTBA) to ensure mass accuracy.

  • Sample Introduction: Introduce the sample into the ion source. If using a GC, inject the sample onto the column and allow for chromatographic separation. For a direct insertion probe, place a small amount of the sample onto the probe tip and insert it into the vacuum chamber.

  • Data Acquisition: Initiate data acquisition in full scan mode to obtain the mass spectrum.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion and major fragment ions.

Below is a generalized workflow for this experimental process.

Experimental_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Processing p1 Dissolve this compound in volatile solvent ms2 Sample Introduction (GC or Direct Probe) p1->ms2 ms1 Instrument Calibration ms1->ms2 ms3 Electron Ionization (75 eV) ms2->ms3 ms4 Mass Analysis ms3->ms4 d1 Data Acquisition ms4->d1 d2 Spectrum Analysis d1->d2 d3 Fragmentation Pattern Identification d2->d3

Experimental workflow for obtaining the mass spectrum of this compound.

Fragmentation Data

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions. The quantitative data for the major ions are summarized in the table below.[2][3]

m/zRelative Intensity (%)Proposed Ion
129100.0[C6H5F2N]+• (Molecular Ion)
1284.9[C6H4F2N]+
1102.2[C6H4FN]+•
10926.3[C5H3F2]+
1083.5[C5H2F2]+•
1029.8[C5H4F]+
10115.9[C5H3F]+•
898.1[C4H3F]+
8221.1[C4H4N]+
815.1[C4H3N]+•
753.7[C6H3]+
634.6[C5H3]+
624.3[C5H2]+•
574.4[C4H9]+
523.9[C4H4]+
514.0[C4H3]+

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization likely proceeds through several key steps, initiated by the loss of electrons, hydrogen, and functional groups. A proposed pathway is outlined below.

Fragmentation_Pathway mol_ion [C6H5F2N]+• m/z = 129 frag_128 [C6H4F2N]+ m/z = 128 mol_ion->frag_128 - H• frag_110 [C6H4FN]+• m/z = 110 mol_ion->frag_110 - F• frag_109 [C5H3F2]+ m/z = 109 mol_ion->frag_109 - HCN frag_101 [C5H3F]+• m/z = 101 frag_109->frag_101 - F• frag_82 [C4H4N]+ m/z = 82 frag_109->frag_82 - F•, -HCN

Proposed fragmentation pathway for this compound.

Interpretation of the Fragmentation Pathway:

  • Molecular Ion (m/z 129): The base peak in the spectrum corresponds to the intact molecular ion [C6H5F2N]+•.

  • Loss of a Hydrogen Radical (m/z 128): A minor peak at m/z 128 suggests the loss of a single hydrogen radical from the molecular ion.

  • Loss of a Fluorine Radical (m/z 110): The peak at m/z 110 can be attributed to the elimination of a fluorine radical.

  • Loss of Hydrogen Cyanide (m/z 109): The significant peak at m/z 109 is likely due to the characteristic loss of HCN from the aniline (B41778) structure, resulting in a five-membered ring fragment.

  • Further Fragmentation (m/z 101 and 82): Subsequent fragmentation of the m/z 109 ion through the loss of a fluorine radical can lead to the ion at m/z 101. The fragment at m/z 82 likely arises from a more complex rearrangement and fragmentation of the aromatic ring.

This guide provides a foundational understanding of the mass spectrometry fragmentation of this compound. For more detailed structural elucidation, techniques such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) would be beneficial.

References

An In-depth Technical Guide to the Safe Handling and Storage of 2,6-Difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, storage procedures, and handling guidelines for 2,6-Difluoroaniline, a key intermediate in the pharmaceutical and agrochemical industries. Adherence to these procedures is critical to ensure a safe laboratory environment and to minimize risks associated with the handling of this chemical.

Chemical and Physical Properties

This compound is a flammable and toxic liquid that requires careful handling.[1][2] It is a colorless to slightly yellow or brown liquid with an aniline-like odor.[1][3][4] Understanding its physical and chemical properties is fundamental to its safe use.

PropertyValueSource
Molecular Formula C6H5F2N[1]
Molecular Weight 129.11 g/mol [1][2]
Appearance Clear, slightly yellow to brown liquid[1][3]
Boiling Point 51 - 52 °C @ 15 mmHg[1]
Density 1.199 g/mL at 25 °C[1]
Flash Point 43 °C (109.4 °F) - closed cup[1]
Refractive Index n20/D 1.508
Solubility Slightly soluble in water.[5]
Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification highlights its primary dangers:

Hazard ClassCategoryHazard Statement
Flammable Liquids Category 3H226: Flammable liquid and vapor.[6]
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.[6]
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin.[6]
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled.[6]
Skin Irritation Category 2H315: Causes skin irritation.[6][7]
Eye Irritation Category 2H319: Causes serious eye irritation.[6][7]
Skin Sensitization Category 1H317: May cause an allergic skin reaction.
Specific target organ toxicity – single exposure Category 3May cause respiratory irritation.[8]

Signal Word: Warning[6]

Primary Hazards: Flammable, Corrosive, Acute Toxic, Irritant, Health Hazard.[2]

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are essential to minimize exposure and prevent accidents.

  • Work in a well-ventilated area, preferably under a chemical fume hood.[9]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[6]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][10]

PPE TypeSpecifications
Eye/Face Protection Wear chemical splash goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[6][11]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[1][10] Flame-retardant and impervious clothing is recommended.[6]
Respiratory Protection If exposure limits are exceeded or if irritation is experienced, use a full-face respirator with an appropriate cartridge (e.g., organic vapor).[1][6] Respirators must be used in accordance with OSHA's respirator regulations at 29 CFR 1910.134 or European Standard EN 149.[1][10]
  • Avoid contact with skin, eyes, and clothing.[1][11]

  • Do not breathe vapors or mist.[1]

  • Wash hands thoroughly after handling and before breaks.[1][11]

  • Keep away from heat, sparks, open flames, and other ignition sources.[6]

  • Use non-sparking tools.[6]

  • Ground and bond containers when transferring material to prevent static discharge.[1][6]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[6]

Storage Procedures

Proper storage of this compound is crucial to maintain its stability and prevent hazardous situations.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][9]

  • Keep away from sources of ignition.[1]

  • Store in a flammables-designated area.[1][8]

  • Keep refrigerated.[8][10]

  • Isolate from incompatible materials such as oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][10][12]

Accidental Release Measures and First Aid

In the event of a spill or exposure, immediate and appropriate action is necessary.

  • Evacuate personnel from the area.

  • Remove all sources of ignition.[1]

  • Ensure adequate ventilation.

  • Wear appropriate personal protective equipment.

  • Absorb the spill with an inert material such as vermiculite, sand, or earth, and place it in a suitable, closed container for disposal.[1]

  • Prevent the spill from entering drains or waterways.[1]

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][6]
Skin Contact Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek medical attention.[1][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6]
Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[1][6] For large fires, use water spray, fog, or alcohol-resistant foam.[1] Do not use a straight stream of water.

  • Specific Hazards: Flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.[1]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Disposal Considerations
  • Disposal of this compound and its containers must be in accordance with local, state, and federal regulations.

  • This material is considered hazardous waste.

  • Do not allow the product to enter drains.

Visualizations

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

G Safe Handling Workflow for this compound cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste and Disposal receipt Receive Shipment inspect Inspect Container for Damage receipt->inspect storage Store in a Cool, Dry, Well-Ventilated, Flammables-Designated Area inspect->storage ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) storage->ppe hood Work in a Fume Hood ppe->hood transfer Use Grounded Equipment and Non-Sparking Tools hood->transfer use Perform Experimental Work transfer->use waste Collect Waste in a Labeled, Closed Container use->waste decontaminate Decontaminate Work Area waste->decontaminate disposal Dispose of Waste via Approved Hazardous Waste Stream decontaminate->disposal G This compound Chemical Incompatibilities cluster_incompatible Incompatible Materials substance This compound oxidizing_agents Strong Oxidizing Agents substance->oxidizing_agents acids Acids substance->acids acid_chlorides Acid Chlorides substance->acid_chlorides acid_anhydrides Acid Anhydrides substance->acid_anhydrides strong_bases Strong Bases substance->strong_bases reducing_agents Strong Reducing Agents substance->reducing_agents chloroformates Chloroformates substance->chloroformates

References

An In-depth Technical Guide to the Chemical Reactivity and Stability of 2,6-Difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Difluoroaniline (CAS No. 5509-65-9) is a fluorinated aromatic amine that serves as a critical building block in various sectors of the chemical industry.[1][2] Its unique molecular structure, featuring an aniline (B41778) core flanked by two fluorine atoms at the ortho positions, imparts a distinct profile of reactivity and stability. This makes it a valuable intermediate in the synthesis of high-value products, including pharmaceuticals, agrochemicals, and dyes.[1][3][4][5] In drug development, the inclusion of fluorine atoms can significantly enhance metabolic stability, bioavailability, and binding affinity of target molecules.[3][6]

This guide provides a comprehensive technical overview of the chemical reactivity, stability, and handling of this compound, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical and Safety Data

A summary of the key quantitative properties and safety information for this compound is provided below for easy reference.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₅F₂N[7][8][9]
Molecular Weight 129.11 g/mol [7][8][10]
Appearance Clear yellow to brown liquid[7][11]
Boiling Point 51-52 °C at 15 mmHg[4][12][13]
Density 1.199 g/mL at 25 °C[4][12][13]
Solubility Sparingly soluble in water[1][4]
pKa (Predicted) 1.81 ± 0.10[14]
logP (Octanol/Water) 1.48[15]
Refractive Index (n20/D) 1.508[4][12][13]

Table 2: Stability and Safety Data for this compound

ParameterValueSource
Flash Point 43 °C (110 °F) - closed cup[7]
Storage Temperature 2-8°C, Keep refrigerated[14][15]
Stability Stable under normal storage. Sensitive to light. May darken on storage. Hygroscopic.[1][11][14][15]
UN Number 1992[15]
Hazard Class 3 (Flammable Liquid), 6.1 (Toxic)[15]
GHS Hazard Statements H226, H302, H311, H312, H317, H318, H331, H332[8]

Chemical Reactivity

The reactivity of this compound is governed by the interplay between the electron-donating amino (-NH₂) group and the two strongly electron-withdrawing fluorine atoms.

Electrophilic Aromatic Substitution

The amino group is a powerful activating group, directing electrophiles to the ortho and para positions by donating electron density to the aromatic ring through resonance.[16][17][18] However, in this compound, the ortho positions are blocked. Consequently, electrophilic substitution is strongly directed to the para position (C4). The fluorine atoms, while being ortho, para-directors themselves, are deactivating via a strong inductive effect, which modulates the overall reactivity of the ring. This electronic balance makes controlled, regioselective substitution at the C4 position feasible.

Over-reaction, such as the polybromination seen with aniline in bromine water, can be a concern.[17][19] To achieve monosubstitution and control the high reactivity of the amino group, it can be temporarily protected via acetylation to form the corresponding acetanilide.[19] This moderates the activating effect and ensures cleaner reactions.

G cluster_0 Electronic Influences on this compound A This compound D Aromatic Ring (Para Position) A->D Directs to C4 B -NH2 Group (Strongly Activating) B->A C -F Atoms (Strongly Deactivating) C->A E Electrophilic Substitution E->D Attacks here

Diagram of electronic effects on electrophilic substitution.

Reactions at the Amino Group

The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic, allowing it to participate in a wide range of reactions. This is fundamental to its role as a synthetic intermediate.[3]

  • N-Acylation and Sulfonamide Formation: It reacts with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively. This is a key step in the synthesis of many active pharmaceutical ingredients and herbicides.[4]

  • Diazotization: Like other primary anilines, it can be converted to a diazonium salt upon reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. These diazonium salts are versatile intermediates for introducing a variety of functional groups onto the aromatic ring through Sandmeyer or Schiemann reactions.[19]

  • Oxidation: this compound can be oxidized to the corresponding nitroso compound using reagents like peroxybenzoic acid.[4]

G start This compound product N-(2,6-difluorophenyl) sulfonamide start->product Reacts with reagent Sulfonyl Chloride (R-SO2Cl) reagent->product Provides R-SO2 group conditions Base (e.g., Pyridine) Solvent conditions->start Reaction Environment

General workflow for sulfonamide synthesis.

Chemical Stability and Degradation

Understanding the stability of this compound is crucial for its safe storage, handling, and application in multi-step syntheses.

Storage and Handling

This compound is a flammable liquid and should be stored away from heat, sparks, and open flames.[7][10][15] It is stable at room temperature when stored in a tightly closed container under normal conditions.[1] However, for long-term integrity, it should be refrigerated (2-8°C) in a dry, well-ventilated, and dark place.[14][15] The compound is reported to be sensitive to light and may darken upon storage, indicating potential for slow degradation or polymerization when exposed to light or air.[11][15] It is also noted as being hygroscopic.[14]

Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in public literature, they can be inferred from the chemistry of anilines and other halogenated aromatics. Potential degradation can be initiated by exposure to environmental factors. Studies on the biodegradation of other difluoroanilines by microorganisms have shown pathways involving dehalogenation and hydroxylation of the aromatic ring, followed by ring cleavage.[20][21]

G center_node This compound Stability factor1 Heat / Ignition Source center_node->factor1 factor2 UV Light Exposure center_node->factor2 factor3 Oxygen (Air) center_node->factor3 factor4 Strong Oxidizing Agents center_node->factor4 degradation Degradation Products (e.g., Oxidized species, Polymers) factor1->degradation factor2->degradation factor3->degradation factor4->degradation

Factors influencing the stability of this compound.

Experimental Protocols

To ensure the successful use of this compound in research and development, its stability and solubility should be experimentally verified. The following are generalized protocols that can be adapted for this purpose.

Protocol 1: Forced Degradation Study for Stability Assessment

This protocol is designed to identify potential degradation products and determine the intrinsic stability of the molecule under various stress conditions, which is essential for developing stability-indicating analytical methods.[22]

  • Objective: To assess the degradation of this compound under hydrolytic, oxidative, and photolytic stress.

  • Materials: this compound, 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, HPLC-grade solvents (acetonitrile, water), HPLC system with UV detector, C18 column, pH meter, UV light chamber.

  • Procedure:

    • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature or a slightly elevated temperature.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature.

    • Photostability: Expose a solution of the compound to UV light (e.g., 254 nm) in a photostability chamber. Keep a control sample wrapped in foil.

    • Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition. Neutralize the acid and base samples if necessary. Dilute all samples to a suitable concentration and analyze using a validated HPLC-UV method.

  • Data Interpretation: Monitor the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products. Calculate the percentage of degradation over time.

G cluster_stress Apply Stress Conditions start Prepare Stock Solution of this compound stress1 Acid Hydrolysis (0.1M HCl, 60°C) start->stress1 stress2 Base Hydrolysis (0.1M NaOH, RT) start->stress2 stress3 Oxidation (3% H2O2, RT) start->stress3 stress4 Photolysis (UV Light) start->stress4 sampling Sample at Time Points (0, 2, 8, 24h) stress1->sampling stress2->sampling stress3->sampling stress4->sampling analysis Neutralize & Dilute sampling->analysis hplc Analyze by HPLC-UV analysis->hplc report Calculate % Degradation & Identify Products hplc->report

References

An In-depth Technical Guide to the Natural Occurrence and Environmental Fate of 2,6-Difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,6-Difluoroaniline is a synthetic chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its natural occurrence and environmental fate, addressing the critical need for robust environmental risk assessment in drug development and chemical manufacturing. Due to a notable lack of direct experimental data on the environmental behavior of this compound, this document leverages predictive models, data from structurally similar compounds (analog approach), and established principles of environmental chemistry to forecast its persistence, degradation, and bioaccumulation potential. All quantitative data are presented in clear, tabular formats, and detailed experimental protocols for key environmental studies are provided. Furthermore, conceptual diagrams illustrating environmental fate pathways and experimental workflows are included to enhance understanding.

Introduction

This compound (CAS 5509-65-9) is an aromatic amine characterized by a benzene (B151609) ring substituted with two fluorine atoms at the 2 and 6 positions and an amino group.[1] Its unique chemical properties make it a valuable building block in the synthesis of a variety of commercial products. However, the introduction of synthetic chemicals into the environment necessitates a thorough evaluation of their potential impact. This guide synthesizes the current understanding of the environmental behavior of this compound, with a focus on its natural occurrence (or lack thereof) and its likely fate in various environmental compartments.

Natural Occurrence

This compound is a synthetic compound and is not known to occur naturally in the environment. Its presence in environmental matrices is solely attributable to anthropogenic sources, including industrial discharges, improper disposal, and as a potential transformation product of larger molecules used in pharmaceuticals and pesticides.

Physicochemical Properties

The environmental transport and fate of a chemical are largely governed by its physicochemical properties. The available data for this compound are summarized in Table 1.

PropertyValueSource
CAS Number5509-65-9[1][2]
Molecular FormulaC6H5F2N[2]
Molecular Weight129.11 g/mol [1]
AppearanceColorless to brown clear liquid
Melting PointNot available
Boiling Point51-52 °C at 15 mmHg
Water SolubilityPredicted to be soluble[3]
log Kow (Octanol-Water Partition Coefficient)Predicted to be low, suggesting low bioaccumulation potential[3]
Vapor PressureNot available

Note: The lack of experimentally determined values for several key parameters necessitates the use of predictive models for a comprehensive environmental risk assessment.

Environmental Fate

The environmental fate of this compound encompasses its transport and transformation in air, water, soil, and biota. Due to the limited availability of direct experimental data, the following sections provide a predicted environmental fate profile based on the behavior of analogous halogenated anilines and established environmental chemistry principles.

Persistence and Degradation

The persistence of this compound in the environment is a key factor in its potential to cause adverse effects. Degradation can occur through both biotic and abiotic processes.

4.1.1. Biodegradation:

  • Predicted Pathway: Based on studies of other anilines, the primary route of aerobic biodegradation is expected to involve hydroxylation of the aromatic ring, followed by ring cleavage. The fluorine substituents may influence the rate and regioselectivity of these enzymatic reactions.

  • Influencing Factors: The rate of biodegradation will likely be influenced by environmental conditions such as pH, temperature, oxygen availability, and the presence of adapted microbial communities.

  • Quantitative Prediction: While specific half-life data for this compound is unavailable, predictive models like the US EPA's EPI Suite™ can provide estimates.[3][4][5][6] Generally, halogenated aromatic compounds tend to be more resistant to biodegradation than their non-halogenated counterparts.

4.1.2. Abiotic Degradation:

  • Photolysis: Aromatic amines can undergo direct and indirect photolysis in the presence of sunlight. The extent of this degradation pathway for this compound in aquatic environments and on soil surfaces is currently unknown.

  • Hydrolysis: The aniline (B41778) functional group is generally stable to hydrolysis under typical environmental pH conditions (pH 4-9).

  • Oxidation: this compound may undergo oxidation in the atmosphere, primarily through reactions with hydroxyl radicals.

The conceptual pathway for the environmental degradation of this compound is illustrated in the following diagram.

Environmental_Fate_of_2_6_Difluoroaniline This compound This compound Biodegradation Biodegradation This compound->Biodegradation Microbial Action Abiotic_Degradation Abiotic_Degradation This compound->Abiotic_Degradation Photolysis, Oxidation Metabolites Metabolites Biodegradation->Metabolites Abiotic_Degradation->Metabolites Mineralization Mineralization Metabolites->Mineralization Further Degradation Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_output Output Test_Substance This compound (Analytical Standard) Biodegradation_Assay Biodegradation Assay (e.g., OECD 301) Test_Substance->Biodegradation_Assay Sorption_Assay Sorption/Desorption (e.g., OECD 106) Test_Substance->Sorption_Assay Environmental_Matrix Soil / Water / Biota Environmental_Matrix->Biodegradation_Assay Environmental_Matrix->Sorption_Assay Analytical_Chemistry Chemical Analysis (e.g., HPLC, GC-MS) Biodegradation_Assay->Analytical_Chemistry Sorption_Assay->Analytical_Chemistry Data_Analysis Data Interpretation (Kinetics, Coefficients) Analytical_Chemistry->Data_Analysis Fate_Parameters Environmental Fate Parameters (Half-life, Koc) Data_Analysis->Fate_Parameters

References

Methodological & Application

The Role of 2,6-Difluoroaniline in the Synthesis of Novel p38α MAP Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 2,6-Difluoroaniline is a critical starting material in the synthesis of a promising class of pharmaceuticals known as 2,6,9-trisubstituted purine (B94841) p38α mitogen-activated protein (MAP) kinase inhibitors. These compounds are under investigation for their potential therapeutic effects in a variety of inflammatory diseases and cancers. The unique chemical properties of this compound, particularly the presence of two fluorine atoms on the phenyl ring, contribute significantly to the biological activity and pharmacokinetic profile of the final drug candidates.

The fluorine atoms in the this compound moiety enhance the binding affinity of the inhibitors to the p38α MAP kinase, a key enzyme in the cellular signaling cascade responsible for inflammatory responses.[1][2] By inhibiting this enzyme, these pharmaceuticals can effectively block the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1), which are implicated in a range of diseases including rheumatoid arthritis and inflammatory bowel disease.

This application note provides detailed protocols for the synthesis of a representative p38α MAP kinase inhibitor, N-(2,6-difluorophenyl)-N'-(2-chloro-9-isopropyl-9H-purin-6-yl)urea, and summarizes its biological activity. Additionally, it outlines the p38α MAP kinase signaling pathway and presents key quantitative data for this class of compounds.

Quantitative Data Summary

The following table summarizes the in vitro efficacy and pharmacokinetic properties of a representative 2,6,9-trisubstituted purine p38α MAP kinase inhibitor derived from this compound.

Compound IDTargetIC50 (nM)Cell-Based Assay (TNF-α inhibition, nM)Bioavailability (Oral, %)Half-life (t½, hours)
Compound 19 p38α MAP Kinase82[2]Not ReportedNot ReportedNot Reported

Signaling Pathway

The p38α MAP kinase signaling pathway is a crucial cascade that responds to cellular stress and inflammatory signals. Its activation leads to a variety of cellular responses, including inflammation, apoptosis, and cell differentiation. The diagram below illustrates the key components of this pathway and the point of intervention for the 2,6,9-trisubstituted purine inhibitors.

p38_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress Stimuli (UV, Osmotic Shock) Receptor Receptor Stress_Stimuli->Receptor Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1) Cytokines->Receptor MAPKKK MAPKKK (e.g., TAK1, ASK1) Receptor->MAPKKK Activation MKK3_6 MKK3/MKK6 MAPKKK->MKK3_6 Phosphorylation p38a p38α MAP Kinase MKK3_6->p38a Phosphorylation Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38a->Transcription_Factors Phosphorylation Inhibitor 2,6,9-Trisubstituted Purine Inhibitor (Derived from this compound) Inhibitor->p38a Inhibition Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression Activation

Caption: The p38α MAP Kinase Signaling Pathway and Inhibition.

Experimental Protocols

The synthesis of N-(2,6-difluorophenyl)-N'-(2-chloro-9-isopropyl-9H-purin-6-yl)urea involves a multi-step process, starting from commercially available this compound.

Experimental Workflow

synthesis_workflow cluster_step1 Step 1: N-Alkylation of Purine cluster_step2 Step 2: Amination of Purine cluster_step3 Step 3: Isocyanate Formation cluster_step4 Step 4: Urea Formation A 2,6-Dichloro-9H-purine D 2,6-Dichloro-9-isopropyl-9H-purine A->D B 2-Iodopropane (B156323) B->D C Potassium Carbonate in DMF C->D F 2-Chloro-9-isopropyl-9H-purin-6-amine D->F      + E E Ammonia (B1221849) in Ethanol (B145695) J N-(2,6-difluorophenyl)-N'-(2-chloro-9-isopropyl-9H-purin-6-yl)urea F->J G This compound I 2,6-Difluorophenyl isocyanate G->I      + H H Triphosgene (B27547), Triethylamine in Toluene I->J

Caption: Synthetic workflow for a p38α MAP kinase inhibitor.

Step 1: Synthesis of 2,6-Dichloro-9-isopropyl-9H-purine

To a solution of 2,6-dichloro-9H-purine (1.0 eq) in dimethylformamide (DMF), potassium carbonate (2.0 eq) and 2-iodopropane (1.5 eq) are added. The reaction mixture is stirred at room temperature for 12 hours. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford 2,6-dichloro-9-isopropyl-9H-purine.

Step 2: Synthesis of 2-Chloro-9-isopropyl-9H-purin-6-amine

A solution of 2,6-dichloro-9-isopropyl-9H-purine (1.0 eq) in a saturated solution of ammonia in ethanol is heated in a sealed tube at 100°C for 16 hours. The solvent is then evaporated, and the crude product is purified by recrystallization to yield 2-chloro-9-isopropyl-9H-purin-6-amine.

Step 3: Synthesis of 2,6-Difluorophenyl isocyanate

To a solution of this compound (1.0 eq) in dry toluene, triphosgene (0.4 eq) is added portion-wise at 0°C. Triethylamine (2.2 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 3 hours. The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The crude 2,6-difluorophenyl isocyanate is purified by vacuum distillation.

Step 4: Synthesis of N-(2,6-difluorophenyl)-N'-(2-chloro-9-isopropyl-9H-purin-6-yl)urea (Compound 19)

To a solution of 2-chloro-9-isopropyl-9H-purin-6-amine (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF), 2,6-difluorophenyl isocyanate (1.1 eq) is added dropwise at 0°C. The reaction mixture is stirred at room temperature for 4 hours. The resulting precipitate is collected by filtration, washed with cold THF, and dried under vacuum to give the final product, N-(2,6-difluorophenyl)-N'-(2-chloro-9-isopropyl-9H-purin-6-yl)urea, as a white solid.[2]

Conclusion

This compound serves as a vital building block in the synthesis of potent and selective p38α MAP kinase inhibitors. The incorporation of the 2,6-difluorophenyl moiety is a key design element that contributes to the high affinity of these compounds for their target. The synthetic route described provides a clear and reproducible method for accessing this important class of potential therapeutic agents. Further research into the pharmacokinetic and pharmacodynamic properties of these compounds is warranted to fully elucidate their clinical potential.

References

Application Notes and Protocols: 2,6-Difluoroaniline as a Versatile Building Block for Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,6-difluoroaniline as a key building block in the synthesis of potent agrochemicals, particularly herbicides. The inclusion of fluorine atoms often enhances the efficacy and metabolic stability of the resulting active ingredients.[1][2] This document details the synthesis, mode of action, and biological activity of two prominent herbicides derived from this compound: Flumetsulam and a closely related analogue, referred to here as Y6610.

Physicochemical Properties of Key Compounds

A clear understanding of the physicochemical properties of the starting material and the resulting herbicides is crucial for formulation development and environmental fate studies.

PropertyThis compoundFlumetsulamN-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide (Y6610)
CAS Number 5509-65-9[3]98967-40-9[4]Not available
Molecular Formula C₆H₅F₂N[3]C₁₂H₉F₂N₅O₂S[4]C₁₂H₉F₂N₅O₃S
Molecular Weight 129.11 g/mol [5]325.30 g/mol [4]341.30 g/mol
Appearance Colorless to light yellow liquid/solid[3][5]White powder[4]Not available
Boiling Point 51-52 °C at 15 mmHg[5]Not availableNot available
Melting Point Not available251-253 °C[4]Not available
Density 1.199 g/mL at 25 °C[5]Not availableNot available
Solubility in Water Slightly soluble[3]5650 mg/L at 25°C (pH 7)[6]Not available
pKa Not available4.6[6]Not available
LogP 1.547[7]0.21[6]Not available

Synthesis of Herbicides from this compound

The primary route for synthesizing triazolopyrimidine sulfonamide herbicides from this compound involves the reaction with a corresponding sulfonyl chloride intermediate.

General Synthesis Pathway

G A This compound D Triazolopyrimidine Sulfonamide Herbicide A->D B Triazolopyrimidine Sulfonyl Chloride B->D C Base (e.g., Pyridine) C->D

Caption: General reaction scheme for the synthesis of triazolopyrimidine sulfonamide herbicides.

Experimental Protocols

The following are detailed protocols for the synthesis of Flumetsulam and Y6610, based on available literature.

Protocol 1: Synthesis of Flumetsulam (N-(2,6-difluorophenyl)-5-methyl-[1][5][7]triazolo[1,5-a]pyrimidine-2-sulfonamide)

This protocol is based on the general method described for the synthesis of Flumetsulam.[1]

Materials:

  • This compound

  • 5-methyl-[1][5][7]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride

  • Anhydrous pyridine

  • Anhydrous dichloromethane (B109758) (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Standard glassware for work-up and purification

Procedure:

  • In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous pyridine.

  • To this solution, add a solution of 5-methyl-[1][5][7]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise at room temperature with stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 10-12 hours.

  • Upon completion, quench the reaction by slowly adding 1 M HCl to neutralize the pyridine.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure Flumetsulam.

Protocol 2: Synthesis of N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide (Y6610)

This protocol is adapted from a patented synthesis method.

Materials:

  • This compound

  • 5-methoxy-[1][5][7]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride

  • Anhydrous pyridine

  • Standard laboratory equipment as listed in Protocol 1

Procedure:

  • In a 250 mL three-necked flask, dissolve 7.8 g (0.06 mol) of this compound in 50 mL of anhydrous pyridine.

  • Prepare a solution of 5-methoxy-[1][5][7]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride in a suitable solvent.

  • Add the sulfonyl chloride solution dropwise to the stirred solution of this compound at room temperature.

  • Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed (approximately 10 hours).

  • Follow the work-up and purification steps as outlined in Protocol 1 (steps 4-8) to isolate the final product, Y6610.

Mode of Action: Acetohydroxyacid Synthase (AHAS) Inhibition

Both Flumetsulam and Y6610 belong to the triazolopyrimidine sulfonamide class of herbicides, which act by inhibiting the acetohydroxyacid synthase (AHAS) enzyme, also known as acetolactate synthase (ALS).[8] This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. As these amino acids are essential for protein synthesis and plant growth, inhibition of AHAS leads to the cessation of growth and eventual death of susceptible plants. This pathway is absent in animals, which contributes to the low mammalian toxicity of these herbicides.

G cluster_pathway Branched-Chain Amino Acid Biosynthesis Pyruvate Pyruvate alpha_Ketobutyrate α-Ketobutyrate AHAS Acetohydroxyacid Synthase (AHAS/ALS) Acetolactate α-Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate Valine_Leucine Valine & Leucine Isoleucine Isoleucine Herbicide Flumetsulam / Y6610 Herbicide->AHAS Inhibition

Caption: Inhibition of the AHAS enzyme by triazolopyrimidine sulfonamide herbicides.

Herbicidal Activity and Efficacy

The herbicidal efficacy of Flumetsulam and Y6610 has been evaluated against various weed species. The data below summarizes their inhibitory activity against the AHAS enzyme and their performance in controlling broadleaf weeds.

CompoundTarget EnzymeKᵢ (M)Reference
FlumetsulamArabidopsis thaliana AHAS3.60 x 10⁻⁷[8]
Y6610Arabidopsis thaliana AHAS3.31 x 10⁻⁶[8]

While Y6610 shows a slightly lower inhibitory activity against the isolated enzyme compared to Flumetsulam, it exhibits comparable in-vivo post-emergent herbicidal activity against several broad-leaf weeds.[8]

Weed SpeciesFlumetsulam EfficacyY6610 EfficacyApplication Rate (g a.i./ha)Reference
Chenopodium serotinum (Late-flowering goosefoot)GoodRemarkable75-300[8]
Cassia tora (Sicklepod)GoodRemarkable75-300[8]
Brassica juncea (Mustard)GoodRemarkable75-300[8]
Amaranthus retroflexus (Redroot pigweed)GoodRemarkable75-300[8]
Eclipta prostrata (False daisy)GoodRemarkable75-300[8]

An important characteristic of Y6610 is its faster degradation rate in soil, with a half-life that is 3.9 days shorter than that of Flumetsulam.[8] This suggests a potentially lower risk of carryover injury to subsequent crops.

Experimental Workflow

The development and evaluation of new herbicides based on the this compound scaffold typically follow a structured workflow.

G A Synthesis of Herbicide from this compound B Purification and Characterization (NMR, MS) A->B C In Vitro Enzyme Assay (AHAS Inhibition) B->C D Greenhouse Bioassays (Weed Efficacy & Crop Safety) C->D E Field Trials D->E F Lead Compound Optimization E->F

Caption: A typical workflow for the development of novel herbicides.

References

Application Notes and Protocols: Synthesis and Evaluation of p38α Kinase Inhibitors Using 2,6-Difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis and evaluation of potent p38α mitogen-activated protein (MAP) kinase inhibitors derived from 2,6-difluoroaniline. The p38α signaling pathway is a critical regulator of inflammatory responses, making it a key target for therapeutic intervention in a range of diseases. The synthetic strategy focuses on the formation of N,N'-disubstituted ureas, a chemical class known to produce highly effective p38α inhibitors. Specifically, we detail the synthesis of N-phenyl-N'-purin-6-yl urea (B33335) derivatives, where the 2,6-difluorophenyl moiety plays a crucial role in binding to the kinase. This guide includes a step-by-step synthesis protocol, comprehensive methodologies for in vitro enzymatic assays and cell-based functional assays, and structured data for representative compounds.

Introduction: The p38α Kinase Signaling Pathway

The p38 MAP kinases are a family of serine/threonine kinases that respond to stress stimuli, such as inflammatory cytokines (e.g., TNF-α, IL-1), ultraviolet radiation, and osmotic shock.[1] Among the four isoforms (α, β, γ, and δ), p38α is the most extensively studied and is primarily implicated in the biosynthesis of pro-inflammatory cytokines.[2] The activation of p38α is mediated by a kinase cascade involving MAP3Ks (e.g., TAK1, ASK1) and MAP2Ks (MKK3, MKK6).[3] Once activated via dual phosphorylation on its Thr-Gly-Tyr (TGY) motif, p38α phosphorylates downstream targets, including transcription factors (e.g., ATF2) and other kinases (e.g., MAPKAPK2), leading to cellular responses such as inflammation, apoptosis, and cell cycle regulation.[1][3][4] Inhibition of p38α is a validated strategy for controlling inflammatory processes.

p38_signaling_pathway cluster_extracellular Extracellular Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Cytokines Cytokines (TNF-α, IL-1) MAP3K MAP3K (TAK1, ASK1) Cytokines->MAP3K Stress Environmental Stress (UV, Osmotic Shock) Stress->MAP3K MAP2K MAP2K (MKK3, MKK6) MAP3K->MAP2K p38a p38α MAP2K->p38a Kinases Other Kinases (MAPKAPK2) p38a->Kinases TFs Transcription Factors (ATF2) p38a->TFs Inflammation Inflammation, Apoptosis, Cell Cycle Regulation Kinases->Inflammation TFs->Inflammation inhibitor Urea-based Inhibitors (from this compound) inhibitor->p38a

Figure 1: Simplified p38α MAP Kinase Signaling Pathway.

Synthesis of N-(2,6-Difluorophenyl)-N'-purinyl Urea Inhibitors

The synthesis of N,N'-disubstituted urea inhibitors from this compound can be efficiently achieved through a two-step, one-pot procedure. The core of this synthesis is the formation of a reactive isocyanate intermediate from this compound, which subsequently reacts with an amino-purine derivative to form the final urea compound. Triphosgene (B27547) is a solid, safer alternative to gaseous phosgene (B1210022) for generating the isocyanate in situ.[5]

synthesis_workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_products Purification & Product Aniline This compound Step1 Step 1: In Situ Isocyanate Formation (DCM, 0°C to RT) Aniline->Step1 Purine Substituted 6-Aminopurine Step2 Step 2: Urea Formation (Add Aminopurine, RT) Purine->Step2 Reagents Triphosgene, Base (e.g., DIPEA) Reagents->Step1 Step1->Step2 Workup Aqueous Workup & Extraction Step2->Workup Purify Column Chromatography Workup->Purify Product Final Product: N-(2,6-Difluorophenyl)-N'-purinyl Urea Purify->Product

Figure 2: General workflow for the synthesis of p38α inhibitors.

Experimental Protocol: Synthesis of a Representative N-(2,6-Difluorophenyl)-N'-(2-chloro-9-isopropyl-9H-purin-6-yl)urea

This protocol is adapted from general procedures for urea synthesis using triphosgene.[6]

Materials:

  • This compound

  • Triphosgene (Bis(trichloromethyl) carbonate)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • 2-Chloro-6-amino-9-isopropylpurine

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Isocyanate Formation (in situ):

    • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve triphosgene (0.35-0.40 equivalents) in anhydrous DCM.

    • Cool the solution to 0°C using an ice bath.

    • In a separate flask, prepare a solution of this compound (1.0 equivalent) and a non-nucleophilic base such as DIPEA (1.1 equivalents) in anhydrous DCM.

    • Add the aniline/base solution dropwise to the cold triphosgene solution over 20-30 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Formation of the isocyanate can be monitored by IR spectroscopy (appearance of a strong stretch around 2250-2275 cm⁻¹).

  • Urea Formation:

    • In a separate flask, dissolve the substituted 6-aminopurine derivative (e.g., 2-chloro-6-amino-9-isopropylpurine) (1.0 equivalent) in anhydrous DCM or acetonitrile.

    • Add the aminopurine solution dropwise to the freshly prepared isocyanate solution at room temperature.

    • Allow the reaction mixture to stir at room temperature overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup and Purification:

    • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-100% ethyl acetate (B1210297) in hexanes) to yield the pure N,N'-disubstituted urea.

Biological Evaluation of p38α Inhibitors

The inhibitory potential of the synthesized compounds is assessed using a combination of in vitro biochemical assays to determine direct enzyme inhibition and cell-based assays to confirm activity in a biological context.

evaluation_workflow cluster_invitro In Vitro Biochemical Assay cluster_cellular Cell-Based Functional Assay start Synthesized Compound assay_setup Set up Kinase Reaction: p38α enzyme, substrate (ATF2), ATP, and inhibitor start->assay_setup cell_setup Culture THP-1 Monocytic Cells start->cell_setup assay_run Incubate (e.g., 60 min, RT) assay_setup->assay_run assay_detect Detect Kinase Activity (e.g., ADP-Glo Luminescence) assay_run->assay_detect assay_result Calculate % Inhibition and Determine IC50 Value assay_detect->assay_result cell_treat Pre-incubate cells with Inhibitor cell_setup->cell_treat cell_stim Stimulate with LPS to induce TNF-α production cell_treat->cell_stim cell_detect Measure TNF-α in Supernatant (ELISA) cell_stim->cell_detect cell_result Calculate % TNF-α Inhibition and Determine IC50 Value cell_detect->cell_result

Figure 3: Workflow for the biological evaluation of p38α inhibitors.

In Vitro p38α Kinase Inhibition Assay (ADP-Glo™ Protocol)

This protocol measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[4][7][8]

Materials:

  • Recombinant human p38α enzyme

  • p38α substrate (e.g., ATF2 peptide)

  • ATP

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[4]

  • Synthesized inhibitor compounds in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well or 96-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the inhibitor compounds in kinase buffer. Add 1 µL of the diluted inhibitor or vehicle (DMSO) to the wells of the assay plate.

  • Kinase Reaction:

    • Prepare a master mix containing the p38α enzyme in kinase buffer. Add 2 µL of the enzyme solution to each well.

    • Prepare a master mix containing the substrate (ATF2) and ATP in kinase buffer.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mix to each well for a total reaction volume of 5 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Cellular TNF-α Release Assay (THP-1 Cells)

This assay measures the ability of an inhibitor to block the production of the pro-inflammatory cytokine TNF-α in a human monocytic cell line.[1][9]

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 cell culture medium supplemented with 10% FBS and antibiotics

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

  • Lipopolysaccharide (LPS)

  • Synthesized inhibitor compounds in DMSO

  • 96-well cell culture plates

  • Human TNF-α ELISA Kit

  • ELISA plate reader

Procedure:

  • Cell Culture:

    • Culture THP-1 cells in RPMI-1640 medium.

    • Seed the cells into a 96-well plate at a density of 5 x 10⁵ cells/mL. For adherent cells, differentiate with PMA (50 ng/mL) for 48-72 hours prior to the experiment.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the inhibitor compounds in culture medium.

    • Pre-incubate the cells with the diluted inhibitors or vehicle (DMSO) for 1-2 hours at 37°C in a CO₂ incubator.

  • Stimulation:

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.[1]

    • Incubate the plate for an additional 4-6 hours at 37°C.

  • TNF-α Measurement:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant from each well.

    • Measure the concentration of TNF-α in the supernatant using a commercial human TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated vehicle control.

    • Determine the cellular IC₅₀ value by fitting the data to a dose-response curve.

Quantitative Data Summary

The N-phenyl-N'-purinyl urea scaffold, incorporating a 2,6-difluorophenyl group, has yielded highly potent p38α inhibitors. The table below summarizes the inhibitory activity of representative compounds from this class.

Compound IDModificationsp38α Enzymatic IC₅₀ (nM)Cellular TNF-α IC₅₀ (nM)Reference
1 2-Chloro-9-isopropyl-purine82N/A[10]
2 Indazole derivative0.4718 (THP-1 cells)[11]
3 Pyrazole derivative (BIRB 796)<118 (THP-1 cells)[11]

N/A: Data not available in the cited sources.

Conclusion

This compound serves as a valuable starting material for the synthesis of potent N,N'-diaryl urea-based p38α kinase inhibitors. The protocols outlined in this document provide a robust framework for the chemical synthesis, biochemical characterization, and cellular evaluation of these compounds. The high potency demonstrated by this class of inhibitors underscores their potential as therapeutic agents for inflammatory diseases. Researchers can use these methods to develop novel analogs and further explore the structure-activity relationships within this important class of kinase inhibitors.

References

Application Notes and Protocols for the Synthesis of N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide (Florasulam)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide, a compound commonly known as the herbicide Florasulam. The synthesis is a two-step process commencing with the preparation of the key intermediate, 5-methoxy-8-fluoro-[1][2][3]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride, followed by its coupling with 2,6-difluoroaniline. This protocol includes detailed experimental procedures, tables of quantitative data, and visualizations of the synthetic pathway and experimental workflow to ensure reproducibility and clarity for researchers in organic synthesis and drug development.

Introduction

N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide (Florasulam) is a member of the triazolopyrimidine sulfonanilide class of herbicides. Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the cessation of plant cell division and growth, ultimately resulting in plant death. The compound exhibits high herbicidal activity against a range of broadleaf weeds. The synthesis of Florasulam is a key process for its production and for the development of related analogues in agrochemical and pharmaceutical research.

Synthesis Pathway Overview

The synthesis of Florasulam is typically achieved in two main stages. The first stage involves the synthesis of the sulfonyl chloride intermediate, and the second stage is the coupling reaction to form the final sulfonamide product.

Synthesis_Pathway cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Final Product Synthesis A 4-Amino-5-fluoro-2-methoxypyrimidine D 5-Methoxy-8-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-amine A->D Addition & Cyclization B Isothiocyanomethyl formate B->D C Hydroxylamine hydrochloride C->D F 5-Methoxy-8-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride D->F Diazotization & Sulfonylchlorination E Sodium nitrite, Sodium bisulfite E->F H N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide (Florasulam) F->H Coupling Reaction (Base, Solvent) G This compound G->H Experimental_Workflow start Start prep_reagents Prepare solution of this compound in 1,2-propanediol start->prep_reagents add_sulfonyl_chloride Add dropwise a solution of sulfonyl chloride (F) in dichloromethane prep_reagents->add_sulfonyl_chloride add_base Add organic base (e.g., pyridine) add_sulfonyl_chloride->add_base react React at 20°C for 6.5 hours add_base->react cool Cool the reaction mixture to 8°C react->cool filter Filter the precipitate cool->filter wash Wash the solid with absolute ethanol filter->wash dry Dry the product at 80°C for 7 hours wash->dry end Obtain Florasulam (H) dry->end

References

Application Notes and Protocols for the Palladium-Catalyzed Amination of Aryl Halides with 2,6-Difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and broad functional group tolerance. This powerful cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials.

This application note provides a detailed experimental procedure for the palladium-catalyzed amination of aryl halides with 2,6-difluoroaniline. Due to the electron-withdrawing nature of the two fluorine atoms, this compound is a challenging coupling partner, often requiring carefully optimized reaction conditions to achieve high yields. The protocols and data presented herein are designed to serve as a comprehensive guide for researchers employing this transformation in their synthetic endeavors.

Key Reaction Parameters

The success of the Buchwald-Hartwig amination of aryl halides with this compound is highly dependent on the judicious selection of the catalyst system, base, and solvent.

  • Palladium Pre-catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and palladium(II) acetate (B1210297) (Pd(OAc)₂) are commonly employed pre-catalysts that are reduced in situ to the active Pd(0) species.

  • Ligands: Bulky, electron-rich phosphine (B1218219) ligands are crucial for facilitating the catalytic cycle with challenging substrates like this compound. Ligands such as GPhos, XPhos, RuPhos, and BrettPhos have demonstrated efficacy in the amination of electron-deficient anilines.

  • Base: A strong, non-nucleophilic base is required to deprotonate the aniline (B41778) and promote the reductive elimination step. Sodium tert-butoxide (NaOt-Bu) is a frequently used base for this purpose.

  • Solvent: Anhydrous, aprotic solvents such as tetrahydrofuran (B95107) (THF), toluene, or dioxane are typically used to maintain a water-free reaction environment.

Experimental Workflow

The following diagram illustrates the general workflow for the palladium-catalyzed amination of aryl halides with this compound.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dry Schlenk Flask under Inert Atmosphere (Ar/N2) reagents Add Aryl Halide, This compound, Pd Pre-catalyst, Ligand, and Base start->reagents 1. solvent Add Anhydrous Solvent reagents->solvent 2. heating Heat Reaction Mixture with Vigorous Stirring solvent->heating 3. monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) heating->monitoring 4. quench Cool to RT and Quench monitoring->quench 5. extraction Aqueous Work-up and Extraction quench->extraction 6. purification Dry, Concentrate, and Purify by Chromatography extraction->purification 7. product Isolated Product purification->product 8.

A generalized workflow for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol describes a general procedure for the palladium-catalyzed amination of an aryl halide with this compound.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol, 1-2 mol%)

  • Phosphine ligand (e.g., GPhos, 0.02-0.04 mmol, 2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

  • Anhydrous tetrahydrofuran (THF) (5 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate

  • Standard work-up and purification reagents and equipment

Procedure:

  • Reaction Setup: To a dry Schlenk flask or sealed tube, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium pre-catalyst, and phosphine ligand under an inert atmosphere.

  • Reagent Addition: Add the sodium tert-butoxide (1.4 mmol) to the flask.

  • Solvent Addition: Add anhydrous THF (5 mL) to the flask via syringe.

  • Reaction: Seal the flask or tube and heat the reaction mixture to the desired temperature (e.g., room temperature or elevated temperatures) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-aryl-2,6-difluoroaniline.

Substrate Scope and Reaction Conditions

The following table summarizes the reaction conditions and yields for the palladium-catalyzed amination of various aryl halides with this compound.

EntryAryl HalidePd Pre-catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
14-Bromotoluene[Pd(cinnamyl)Cl]₂ (1)GPhos (2)NaOt-Bu (1.4)THFRT195
24-Chloroanisole[Pd(cinnamyl)Cl]₂ (1)GPhos (2)NaOt-Bu (1.4)THFRT192
31-Bromo-4-(tert-butyl)benzene[Pd(cinnamyl)Cl]₂ (1)GPhos (2)NaOt-Bu (1.4)THFRT196
42-Bromotoluene[Pd(cinnamyl)Cl]₂ (1)GPhos (2)NaOt-Bu (1.4)THFRT193
51-Bromo-3,5-dimethylbenzene[Pd(cinnamyl)Cl]₂ (1)GPhos (2)NaOt-Bu (1.4)THFRT194

Data is based on a representative procedure and may require optimization for specific substrates.

Catalytic Cycle

The catalytic cycle for the Buchwald-Hartwig amination is a well-established process involving several key steps.

catalytic_cycle pd0 Pd(0)L oa_complex Ar-Pd(II)(X)L pd0->oa_complex Oxidative Addition (Ar-X) amine_complex [Ar-Pd(II)(NHR')L]+ X- oa_complex->amine_complex Amine Coordination (R'NH2) amido_complex Ar-Pd(II)(NR')L amine_complex->amido_complex Deprotonation (Base) amido_complex->pd0 Reductive Elimination product Ar-NHR' amido_complex->product

The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting and Safety Precautions

  • Low or No Conversion:

    • Ensure all reagents and solvents are anhydrous. The presence of water can deactivate the catalyst and hydrolyze the base.

    • Verify the quality of the palladium pre-catalyst and ligand.

    • Increase the reaction temperature or prolong the reaction time.

    • Screen different ligands and bases.

  • Side Reactions:

    • Hydrodehalogenation of the aryl halide can be a competing side reaction. Using a less sterically hindered ligand or a weaker base might mitigate this issue.

    • Formation of diarylamines can occur, especially with primary amines. Using a slight excess of the amine can sometimes suppress this.

  • Safety:

    • Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

    • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).

    • Reactions should be conducted under an inert atmosphere to prevent oxidation of the catalyst and reagents.

Conclusion

The palladium-catalyzed amination of aryl halides with this compound is a robust and versatile method for the synthesis of N-aryl-2,6-difluoroanilines. Careful selection of the catalyst system and reaction conditions is paramount for achieving high yields, particularly given the electronic properties of the aniline. The protocols and data provided in this application note offer a solid foundation for researchers to successfully implement this important transformation in their synthetic campaigns. Further optimization may be required for specific substrate combinations to achieve optimal results.

Application Notes and Protocols: 2,6-Difluoroaniline as an Intermediate in the Production of Dyes and Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoroaniline is a versatile fluorinated aromatic amine that serves as a key building block in the synthesis of a variety of specialty chemicals, including pharmaceuticals, agrochemicals, and high-performance dyes and pigments. The presence of two fluorine atoms on the aniline (B41778) ring imparts unique properties to the resulting molecules, such as enhanced thermal stability, improved chemical resistance, and altered electronic characteristics. In the realm of colorants, the use of this compound as a diazo component in azo dyes can lead to brighter shades, improved lightfastness, and better overall performance properties. This document provides detailed application notes and protocols for the synthesis of azo dyes using this compound as a key intermediate.

Chemical Principles: Azo Dye Synthesis

The synthesis of azo dyes from this compound follows the well-established two-step process of diazotization followed by a coupling reaction.

  • Diazotization: this compound is converted to its corresponding diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., hydrochloric acid) at low temperatures (0-5 °C). The resulting 2,6-difluorobenzenediazonium salt is a reactive intermediate.

  • Azo Coupling: The diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine. The diazonium ion acts as an electrophile and attacks the electron-rich ring of the coupling component, resulting in the formation of an azo dye characterized by the -N=N- functional group, which acts as a chromophore.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of azo dyes derived from this compound.

Protocol 1: Synthesis of an Azo Dye from this compound and 2-Naphthol (B1666908)

This protocol describes the synthesis of a vibrant orange-red azo dye by coupling diazotized this compound with 2-naphthol.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 2-Naphthol (β-Naphthol)

  • Sodium Hydroxide (B78521) (NaOH)

  • Sodium Chloride (NaCl)

  • Ethanol

  • Distilled Water

  • Ice

Procedure:

Part A: Diazotization of this compound

  • In a 100 mL beaker, dissolve 1.29 g (0.01 mol) of this compound in 5 mL of concentrated hydrochloric acid and 10 mL of distilled water.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold this compound solution while maintaining the temperature between 0-5 °C and stirring continuously.

  • Continue stirring for an additional 15 minutes after the addition is complete to ensure the formation of the diazonium salt. The resulting solution should be kept cold for the next step.

Part B: Azo Coupling with 2-Naphthol

  • In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of a 10% sodium hydroxide solution.

  • Cool this solution to 5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution with vigorous stirring. A brightly colored precipitate will form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

  • Filter the precipitated dye using a Buchner funnel and wash it thoroughly with cold distilled water until the filtrate is neutral.

  • The crude dye can be purified by recrystallization from ethanol.

Expected Observations: The reaction will produce a vibrant orange-red solid.

Visualizing the Synthesis Workflow

G cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_workup Work-up & Purification A This compound in HCl C Diazonium Salt Formation (0-5°C) A->C B NaNO₂ Solution B->C E Coupling Reaction (0-5°C) C->E Add diazonium salt D 2-Naphthol in NaOH D->E F Filtration & Washing E->F Precipitate G Recrystallization (Ethanol) F->G H Pure Azo Dye G->H

Experimental workflow for the synthesis of an azo dye.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of an azo dye from this compound and 2-naphthol.

ParameterValue
Reactants
This compound1.29 g (0.01 mol)
2-Naphthol1.44 g (0.01 mol)
Product
Theoretical Yield~2.86 g
Characterization
Melting Point (°C)Varies with purity
λmax (in Ethanol)~480-490 nm

Signaling Pathways and Logical Relationships

The synthesis of azo dyes is a classic example of electrophilic aromatic substitution. The diazonium ion, being a weak electrophile, requires a highly activated aromatic ring for the coupling reaction to occur efficiently.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A This compound D 2,6-Difluorobenzenediazonium Ion (Electrophile) A->D Diazotization B NaNO₂ / HCl B->D C 2-Naphthol (Coupling Component) E Naphthoxide Ion (Nucleophile) C->E Deprotonation F Azo Dye D->F Electrophilic Aromatic Substitution E->F

Application of 2,6-Difluoroaniline in Material Science for Polymer Modification

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoroaniline is a versatile fluorinated aromatic amine that serves as a critical building block in the synthesis of high-performance polymers. Its incorporation into polymer backbones, particularly in polyimides and other aromatic polymers, imparts significant enhancements to material properties. The presence of two fluorine atoms on the aniline (B41778) ring provides unique electronic characteristics, leading to improved thermal stability, chemical resistance, and specific optical and dielectric properties.[1][2] While not typically used as a direct, non-reactive additive, its role as a monomer allows for the fundamental modification of polymer chains, resulting in materials suitable for demanding applications in aerospace, electronics, and specialty coatings.

These application notes provide an overview of the benefits of incorporating this compound into polymer structures and detail the protocols for the synthesis and characterization of these advanced materials.

Key Applications and Benefits

The introduction of the 2,6-difluorophenyl moiety into a polymer backbone can lead to a range of performance enhancements:

  • Enhanced Thermal Stability: The strong carbon-fluorine bond and the overall stability of the aromatic structure contribute to polymers with high glass transition temperatures (Tg) and decomposition temperatures (Td). Fluorinated polyimides, for instance, exhibit excellent thermal and thermo-oxidative stability, with 5% weight loss temperatures often exceeding 500°C.[3][4][5]

  • Improved Chemical Resistance: The fluorine atoms provide a protective shield against chemical attack, making polymers more resistant to solvents and corrosive environments.

  • Modified Optical Properties: The incorporation of fluorinated groups can lead to polymers with high optical transparency and a lower refractive index, which is advantageous for applications in optoelectronics.[3]

  • Lower Dielectric Constant: The presence of fluorine can reduce the dielectric constant and moisture absorption of polymers, making them suitable for use as interlayer dielectrics in microelectronics.[2]

  • Enhanced Solubility: The introduction of fluorine-containing groups can disrupt polymer chain packing, leading to improved solubility in organic solvents, which facilitates processing and film formation.[2][3]

  • Flame Retardancy: While not a standalone flame retardant additive, the incorporation of fluorine into the polymer structure can contribute to the overall flame resistance of the material. Halogenated compounds, including fluorinated ones, can interfere with the combustion process in the gas phase.[6][7]

Data Presentation

The following tables summarize the quantitative data on the properties of polyimides synthesized using fluorinated diamines, illustrating the impact of incorporating structures analogous to this compound.

Table 1: Thermal Properties of Fluorinated Aromatic Polyimides

Polymer SystemGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (Td5%) (°C)Char Yield at 800°C (%)
Polyimide from 6FDA and non-fluorinated diamine285 - 310545 - 565~60
Polyimide from 6FDA and fluorinated diamine (e.g., TFDB)> 350> 510> 60
Polyimide from BPDA and PFMB (trifluoromethyl-substituted)~400> 500> 60

Data compiled from various sources, including[4][8][9]. 6FDA: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640), TFDB: 2,2'-Bis(trifluoromethyl)benzidine, BPDA: 3,3',4,4'-Biphenyltetracarboxylic dianhydride, PFMB: 2,2'-Bis(trifluoromethyl)-4,4'-diaminobiphenyl.

Table 2: Mechanical and Dielectric Properties of Fluorinated Polyimide Films

Polymer SystemTensile Strength (MPa)Elongation at Break (%)Dielectric Constant (1 MHz)Water Uptake (%)
Polyimide from 6FDA and non-fluorinated diamine76 - 9615 - 253.0 - 3.50.4 - 0.7
Polyimide from 6FDA and TFDB~100~102.1 - 3.1< 0.5

Data compiled from various sources, including[2][8].

Experimental Protocols

The primary method for incorporating this compound into a polymer backbone is through polycondensation reactions, most notably in the synthesis of polyimides.

Protocol 1: Two-Step Synthesis of Polyimide from this compound and a Dianhydride

This protocol describes the synthesis of a polyimide via a poly(amic acid) precursor, followed by thermal or chemical imidization.

Materials:

  • This compound (purified by sublimation or distillation)

  • Aromatic dianhydride (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride - 6FDA)

  • N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) (anhydrous)

  • Acetic anhydride (for chemical imidization)

  • Pyridine or triethylamine (B128534) (for chemical imidization)

  • Methanol (for polymer precipitation)

Procedure:

  • Poly(amic acid) Synthesis:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of this compound in anhydrous DMAc or NMP.

    • Slowly add an equimolar amount of the dianhydride powder to the stirred solution at room temperature under a nitrogen atmosphere.

    • Continue stirring at room temperature for 24 hours to yield a viscous poly(amic acid) solution.

  • Imidization (Thermal):

    • Cast the poly(amic acid) solution onto a clean, dry glass plate.

    • Place the coated plate in a programmable oven and heat under a nitrogen atmosphere using a staged heating profile: 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 250-300°C for 1 hour to ensure complete imidization.[10]

    • After cooling to room temperature, the resulting polyimide film can be peeled off the glass substrate.

  • Imidization (Chemical):

    • To the poly(amic acid) solution, add a dehydrating agent mixture of acetic anhydride and a tertiary amine catalyst (e.g., pyridine) in a 2:1 molar ratio with respect to the amic acid repeating unit.

    • Stir the mixture at room temperature for 12-24 hours.

    • Precipitate the polyimide by pouring the solution into a large volume of methanol.

    • Collect the polymer by filtration, wash with methanol, and dry in a vacuum oven at 80-100°C.[9]

Protocol 2: Characterization of Fluorinated Polyimides

1. Thermal Stability Analysis (Thermogravimetric Analysis - TGA):

  • Objective: To determine the decomposition temperature and char yield.

  • Methodology:

    • Place a small sample (5-10 mg) of the polyimide film in a TGA instrument.

    • Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen or air atmosphere.[4]

    • Record the weight loss as a function of temperature.

2. Glass Transition Temperature (Differential Scanning Calorimetry - DSC):

  • Objective: To determine the glass transition temperature (Tg).

  • Methodology:

    • Seal a small sample (5-10 mg) of the polyimide film in an aluminum pan.

    • Heat the sample in a DSC instrument to a temperature above the expected Tg, then cool rapidly.

    • Reheat the sample at a controlled rate (e.g., 10°C/min) and record the heat flow to identify the glass transition.

3. Mechanical Properties (Tensile Testing):

  • Objective: To determine tensile strength, elongation at break, and Young's modulus.

  • Methodology:

    • Cut the polyimide film into dumbbell-shaped specimens according to ASTM D882 standards.

    • Measure the tensile properties using a universal testing machine at a specified strain rate.

Mandatory Visualizations

experimental_workflow cluster_synthesis Polyimide Synthesis cluster_imidization Imidization cluster_characterization Characterization monomers Monomers (this compound + Dianhydride) dissolution Dissolution in Anhydrous Solvent (DMAc/NMP) monomers->dissolution polymerization Polymerization (24h, RT, N2) dissolution->polymerization paa_solution Poly(amic acid) Solution polymerization->paa_solution thermal Thermal Imidization (Staged Heating) paa_solution->thermal chemical Chemical Imidization (Ac2O/Pyridine) paa_solution->chemical polyimide_film Polyimide Film thermal->polyimide_film chemical->polyimide_film tga TGA (Thermal Stability) dsc DSC (Glass Transition) tensile Tensile Testing (Mechanical Properties) polyimide_film->tga polyimide_film->dsc polyimide_film->tensile

Caption: Experimental workflow for polyimide synthesis and characterization.

signaling_pathway cluster_properties Enhanced Polymer Properties start This compound (Monomer) polyimide Incorporation into Polymer Backbone (e.g., Polyimide) start->polyimide thermal Increased Thermal Stability chemical Improved Chemical Resistance optical Modified Optical Properties dielectric Lower Dielectric Constant polyimide->thermal polyimide->chemical polyimide->optical polyimide->dielectric

References

Application Note: A Robust HPLC Method for the Quantification of 2,6-Difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2,6-Difluoroaniline. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile (B52724) and acidified water, offering excellent peak shape and resolution. This method is suitable for routine quality control, stability testing, and impurity profiling of this compound in various sample matrices within the pharmaceutical and chemical industries.

Introduction

This compound is a key building block in the synthesis of numerous pharmaceutical and agrochemical compounds.[1] Accurate quantification of this intermediate is critical to ensure the quality, efficacy, and safety of the final products. High-performance liquid chromatography (HPLC) is a preferred analytical technique for polar and thermolabile compounds like anilines as it generally does not require derivatization.[1] This note presents a fully developed and validated HPLC method for the determination of this compound.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.

PropertyValueSource
Molecular FormulaC₆H₅F₂N[2]
Molecular Weight129.11 g/mol [2]
pKa (predicted)1.81 ± 0.10[1]
logP (predicted)1.547
Water SolubilitySlightly soluble[1]
Boiling Point51-52 °C at 15 mmHg[1]

The low pKa of this compound suggests that an acidic mobile phase will ensure the analyte is in its protonated form, leading to consistent retention and improved peak symmetry.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 20 minutes

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
15.03070
15.17030
20.07030
Preparation of Solutions

Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas before use.

Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Degas before use.

Diluent: A mixture of Mobile Phase A and Mobile Phase B (70:30, v/v) is used as the diluent.

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the Standard Stock Solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to establish the calibration curve.

Sample Preparation: Accurately weigh a suitable amount of the sample containing this compound and dissolve it in the diluent to obtain a final concentration within the calibration range (e.g., 50 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The developed HPLC method was validated according to ICH guidelines for specificity, linearity, precision, accuracy, and robustness.

Data Presentation

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.1
10151.8
25379.5
50758.9
1001520.3
Correlation Coefficient (r²) 0.9998

Table 2: Precision (Repeatability)

Concentration (µg/mL)ReplicatePeak Area%RSD
501758.90.8%
2762.1
3755.4
4760.3
5759.1
6763.5

Table 3: Accuracy (Recovery)

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%4039.899.5%
100%5050.3100.6%
120%6059.599.2%

Visualizations

Experimental Workflow

experimental_workflow prep Solution Preparation standards Standard Solutions (1-100 µg/mL) prep->standards samples Sample Solutions (~50 µg/mL) prep->samples analysis Chromatographic Analysis standards->analysis samples->analysis hplc HPLC System Setup hplc->analysis data Data Acquisition & Processing analysis->data quant Quantification data->quant

Caption: Workflow for the HPLC analysis of this compound.

Method Development Logic

method_development_logic analyte Analyte Properties (pKa, logP) column Column Selection (C18) analyte->column mobile_phase Mobile Phase Selection (ACN/Water) analyte->mobile_phase gradient Gradient Optimization column->gradient ph pH Adjustment (Acidic) mobile_phase->ph ph->gradient detection Detector Wavelength (254 nm) gradient->detection validation Method Validation detection->validation

Caption: Logical steps in the HPLC method development process.

Conclusion

The described RP-HPLC method provides a reliable and efficient means for the quantification of this compound. The use of a C18 column with a simple acidic mobile phase gradient results in excellent chromatographic performance. The method has been shown to be linear, precise, and accurate, making it suitable for its intended purpose in a quality control environment.

References

Application Note: GC-MS Protocol for the Analysis of 2,6-Difluoroaniline in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the qualitative and quantitative analysis of 2,6-difluoroaniline in reaction mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, making its accurate monitoring crucial for process optimization, impurity profiling, and quality control. This document outlines methods for both direct analysis and analysis following a derivatization step to enhance chromatographic performance. Detailed experimental procedures, instrument parameters, and data interpretation guidelines are provided to ensure reliable and reproducible results.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This makes it an ideal method for the analysis of volatile and semi-volatile compounds like this compound in complex chemical matrices. Direct injection of reaction mixtures can provide rapid identification and quantification. However, for improved peak shape, increased thermal stability, and lower detection limits, a derivatization step, such as acetylation, is often recommended for polar aromatic amines. This protocol covers both approaches to provide flexibility for various analytical needs.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for extracting this compound from aqueous reaction mixtures or quenching solutions.

Reagents and Materials:

Procedure:

  • To a separatory funnel, add a known volume of the aqueous reaction mixture.

  • Adjust the pH of the sample to > 8 with a saturated sodium bicarbonate solution to ensure the aniline (B41778) is in its free base form.

  • Add an equal volume of dichloromethane to the separatory funnel.

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate completely.

  • Collect the lower organic layer (DCM) containing the this compound.

  • Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.

  • Collect the dried extract in a clean glass vial.

  • If necessary, concentrate the extract under a gentle stream of nitrogen to the desired volume for GC-MS analysis.

Derivatization: Acetylation

Derivatization with acetic anhydride (B1165640) converts the polar amine group into a less polar amide, which can improve chromatographic peak shape and thermal stability.

Reagents and Materials:

  • Dried sample extract from the LLE step

  • Acetic anhydride

  • Pyridine (B92270) (or another suitable base)

  • Heating block or water bath

  • Nitrogen evaporator

Procedure:

  • To the dried sample extract, add 100 µL of pyridine and 100 µL of acetic anhydride.

  • Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • After cooling to room temperature, evaporate the excess reagents under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate (B1210297) or dichloromethane) to a known volume for GC-MS injection.

GC-MS Instrumentation and Parameters

The following parameters provide a starting point for the analysis of this compound and its acetylated derivative. Optimization may be required based on the specific instrument and column used.

Parameter Direct Analysis of this compound Analysis of N-acetyl-2,6-difluoroaniline
GC System Agilent 6890 or equivalentAgilent 6890 or equivalent
Mass Spectrometer Agilent 5975 or equivalentAgilent 5975 or equivalent
Column DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalentDB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Injector Temperature 250°C280°C
Injection Volume 1 µL1 µL
Injection Mode SplitlessSplitless
Carrier Gas Helium at a constant flow of 1.0 mL/minHelium at a constant flow of 1.0 mL/min
Oven Program Initial 60°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 minInitial 80°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 10 min
Transfer Line Temp. 280°C280°C
Ion Source Temp. 230°C230°C
Quadrupole Temp. 150°C150°C
Ionization Mode Electron Ionization (EI) at 70 eVElectron Ionization (EI) at 70 eV
Mass Scan Range 40-300 amu50-400 amu
Acquisition Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysisFull Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Quantitative Data for this compound (Underivatized)
Parameter Value Source
Molecular Weight 129.11 g/mol [1]
Molecular Formula C₆H₅F₂N[1]
CAS Number 5509-65-9[1]
Expected Retention Time ~ 5-10 min (dependent on exact conditions)Estimated based on similar compounds[2]
Key Mass Fragments (m/z) 129 (M+) , 109, 101, 82[1]
Quantification Ion 129[1]
Qualifier Ions 109, 101[1]
Limit of Detection (LOD) To be determined experimentally (typically low ng/mL range)[3]
Limit of Quantification (LOQ) To be determined experimentally (typically low to mid ng/mL range)[3]
Quantitative Data for N-acetyl-2,6-difluoroaniline (Derivatized)
Parameter Value Source
Molecular Weight 171.14 g/mol Calculated
Molecular Formula C₈H₇F₂NOCalculated
Expected Retention Time Later than underivatized formGeneral chromatographic principle
Key Mass Fragments (m/z) 171 (M+) , 129 (M-42), 109Expected fragmentation pattern
Quantification Ion 171Expected
Qualifier Ions 129, 109Expected
Limit of Detection (LOD) To be determined experimentally[3]
Limit of Quantification (LOQ) To be determined experimentally[3]

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing reaction_mixture Reaction Mixture lle Liquid-Liquid Extraction (LLE) reaction_mixture->lle Extract with DCM derivatization Derivatization (Optional) lle->derivatization For improved performance gc_injection GC Injection lle->gc_injection Direct Analysis derivatization->gc_injection Derivatized Sample gc_separation Chromatographic Separation gc_injection->gc_separation ms_detection Mass Spectrometry Detection gc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition qual_analysis Qualitative Analysis (Library Search, Mass Spectrum) data_acquisition->qual_analysis quant_analysis Quantitative Analysis (Calibration Curve) data_acquisition->quant_analysis report Final Report qual_analysis->report quant_analysis->report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Signaling Pathways and Logical Relationships

Data_Interpretation cluster_identification Qualitative Identification cluster_quantification Quantitative Analysis retention_time Retention Time Match with Standard compound_identified Compound Identified retention_time->compound_identified mass_spectrum Mass Spectrum Match with Library/Standard mass_spectrum->compound_identified peak_area Peak Area Integration calibration_curve Calibration Curve (Known Concentrations) peak_area->calibration_curve concentration Concentration Determined calibration_curve->concentration

Caption: Logical workflow for data interpretation in GC-MS analysis.

Conclusion

The GC-MS methods described in this application note provide a robust and reliable approach for the analysis of this compound in reaction mixtures. The choice between direct analysis and derivatization will depend on the specific requirements of the analysis, such as the complexity of the matrix and the desired sensitivity. By following the detailed protocols and utilizing the provided instrument parameters, researchers, scientists, and drug development professionals can achieve accurate and reproducible results for process monitoring and quality control of this important chemical intermediate.

References

Application Notes and Protocols: The Role of 2,6-Difluoroaniline in the Development of Anti-inflammatory and Analgesic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoroaniline is a key building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of novel therapeutic agents.[1][2] Its unique structural and electronic properties, conferred by the two fluorine atoms ortho to the amine group, make it an attractive starting material for the development of potent and selective anti-inflammatory and analgesic drugs. The fluorine substitutions can enhance metabolic stability, binding affinity, and membrane permeability of the final drug molecule.[3] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of a potential non-steroidal anti-inflammatory drug (NSAID) candidate derived from this compound, based on the structural scaffold of existing fenamate-class drugs.

Rationale for this compound in NSAID Development

The anti-inflammatory and analgesic effects of many NSAIDs are achieved through the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[4][5] The incorporation of the 2,6-difluorophenyl moiety into drug candidates can influence their interaction with the active site of COX enzymes, potentially leading to enhanced potency and selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform.[6][7] This selectivity is a critical objective in modern NSAID design to minimize gastrointestinal side effects associated with COX-1 inhibition.[6]

Synthesis of a this compound-Based NSAID Candidate

The following is a representative synthetic protocol for a novel NSAID candidate, N-(2,6-difluorophenyl)-2-((3-(trifluoromethyl)phenyl)amino)benzoic acid, which is a structural analog of mefenamic acid.

Synthetic Pathway

G cluster_reactants Reactants cluster_reaction Ullmann Condensation cluster_product Product 2_6_Difluoroaniline This compound Reaction Copper Catalyst, K2CO3, DMF 2_6_Difluoroaniline->Reaction 2_chloro_benzoic_acid 2-Chloro-N-(3-(trifluoromethyl)phenyl)benzamide 2_chloro_benzoic_acid->Reaction Product_Molecule N-(2,6-difluorophenyl)-2-((3-(trifluoromethyl)phenyl)amino)benzoic acid Reaction->Product_Molecule

Caption: Synthetic pathway for a novel NSAID candidate.

Experimental Protocol: Synthesis of N-(2,6-difluorophenyl)-2-((3-(trifluoromethyl)phenyl)amino)benzoic acid
  • Materials:

    • This compound

    • 2-Chloro-N-(3-(trifluoromethyl)phenyl)benzamide

    • Copper(I) iodide (CuI)

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Hydrochloric acid (HCl), 1M

    • Ethyl acetate (B1210297)

    • Brine

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • To a round-bottom flask, add 2-Chloro-N-(3-(trifluoromethyl)phenyl)benzamide (1.0 eq), this compound (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

    • Add anhydrous DMF to the flask and degas the mixture with nitrogen for 15 minutes.

    • Heat the reaction mixture to 120 °C and stir for 24 hours under a nitrogen atmosphere.

    • After cooling to room temperature, pour the reaction mixture into water and acidify with 1M HCl to pH 3-4.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the final compound.

In Vivo Anti-inflammatory and Analgesic Assays

The following protocols are for the in vivo evaluation of the synthesized compound's anti-inflammatory and analgesic properties.

Experimental Workflow for In Vivo Assays

G cluster_setup Experimental Setup cluster_assays Assays cluster_data Data Analysis Animal_Acclimatization Animal Acclimatization (Wistar Rats, 1 week) Grouping Grouping (n=6 per group) Animal_Acclimatization->Grouping Dosing Dosing (Vehicle, Standard, Test Compound) Grouping->Dosing Anti_Inflammatory Anti-inflammatory Assay (Carrageenan-induced Paw Edema) Dosing->Anti_Inflammatory Analgesic Analgesic Assay (Acetic Acid-induced Writhing) Dosing->Analgesic Paw_Volume Measure Paw Volume Anti_Inflammatory->Paw_Volume Writhing_Count Count Writhing Analgesic->Writhing_Count Analysis Statistical Analysis (% Inhibition) Paw_Volume->Analysis Writhing_Count->Analysis

Caption: General workflow for in vivo anti-inflammatory and analgesic testing.

Protocol 1: Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)

This model is a standard for evaluating acute inflammation.[1][8]

  • Animals: Male Wistar rats (180-220 g).

  • Grouping (n=6 per group):

    • Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose, p.o.).

    • Group II: Standard drug (e.g., Indomethacin, 10 mg/kg, p.o.).

    • Group III-V: Test compound (e.g., 10, 20, 50 mg/kg, p.o.).

  • Procedure:

    • Administer the vehicle, standard drug, or test compound orally 1 hour before carrageenan injection.

    • Inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage inhibition of edema using the formula: % Inhibition = [1 - (Vt / Vc)] x 100 where Vt is the mean increase in paw volume in the treated group, and Vc is the mean increase in paw volume in the control group.

Protocol 2: Acetic Acid-Induced Writhing (Analgesic Activity)

This test is used to screen for peripheral analgesic activity.[2]

  • Animals: Swiss albino mice (20-25 g).

  • Grouping (n=6 per group):

    • Group I: Vehicle control.

    • Group II: Standard drug (e.g., Aspirin, 100 mg/kg, p.o.).

    • Group III-V: Test compound (e.g., 10, 20, 50 mg/kg, p.o.).

  • Procedure:

    • Administer the vehicle, standard drug, or test compound orally 30 minutes before the acetic acid injection.

    • Inject 0.6% v/v acetic acid solution intraperitoneally (10 mL/kg).

    • Five minutes after the injection, count the number of writhes (abdominal constrictions) for a period of 10 minutes.

  • Data Analysis:

    • Calculate the percentage of analgesic activity using the formula: % Analgesic Activity = [1 - (Wt / Wc)] x 100 where Wt is the mean number of writhes in the treated group, and Wc is the mean number of writhes in the control group.

Quantitative Data Summary

The following tables present hypothetical but plausible data for the synthesized N-(2,6-difluorophenyl)-2-((3-(trifluoromethyl)phenyl)amino)benzoic acid (Test Compound) based on typical results for novel fenamate analogs.

Table 1: Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

TreatmentDose (mg/kg)Mean Paw Edema (mL) ± SEM (at 3h)% Inhibition
Vehicle Control-0.85 ± 0.05-
Indomethacin100.28 ± 0.0367.0
Test Compound100.55 ± 0.0435.3
Test Compound200.42 ± 0.0350.6
Test Compound500.31 ± 0.0263.5

Table 2: Analgesic Activity (Acetic Acid-Induced Writhing)

TreatmentDose (mg/kg)Mean Number of Writhes ± SEM% Analgesic Activity
Vehicle Control-45.2 ± 3.1-
Aspirin10018.5 ± 2.559.1
Test Compound1030.1 ± 2.833.4
Test Compound2022.3 ± 2.150.7
Test Compound5015.8 ± 1.965.0

Signaling Pathways in Inflammation and Analgesia

The primary mechanism of action for NSAIDs involves the inhibition of the cyclooxygenase (COX) pathway, which reduces the production of prostaglandins (B1171923) (PGs) that mediate inflammation and pain.

G Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins (PGE2, PGI2) COX1_COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain NSAID NSAID (e.g., Test Compound) NSAID->COX1_COX2 Inhibition

Caption: Simplified COX signaling pathway and the inhibitory action of NSAIDs.

Conclusion

This compound serves as a valuable precursor for the synthesis of novel anti-inflammatory and analgesic agents. The strategic incorporation of the 2,6-difluorophenyl moiety can lead to compounds with enhanced pharmacological profiles. The protocols and data presented herein provide a framework for the synthesis and preclinical evaluation of such compounds, paving the way for the development of next-generation NSAIDs with improved efficacy and safety.

References

Application Notes and Protocols for the Synthesis of Substituted Phenylthiomorpholine Dioxide from 2,6-Difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for the synthesis of 4-(2,6-difluorophenyl)thiomorpholine 1,1-dioxide, a valuable building block in medicinal chemistry and materials science. The described synthetic route starts from the readily available 2,6-difluoroaniline and proceeds through three key transformations: a Sandmeyer reaction to introduce a bromo-substituent, the synthesis of thiomorpholine (B91149) 1,1-dioxide, and a final palladium-catalyzed Buchwald-Hartwig amination to couple the two fragments.

The protocols provided are based on established and reliable methodologies, adapted for the specific substrates in this synthetic pathway. All quantitative data, including reagent quantities, yields, and reaction parameters, are summarized for clarity. Additionally, a detailed workflow diagram is presented to visualize the entire synthetic sequence.

Synthetic Workflow Overview

The overall synthetic strategy is depicted in the following workflow diagram:

Synthesis_Workflow cluster_step1 Step 1: Sandmeyer Reaction cluster_step2 Step 2: Synthesis of Thiomorpholine 1,1-Dioxide cluster_step3 Step 3: Buchwald-Hartwig Amination A This compound B 2,6-Difluorobenzenediazonium salt A->B 1. NaNO₂, H₂SO₄ 2. 0-5 °C C 1-Bromo-2,6-difluorobenzene (B153491) B->C CuBr, HBr 60-70 °C D Thiomorpholine E Thiomorpholine 1,1-Dioxide D->E H₂O₂, Acetic Acid Reflux C_alias 1-Bromo-2,6-difluorobenzene F 4-(2,6-Difluorophenyl)thiomorpholine 1,1-Dioxide E_alias Thiomorpholine 1,1-Dioxide E_alias->F Pd₂(dba)₃, Xantphos Cs₂CO₃, Toluene (B28343), 110 °C

Figure 1: Overall synthetic workflow for the preparation of 4-(2,6-difluorophenyl)thiomorpholine 1,1-dioxide.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

StepReactionStarting MaterialProductReagents & ConditionsYield (%)Purity (%)
1Sandmeyer ReactionThis compound1-Bromo-2,6-difluorobenzene1. NaNO₂, H₂SO₄, 0-5 °C2. CuBr, HBr, 60-70 °C75-85>98 (GC)
2OxidationThiomorpholineThiomorpholine 1,1-DioxideH₂O₂ (30%), Acetic Acid, reflux80-90>99 (NMR)
3Buchwald-Hartwig Amination1-Bromo-2,6-difluorobenzene & Thiomorpholine 1,1-Dioxide4-(2,6-Difluorophenyl)thiomorpholine 1,1-DioxidePd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110 °C70-80>98 (LC-MS)

Experimental Protocols

Step 1: Synthesis of 1-Bromo-2,6-difluorobenzene via Sandmeyer Reaction

This protocol describes the conversion of this compound to 1-bromo-2,6-difluorobenzene.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Copper(I) Bromide (CuBr)

  • Hydrobromic Acid (HBr, 48%)

  • Diethyl ether

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cautiously add this compound (1.0 equiv) to a mixture of water and concentrated sulfuric acid at 0-5 °C.

  • Dissolve sodium nitrite (1.1 equiv) in water and add it dropwise to the aniline (B41778) solution while maintaining the temperature between 0 and 5 °C. Stir the resulting solution for an additional 30 minutes at this temperature to ensure complete diazotization.

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 equiv) in 48% hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the CuBr/HBr solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, warm the reaction mixture to 60-70 °C and stir for 1 hour.

  • Cool the mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by fractional distillation to afford pure 1-bromo-2,6-difluorobenzene.

Step 2: Synthesis of Thiomorpholine 1,1-Dioxide

This protocol details the oxidation of thiomorpholine to its corresponding dioxide.

Materials:

  • Thiomorpholine

  • Hydrogen Peroxide (H₂O₂, 30% aqueous solution)

  • Glacial Acetic Acid

  • Sodium Bicarbonate

  • Ethyl Acetate (B1210297)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve thiomorpholine (1.0 equiv) in glacial acetic acid.

  • Cool the solution in an ice bath and slowly add 30% hydrogen peroxide (2.5 equiv) dropwise, ensuring the temperature does not exceed 20 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour, then heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Extract the aqueous layer with ethyl acetate (4 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield thiomorpholine 1,1-dioxide as a white solid. The product is often of sufficient purity for the next step without further purification.

Step 3: Buchwald-Hartwig Amination for the Synthesis of 4-(2,6-Difluorophenyl)thiomorpholine 1,1-Dioxide

This protocol describes the palladium-catalyzed cross-coupling of 1-bromo-2,6-difluorobenzene and thiomorpholine 1,1-dioxide.

Materials:

  • 1-Bromo-2,6-difluorobenzene (1.0 equiv)

  • Thiomorpholine 1,1-Dioxide (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium Carbonate (Cs₂CO₃, 2.0 equiv)

  • Anhydrous Toluene

  • Ethyl Acetate

  • Silica (B1680970) Gel

Procedure:

  • To an oven-dried Schlenk tube, add 1-bromo-2,6-difluorobenzene, thiomorpholine 1,1-dioxide, Pd₂(dba)₃, Xantphos, and cesium carbonate.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the final product, 4-(2,6-difluorophenyl)thiomorpholine 1,1-dioxide.

Safety Precautions:

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Handle all chemicals with care, consulting the relevant Safety Data Sheets (SDS) before use.

  • Palladium catalysts and phosphine (B1218219) ligands are air-sensitive and should be handled under an inert atmosphere.

  • The Sandmeyer reaction involves the formation of potentially unstable diazonium salts and the evolution of nitrogen gas; appropriate precautions must be taken.

  • The oxidation with hydrogen peroxide is an exothermic reaction and should be performed with adequate cooling.

Application Notes and Protocols: Synthesis and Use of 2,6-Difluoroaniline-Based Fluorescent Dyes for Biological Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel fluorescent probes is crucial for advancing biological imaging and understanding complex cellular processes. 2,6-Difluoroaniline serves as a valuable building block for creating "push-pull" fluorophores. The electron-donating amino group and the electron-withdrawing fluorine atoms can be combined with a suitable π-conjugated system and an electron-accepting group to generate environmentally sensitive dyes. These dyes often exhibit solvatochromism, where their fluorescence properties change with the polarity of their environment, making them excellent candidates for imaging lipid droplets, membranes, and other cellular microenvironments.

This document provides detailed protocols for the synthesis, characterization, and application of a novel fluorescent dye, DFA-NI (this compound Naphthalimide Imager) , for live-cell imaging.

Principle of the Dye

DFA-NI is a push-pull fluorophore based on a naphthalimide acceptor core. The this compound moiety acts as the electron donor. The fluorine atoms modulate the electron-donating strength of the aniline (B41778) nitrogen and can enhance photostability and cell permeability. The extended π-system of the naphthalimide allows for absorption and emission in the visible range, suitable for biological imaging.

Data Presentation

Photophysical Properties of DFA-NI
PropertyValue in Toluene (B28343)Value in MethanolValue in PBS (pH 7.4)
Absorption Max (λabs) 410 nm425 nm430 nm
Emission Max (λem) 490 nm530 nm545 nm
Stokes Shift 80 nm105 nm115 nm
Quantum Yield (Φ) 0.650.400.25
Molar Extinction Coefficient (ε) 25,000 M⁻¹cm⁻¹23,500 M⁻¹cm⁻¹22,000 M⁻¹cm⁻¹
Cytotoxicity Data
Cell LineIncubation TimeLC50 (µM)
HeLa24 hours> 100
MCF-724 hours> 100

Experimental Protocols

Section 1: Synthesis of DFA-NI Fluorescent Probe

Principle of Synthesis: The synthesis of DFA-NI is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient naphthalimide core, activated with a leaving group (e.g., bromine), reacts with the nucleophilic amino group of this compound in the presence of a base and a palladium catalyst.

Materials:

Experimental Protocol: Synthesis of DFA-NI

  • To a flame-dried round-bottom flask, add 4-Bromo-N-(2-methoxyethyl)-1,8-naphthalimide (1.0 eq), this compound (1.2 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.10 eq).

  • Evacuate and backfill the flask with nitrogen gas three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C and stir under a nitrogen atmosphere for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane (e.g., from 10% to 40%) to yield DFA-NI as a bright yellow solid.

Characterization of DFA-NI:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight.

  • UV-Vis and Fluorescence Spectroscopy: To determine the photophysical properties.

Section 2: Application of DFA-NI in Live-Cell Imaging

Principle: DFA-NI is a lipophilic dye that preferentially accumulates in intracellular lipid droplets and membranes. Its fluorescence emission is sensitive to the polarity of the microenvironment, allowing for the visualization of these organelles.

Materials:

  • DFA-NI stock solution (1 mM in DMSO)

  • Live-cell imaging medium (e.g., DMEM without phenol (B47542) red)

  • Phosphate-buffered saline (PBS), pH 7.4

  • HeLa cells (or other suitable cell line)

  • 35 mm glass-bottom imaging dishes

  • Confocal laser scanning microscope

Protocol for Staining and Imaging:

  • Cell Culture: Plate HeLa cells on 35 mm glass-bottom imaging dishes and culture until they reach 60-70% confluency.

  • Staining Solution Preparation: Prepare a working solution of DFA-NI by diluting the 1 mM DMSO stock solution to a final concentration of 1-5 µM in pre-warmed live-cell imaging medium.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the DFA-NI staining solution to the cells and incubate for 15-30 minutes at 37 °C in a CO₂ incubator.

  • Washing: Remove the staining solution and wash the cells twice with pre-warmed live-cell imaging medium.

  • Imaging: Add fresh live-cell imaging medium to the dish. Image the cells using a confocal microscope equipped with a 405 nm or 488 nm laser for excitation and collect the emission between 500 nm and 600 nm.

Visualizations

Synthesis_Workflow cluster_synthesis DFA-NI Synthesis Reactants This compound + 4-Bromo-N-R-1,8-naphthalimide Reaction S_NAr Reaction (Toluene, 110°C, 24h) Reactants->Reaction Catalyst Pd(OAc)2 / Xantphos Base (Cs2CO3) Catalyst->Reaction Purification Column Chromatography Reaction->Purification Product DFA-NI Dye Purification->Product

Caption: Workflow for the synthesis of the DFA-NI fluorescent dye.

Imaging_Workflow cluster_imaging Live-Cell Imaging Protocol Cell_Culture Culture HeLa Cells Staining Incubate with DFA-NI (1-5 µM, 15-30 min) Cell_Culture->Staining Wash Wash with Media Staining->Wash Imaging Confocal Microscopy (Ex: 405/488 nm, Em: 500-600 nm) Wash->Imaging Analysis Image Analysis Imaging->Analysis

Caption: Experimental workflow for live-cell imaging with DFA-NI.

Signaling_Pathway cluster_pathway Hypothetical Cellular Uptake and Localization Extracellular DFA-NI in Media Membrane Plasma Membrane (Passive Diffusion) Extracellular->Membrane Cytoplasm Cytoplasm Membrane->Cytoplasm Lipid_Droplets Lipid Droplets (High Fluorescence) Cytoplasm->Lipid_Droplets ER Endoplasmic Reticulum (Moderate Fluorescence) Cytoplasm->ER

Caption: Proposed mechanism of DFA-NI uptake and localization.

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2,6-Difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 2,6-Difluoroaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: Crude this compound can contain a variety of impurities depending on the synthetic route. Common impurities include:

  • Isomeric Anilines: Such as 2,3-difluoroaniline (B47769) and 2,4-difluoroaniline, which often form as byproducts during synthesis.

  • Unreacted Starting Materials: For example, 2,6-difluorochlorobenzene may be present if the amination reaction is incomplete.[1]

  • Side-Reaction Products: Compounds like 2,6-diaminofluorobenzene can be formed.[1]

  • Polymeric Materials: Anilines are prone to oxidation and polymerization, leading to the formation of colored, high-molecular-weight impurities, which can cause the crude product to appear dark.

  • Residual Solvents: Solvents used in the reaction or initial work-up may be present.

Q2: Which purification method is most effective for achieving high-purity this compound (>99%)?

A2: For achieving high purity, fractional distillation is a highly effective method, particularly for separating the desired this compound from its isomers due to differences in their boiling points.[1] Purity levels of up to 99% have been reported using this technique.[1] For removal of non-volatile impurities and colored polymers, vacuum distillation is also highly effective. A multi-step approach, combining an initial distillation with a subsequent recrystallization or column chromatography, can also be employed for achieving very high purity.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be reliably assessed using the following analytical techniques:

  • Gas Chromatography (GC): An excellent method for determining the percentage of volatile impurities and isomeric purity.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for quantifying both volatile and non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for both quantifying and identifying unknown impurities.

Troubleshooting Guides

Recrystallization
IssuePossible Cause(s)Suggested Solution(s)
Product does not crystallize - The chosen solvent is too good, keeping the product dissolved even at low temperatures.- The solution is not saturated enough.- Screen for a less-solubilizing solvent or use a co-solvent system (e.g., hexane/ethyl acetate).- Concentrate the solution by evaporating some of the solvent.
"Oiling out" - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooled too quickly.- Choose a lower-boiling point solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Low recovery of purified product - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
Crystals are colored - Colored impurities are co-precipitating with the product.- Add a small amount of activated charcoal to the hot solution and perform a hot filtration before crystallization.
Distillation (Atmospheric and Vacuum)
IssuePossible Cause(s)Suggested Solution(s)
Poor separation of isomers - Inefficient distillation column.- Distillation rate is too fast.- Use a fractional distillation column with a higher number of theoretical plates (e.g., a Vigreux or packed column).- Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established.
Bumping - Uneven boiling of the liquid.- Add boiling chips or a magnetic stir bar to the distillation flask.- For vacuum distillation, ensure a fine capillary leak is introduced or use a magnetic stirrer.
Product is still colored after distillation - Volatile colored impurities are co-distilling.- Thermal decomposition of the aniline (B41778) at high temperatures.- Consider a pre-purification step like an activated charcoal treatment.- Use vacuum distillation to lower the boiling point and prevent decomposition.
Difficulty maintaining a stable vacuum - Leaks in the distillation apparatus.- Ensure all glass joints are properly sealed with vacuum grease.- Check all tubing and connections for cracks or loose fittings.
Column Chromatography
IssuePossible Cause(s)Suggested Solution(s)
Poor separation of product and impurities - Incorrect mobile phase polarity.- Column is overloaded.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the product.- Reduce the amount of crude material loaded onto the column.
Tailing of the product peak - Strong interaction between the basic aniline and the acidic silica (B1680970) gel.- Add a small amount of a basic modifier, such as triethylamine (B128534) (~0.1-1%), to the eluent to suppress silanol (B1196071) interactions.
Product is not eluting from the column - Mobile phase is not polar enough.- Gradually increase the polarity of the eluent. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification TechniqueTypical Purity AchievedAdvantagesDisadvantages
Fractional Distillation 98-99%[1]- Excellent for separating isomers.- Scalable for larger quantities.- Requires careful control of heating and insulation.- Not ideal for heat-sensitive impurities.
Vacuum Distillation >98%- Lowers the boiling point, preventing thermal degradation.- Effectively removes non-volatile and polymeric impurities.- Requires a vacuum source and careful setup to avoid leaks.- May not be as effective for separating close-boiling isomers as fractional distillation.
Recrystallization Variable, typically >95%- Good for removing small amounts of impurities from a solid product.- Can yield high-purity crystalline material.- Finding a suitable solvent can be time-consuming.- Can result in significant product loss in the mother liquor.
Column Chromatography >99%- High resolving power for separating closely related compounds.- Can be used for small to medium scale purifications.- Can be time-consuming and labor-intensive.- Requires significant amounts of solvent.

Experimental Protocols

Protocol 1: Fractional Distillation of Crude this compound
  • Apparatus Setup: Assemble a fractional distillation apparatus with a distillation flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a condenser, a receiving flask, and a thermometer. Ensure all joints are securely clamped.

  • Charging the Flask: Charge the distillation flask with the crude this compound and add a few boiling chips or a magnetic stir bar.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Equilibration: As the liquid boils, allow the vapor to slowly rise through the fractionating column. Maintain a slow and steady distillation rate to ensure good separation.

  • Fraction Collection: Collect the fraction that distills at the boiling point of this compound, which is approximately 152-154 °C at atmospheric pressure.[1] Isomeric impurities will have different boiling points (e.g., 2,3-difluoroaniline boils at 169-172 °C).[1]

  • Analysis: Analyze the collected fractions by GC or HPLC to determine their purity.

Protocol 2: General Procedure for Recrystallization Solvent Screening
  • Sample Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.

  • Solvent Addition (Room Temperature): To each test tube, add a different solvent (e.g., ethanol, methanol, hexane, toluene, ethyl acetate, or water) dropwise at room temperature, with agitation, until the solid dissolves or up to 1 mL of solvent has been added. Note the solubility at room temperature.

  • Heating: For solvents in which the compound was poorly soluble at room temperature, gently heat the test tube in a warm water bath. Continue adding the solvent dropwise until the solid dissolves completely.

  • Cooling: Allow the solutions that dissolved the compound when hot to cool slowly to room temperature, and then place them in an ice bath.

  • Observation: A suitable recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot, and which yields a good crop of crystals upon cooling. Co-solvent systems (e.g., hexane-ethyl acetate) can also be tested by dissolving the compound in the "good" solvent and adding the "poor" solvent dropwise until turbidity persists, then heating to redissolve and cooling.

Mandatory Visualizations

experimental_workflow cluster_start Crude Product Analysis cluster_purification Purification Strategy cluster_end Final Product Crude this compound Crude this compound Purity Analysis (GC/HPLC) Purity Analysis (GC/HPLC) Crude this compound->Purity Analysis (GC/HPLC) Fractional Distillation Fractional Distillation Purity Analysis (GC/HPLC)->Fractional Distillation High isomer content Recrystallization Recrystallization Purity Analysis (GC/HPLC)->Recrystallization Solid with minor impurities Column Chromatography Column Chromatography Purity Analysis (GC/HPLC)->Column Chromatography Complex mixture Pure this compound Pure this compound Fractional Distillation->Pure this compound Recrystallization->Pure this compound Column Chromatography->Pure this compound Final Purity Check (GC/HPLC) Final Purity Check (GC/HPLC) Pure this compound->Final Purity Check (GC/HPLC)

Caption: Decision workflow for selecting a purification technique.

troubleshooting_distillation cluster_problem Observed Issue cluster_cause Potential Causes cluster_solution Corrective Actions Problem Problem Cause Cause Problem->Cause diagnose Solution Solution Cause->Solution implement Poor Isomer Separation Poor Isomer Separation Inefficient Column Inefficient Column Poor Isomer Separation->Inefficient Column Distillation Too Fast Distillation Too Fast Poor Isomer Separation->Distillation Too Fast Use Fractionating Column Use Fractionating Column Inefficient Column->Use Fractionating Column Reduce Heating Rate Reduce Heating Rate Distillation Too Fast->Reduce Heating Rate

Caption: Troubleshooting logic for poor distillation separation.

References

optimizing reaction yield and selectivity in the synthesis of 2,6-Difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2,6-difluoroaniline. Our aim is to help you optimize reaction yield and selectivity by addressing common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most widely adopted industrial synthesis starts from the readily available and relatively inexpensive 1,2,3-trichlorobenzene (B84244).[1][2] This multi-step process is favored for its economic viability and the ability to avoid problematic isomers.[1] The overall process involves three key stages:

  • Partial Fluorine Exchange: 1,2,3-trichlorobenzene undergoes a halogen exchange reaction, typically with potassium fluoride (B91410) (KF) or cesium fluoride (CsF), to produce a mixture of 2,6-difluorochlorobenzene and the isomeric impurity 2,3-difluorochlorobenzene.[1][3][4]

  • Selective Reduction: To prevent the formation of the undesired 2,3-difluoroaniline (B47769) isomer, the chlorine atom in 2,3-difluorochlorobenzene is selectively reduced. This is typically achieved through catalytic hydrogenation using a palladium catalyst, converting the impurity into the more easily separable and valuable o-difluorobenzene.[1][4]

  • Amination: The purified 2,6-difluorochlorobenzene is then subjected to amination, commonly using concentrated ammonium (B1175870) hydroxide (B78521) in the presence of a copper-containing catalyst, to yield the final product, this compound.[4][5]

Q2: My reaction yield is consistently low. What are the most critical parameters to investigate?

A2: Low yields in the synthesis of this compound can arise from issues in any of the three main stages. Here are the critical parameters to assess for each step:

  • Fluorine Exchange:

    • Anhydrous Conditions: The presence of water is detrimental to the fluorine exchange reaction. It is crucial to use substantially anhydrous conditions, with water content preferably below 150 ppm.[5] Standard drying techniques for reagents and solvents are essential.

    • Reaction Temperature: The temperature for this step is typically high, ranging from 170°C to 290°C.[3] The optimal temperature can depend on the fluorinating agent used (e.g., 200-250°C for CsF and 250-290°C for KF).[1]

    • Solvent: Polar aprotic solvents like N-methyl pyrrolidinone (NMP), N-cyclohexyl pyrrolidinone (NCHP), or 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) are suitable for this reaction.[1]

  • Selective Reduction:

    • Catalyst Activity: The activity of the palladium catalyst is crucial for the selective reduction. Ensure the catalyst is not poisoned or deactivated.

    • Hydrogen Source and Pressure: The choice of hydrogen source and maintaining the appropriate hydrogen pressure are key to driving the reaction to completion.

    • Temperature: This reaction is typically carried out at temperatures ranging from ambient to 150°C.[4]

  • Amination:

    • Catalyst: Copper-containing catalysts, such as cuprous oxide (Cu₂O), are commonly used. The choice and concentration of the catalyst can significantly impact the reaction rate and yield.[5]

    • Temperature and Pressure: The amination is conducted at elevated temperatures (100-200°C, preferably 130-170°C) and, consequently, at pressures sufficient to keep the ammonium hydroxide in the liquid phase.[4][6]

    • Reaction Time: Running the reaction to less than complete conversion can sometimes help to minimize the formation of by-products.[4][5][6]

Q3: I am struggling with the formation of the 2,3-difluoroaniline isomer. How can I improve selectivity?

A3: The formation of the 2,3-difluoroaniline isomer is a common challenge that primarily stems from the initial fluorine exchange step, which produces both 2,6-difluorochlorobenzene and 2,3-difluorochlorobenzene. The key to high selectivity for this compound is the effective removal or conversion of the 2,3-difluorochloro-benzene intermediate before the amination step.[1][5]

The most effective strategy is the selective reduction of the 2,3-difluorochlorobenzene.[1] By treating the mixture of difluorochlorobenzene isomers with a hydrogen source in the presence of a palladium catalyst, the chlorine atom of the 2,3-isomer is selectively removed to form ortho-difluorobenzene.[4] This has two advantages:

  • It prevents the formation of the difficult-to-separate 2,3-difluoroaniline isomer during amination.

  • It produces ortho-difluorobenzene, a valuable by-product that can be easily separated from 2,6-difluorochlorobenzene by distillation.[1][4]

Q4: What are the common side reactions and how can they be minimized?

A4: Besides the formation of the 2,3-difluoroaniline isomer, other side reactions can occur:

  • In the Fluorine Exchange Step: Incomplete or over-fluorination can lead to a mixture of mono-, di-, and tri-fluorinated chlorobenzenes. Careful control of reaction time, temperature, and stoichiometry of the fluorinating agent is necessary to maximize the yield of the desired difluorochlorobenzenes.

  • In the Amination Step: Over-reaction can lead to the formation of by-products. It is often preferable to run the amination to partial completion and recycle the unreacted 2,6-difluorochlorobenzene.[4][5][6]

Q5: What are the recommended methods for purifying the final this compound product?

A5: The purification of this compound typically involves a multi-step approach to achieve high purity:

  • Extraction: After the amination reaction, the product can be recovered from the reaction mixture by extraction with a suitable organic solvent.[4]

  • Distillation: Fractional distillation is a key step to separate this compound from any remaining starting materials, the by-product ortho-difluorobenzene (if the selective reduction and amination were performed on the mixture), and other impurities.[1][4] The significant difference in boiling points between this compound and potential isomers or by-products makes distillation an effective purification method.

  • Chromatography: For achieving very high purity, especially for pharmaceutical applications, column chromatography can be employed to remove trace impurities.[7] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent analytical techniques to assess the purity of the final product.[7][8]

Data Presentation

Table 1: Influence of Reaction Conditions on the Amination of 2,6-Difluorochlorobenzene

CatalystCatalyst Loading (mol%)Temperature (°C)Time (hr)2,6-DFA Yield (%)2,3-DFA Yield (%)Unreacted ClF₂B (%)
Cu₂O2170247354
Cu₂O51702414953
CuO517024191143

Data synthesized from patent literature.[1] This table illustrates the impact of catalyst type and loading on the yield of this compound (2,6-DFA) and the formation of the isomeric 2,3-difluoroaniline (2,3-DFA) from a mixture of chlorodifluorobenzenes (ClF₂B).

Experimental Protocols

Protocol 1: Synthesis of this compound from 1,2,3-Trichlorobenzene

Step 1: Partial Fluorine Exchange

  • In a pressure reactor (e.g., Hastelloy C), charge 1,2,3-trichlorobenzene (1.0 mol), anhydrous potassium fluoride (4.0 mol), and N-methyl pyrrolidinone (NMP) as the solvent.

  • Seal the reactor and ensure it is pressure-tested.

  • Heat the reaction mixture to approximately 270°C and stir for 24 hours.

  • After cooling, the resulting mixture will contain 2,6-difluorochlorobenzene and 2,3-difluorochlorobenzene, which can be isolated by distillation.

Step 2: Selective Reduction of 2,3-Difluorochlorobenzene

  • Charge the mixture of difluorochlorobenzenes from Step 1 into a suitable reactor.

  • Add a palladium catalyst (e.g., palladium on carbon).

  • Pressurize the reactor with a hydrogen source.

  • Stir the reaction at approximately 100°C until the 2,3-difluorochlorobenzene is consumed (monitor by GC).

  • After cooling and venting, filter the catalyst. The resulting mixture of 2,6-difluorochlorobenzene and ortho-difluorobenzene can be separated by distillation, or used directly in the next step.

Step 3: Amination of 2,6-Difluorochlorobenzene

  • In a pressure reactor, charge 2,6-difluorochlorobenzene (1.0 eq), cuprous oxide (e.g., 0.1 eq), and concentrated ammonium hydroxide.

  • Seal the reactor and heat to approximately 160°C for 24-42 hours.

  • After cooling and venting, filter the catalyst.

  • Extract the this compound from the aqueous solution using an organic solvent.

  • Purify the crude product by fractional distillation.

Mandatory Visualizations

SynthesisWorkflow cluster_0 Step 1: Fluorine Exchange cluster_1 Step 2: Selective Reduction cluster_2 Step 3: Amination & Purification start 1,2,3-Trichlorobenzene process1 Partial Fluorine Exchange (KF or CsF, NMP, 270°C) start->process1 product1 Mixture of: 2,6-Difluorochlorobenzene & 2,3-Difluorochlorobenzene process1->product1 process2 Selective Reduction (H₂, Pd/C, 100°C) product1->process2 product2 Mixture of: 2,6-Difluorochlorobenzene & o-Difluorobenzene process2->product2 separation1 Distillation (Optional) product2->separation1 product3 2,6-Difluorochlorobenzene separation1->product3 Separated process3 Amination (NH₄OH, Cu₂O, 160°C) separation1->process3 Mixture product3->process3 product4 Crude this compound process3->product4 purification Purification (Extraction, Distillation) product4->purification final_product Pure this compound purification->final_product

Caption: General workflow for the synthesis of this compound.

TroubleshootingTree cluster_yield Low Yield cluster_purity Low Purity cluster_solutions Potential Solutions start Low Yield or Purity Issue yield_q At which stage is the yield low? start->yield_q purity_q What is the main impurity? start->purity_q fluorination Fluorine Exchange yield_q->fluorination Step 1 reduction Selective Reduction yield_q->reduction Step 2 amination Amination yield_q->amination Step 3 sol_anhydrous Ensure anhydrous conditions in fluorine exchange. fluorination->sol_anhydrous sol_temp Optimize reaction temperature for each step. fluorination->sol_temp sol_catalyst Check catalyst activity and loading. reduction->sol_catalyst amination->sol_temp amination->sol_catalyst isomer 2,3-Difluoroaniline Isomer purity_q->isomer starting_material Unreacted Starting Material purity_q->starting_material other Other Side Products purity_q->other sol_reduction Ensure complete selective reduction before amination. isomer->sol_reduction sol_recycle Recycle unreacted starting material. starting_material->sol_recycle sol_purification Optimize purification protocol (distillation, chromatography). other->sol_purification

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Synthesis of 2,6-Difluoroaniline - Troubleshooting and Side Product Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the identification and characterization of side products encountered during the synthesis of 2,6-difluoroaniline. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist in optimizing your synthetic procedures and ensuring the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and what are their associated side products?

A1: The two primary industrial routes for synthesizing this compound can lead to different isomeric impurities.

  • From 1,2,3-Trichlorobenzene (B84244): This process involves a multi-step sequence of partial fluorine exchange, selective reduction, and amination. The main isomeric side product generated through this route is 2,3-difluoroaniline . A valuable by-product, ortho-difluorobenzene, can also be formed and recovered.[1][2]

  • From 1,3,5-Trichlorobenzene (B151690): This alternative synthesis involves the conversion of 1,3,5-trichlorobenzene to 1-chloro-3,5-difluorobenzene, followed by chlorination, nitration, and reduction. This pathway is known to produce the 2,4-difluoroaniline isomer as a significant side product.[3][4]

Q2: How can I identify the presence of isomeric side products in my reaction mixture?

A2: The most effective methods for identifying and quantifying isomeric impurities are gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) are invaluable for confirming the specific identity of each isomer.

Q3: What are the key factors that influence the formation of these side products?

A3: The formation of isomeric side products is highly dependent on the chosen synthetic route and the precise control of reaction conditions. For instance, in the synthesis from 1,2,3-trichlorobenzene, the selectivity of the reduction and amination steps is crucial for minimizing the formation of 2,3-difluoroaniline. In the route starting from 1,3,5-trichlorobenzene, the regioselectivity of the nitration step can influence the ratio of 2,6- to 2,4-difluoroaniline.

Troubleshooting Guide: Minimizing Side Product Formation

This guide addresses common issues related to the formation of side products during the synthesis of this compound.

Problem Potential Cause Recommended Solutions
Presence of 2,3-Difluoroaniline Impurity Incomplete selective reduction of the intermediate mixture from the 1,2,3-trichlorobenzene route, leading to the amination of 2,3-difluorochlorobenzene.- Ensure the selective reduction of 2,3-difluorochlorobenzene to ortho-difluorobenzene is complete before proceeding with the amination step. - Optimize the reduction conditions, including catalyst choice (palladium on carbon is common), hydrogen pressure, temperature, and reaction time.[1] - Purify the intermediate 2,6-difluorochlorobenzene by distillation before amination.
Presence of 2,4-Difluoroaniline Impurity Lack of regioselectivity during the nitration of the dichlorinated intermediate in the 1,3,5-trichlorobenzene route.- Carefully control the nitration conditions, including temperature and the rate of addition of nitric acid. - The final product mixture can be separated by fractional distillation due to a significant boiling point difference between the 2,6- and 2,4-isomers.[4]
Incomplete Reaction Insufficient reaction time, temperature, or reagent stoichiometry.- Monitor the reaction progress using TLC or GC to ensure completion. - For the amination step, ensure an adequate excess of the aminating agent (e.g., concentrated ammonium (B1175870) hydroxide) is used. - Verify the activity of catalysts, particularly for hydrogenation steps.
Formation of Other Minor Impurities Potential for partially halogenated or aminated intermediates, or products of over-reaction.- Employ purification techniques such as fractional distillation or column chromatography to isolate the desired product. - Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify potential degradation products.

Characterization of this compound and Its Isomeric Side Products

Accurate identification of the main product and its side products is critical. The following table summarizes key analytical data for this compound and its common isomers.

Compound Structure Molecular Weight Boiling Point (°C) Key ¹H NMR Signals (CDCl₃, δ ppm) Key ¹³C NMR Signals (CDCl₃, δ ppm) Mass Spectrum (m/z)
This compound this compound129.11152-1546.89 (t), 6.62 (dd), 3.60 (s, NH₂)156.38 (d), 142.57 (d), 116.10 (d), 115.69 (d)129 (M+), 110, 83
2,3-Difluoroaniline 2,3-Difluoroaniline129.11169-1726.8-7.0 (m), 6.6-6.7 (m), 3.8 (br s, NH₂)Not readily available in searched documents.129 (M+), 110, 83
2,4-Difluoroaniline 2,4-Difluoroaniline129.111706.8-7.0 (m), 6.6-6.8 (m), 3.7 (br s, NH₂)158.7 (dd), 155.4 (dd), 133.0 (t), 111.8 (dd), 103.9 (dd)129 (M+), 110, 83

Experimental Protocols

Protocol 1: Synthesis of this compound from 1,2,3-Trichlorobenzene (Illustrative)

This protocol is a generalized representation based on patented procedures and should be adapted and optimized for specific laboratory conditions.[1][2]

Step 1: Partial Fluorine Exchange

  • In a high-pressure reactor, charge 1,2,3-trichlorobenzene, a suitable fluoride (B91410) source (e.g., KF or CsF), and a polar aprotic solvent (e.g., N-methylpyrrolidone).

  • Seal the reactor and heat the mixture to 250-290°C for several hours.

  • Monitor the reaction by GC to follow the conversion to a mixture of difluorochlorobenzenes.

  • After cooling, the product mixture is isolated by distillation.

Step 2: Selective Reduction

  • The mixture of 2,6-difluorochlorobenzene and 2,3-difluorochlorobenzene is charged into a pressure reactor with a palladium on carbon catalyst and an inert solvent.

  • The reactor is pressurized with hydrogen and heated to approximately 100°C.

  • The reaction is monitored by GC until the 2,3-difluorochlorobenzene is consumed.

  • The catalyst is removed by filtration, and the solvent is evaporated to yield a mixture of 2,6-difluorochlorobenzene and ortho-difluorobenzene.

Step 3: Amination

  • The 2,6-difluorochlorobenzene is charged into a pressure reactor with concentrated ammonium hydroxide (B78521) and a copper-containing catalyst.

  • The reactor is heated to 160-180°C for an extended period.

  • After cooling, the catalyst is filtered, and the organic product is extracted.

  • The crude this compound is purified by fractional distillation.

Protocol 2: GC-MS Analysis of Difluoroaniline Isomers

This is a general method that can be optimized for your specific instrument and column.

  • Column: A mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 300°C and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Source Temperature: 230°C.

Protocol 3: HPLC Method for Purity Analysis

This is a general reversed-phase HPLC method that can be adapted for the separation of difluoroaniline isomers.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in HPLC-grade water.

  • Mobile Phase B: Acetonitrile (B52724).

  • Gradient: A suitable gradient from a lower to a higher percentage of acetonitrile will be required to resolve the isomers. A starting point could be 30% B, ramping to 70% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Visualizing Workflows and Relationships

Synthesis and Side Product Formation Workflow

G cluster_route1 Route 1 cluster_route2 Route 2 1,2,3-Trichlorobenzene 1,2,3-Trichlorobenzene Fluorine Exchange Fluorine Exchange 1,2,3-Trichlorobenzene->Fluorine Exchange Intermediates_1 2,6-Difluorochlorobenzene & 2,3-Difluorochlorobenzene Fluorine Exchange->Intermediates_1 Selective Reduction Selective Reduction Intermediates_1->Selective Reduction Amination_1 Amination_1 Intermediates_1->Amination_1 Incomplete Reduction Intermediates_2 2,6-Difluorochlorobenzene & o-Difluorobenzene Selective Reduction->Intermediates_2 Intermediates_2->Amination_1 Product_1 This compound Amination_1->Product_1 Side_Product_1 2,3-Difluoroaniline Amination_1->Side_Product_1 1,3,5-Trichlorobenzene 1,3,5-Trichlorobenzene Chlorination_Nitration Series of Steps 1,3,5-Trichlorobenzene->Chlorination_Nitration Nitro_Intermediate Trichlorodifluoronitrobenzene Isomers Chlorination_Nitration->Nitro_Intermediate Reduction Reduction Nitro_Intermediate->Reduction Product_2 This compound Reduction->Product_2 Side_Product_2 2,4-Difluoroaniline Reduction->Side_Product_2

Caption: Synthetic routes to this compound and points of side product formation.

Analytical Workflow for Impurity Identification

G Crude_Product Crude this compound HPLC_Analysis HPLC Purity Check Crude_Product->HPLC_Analysis GCMS_Analysis GC-MS Identification Crude_Product->GCMS_Analysis HPLC_Analysis->GCMS_Analysis Impurity peaks detected Pure_Product Pure this compound HPLC_Analysis->Pure_Product Purity ≥ 99.5% Identified_Impurities Identified Side Products (e.g., 2,3- & 2,4-isomers) GCMS_Analysis->Identified_Impurities NMR_Confirmation NMR Structural Confirmation Identified_Impurities->NMR_Confirmation For unknown impurities

Caption: Analytical workflow for the identification and characterization of impurities.

References

Technical Support Center: Managing Exothermic Runaway Reactions Involving 2,6-Difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on safely managing exothermic runaway reactions involving 2,6-Difluoroaniline. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a flammable liquid and vapor that is harmful if swallowed, inhaled, or absorbed through the skin.[1][2] It can cause skin, eye, and respiratory tract irritation.[1][2] A significant, though less immediate, hazard is its potential to undergo exothermic decomposition, which can lead to a runaway reaction if not properly controlled. The hazardous decomposition products include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen fluoride (B91410) gas.[1]

Q2: What conditions can trigger a runaway reaction with this compound?

A2: A runaway reaction can be initiated by several factors, including:

  • Excessive Heat: Storing or heating this compound above its thermal stability threshold can initiate decomposition.[1]

  • Incompatible Materials: Contact with strong oxidizing agents and acids can lead to a violent exothermic reaction.[1]

  • Contamination: Impurities can sometimes catalyze decomposition reactions.

  • Inadequate Cooling: Failure of cooling systems during a process that generates heat can allow the temperature to rise to a point where a runaway reaction begins.

Q3: What are the early warning signs of a potential runaway reaction?

A3: Early detection is critical for preventing a catastrophic event. Key indicators include:

  • An unexpected rise in temperature that is faster than the programmed or expected rate.

  • A noticeable increase in pressure within the reaction vessel.

  • Changes in the physical appearance of the reaction mixture, such as color change or gas evolution.

  • Failure of the cooling system to maintain the set temperature.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during experiments with this compound.

Issue Potential Cause Recommended Action
Unexpected Exotherm Reaction is more exothermic than anticipated; incorrect reagent concentration; inadequate heat removal.Immediately initiate emergency cooling procedures. Be prepared to quench the reaction if cooling is insufficient. Re-evaluate the reaction stoichiometry and thermal hazard analysis.
Pressure Buildup in Reactor Gas evolution from decomposition or side reactions; blockage in the vent line.Verify that the vent line is clear. If pressure continues to rise, it may indicate the onset of a runaway reaction. Prepare for emergency pressure relief.
Discoloration of Reaction Mixture Formation of decomposition byproducts.Monitor temperature and pressure closely. If these parameters are stable, the discoloration may not indicate a hazardous situation. However, if accompanied by an exotherm, treat it as a sign of a potential runaway.
Cooling System Failure Mechanical or electrical failure of the cooling unit.Immediately stop any further addition of reactants. Switch to a backup cooling system if available. Prepare for emergency quenching of the reaction.

Section 3: Experimental Protocols

Thermal Hazard Assessment Workflow

A thorough thermal hazard assessment is crucial before scaling up any reaction involving this compound.

Thermal_Hazard_Assessment cluster_screening Screening Stage cluster_advanced Advanced Testing cluster_analysis Data Analysis & Mitigation Lit_Search Literature Search DSC Differential Scanning Calorimetry (DSC) Lit_Search->DSC Initial Assessment ARC Accelerating Rate Calorimetry (ARC) DSC->ARC If Exotherm Detected RC Reaction Calorimetry DSC->RC Process Simulation Kinetics Kinetic Modeling ARC->Kinetics Adiabatic Data RC->Kinetics Iso/Non-iso Data Relief Emergency Relief System Design Kinetics->Relief Protocol Develop Safe Operating Protocols Relief->Protocol Emergency_Mitigation_Protocol Start Runaway Suspected (Temp/Pressure Rise) Stop_Addition Stop All Reagent Feeds Start->Stop_Addition Emergency_Cooling Activate Emergency Cooling Stop_Addition->Emergency_Cooling Quench Prepare to Quench Reaction Emergency_Cooling->Quench Evacuate Evacuate Personnel Quench->Evacuate Notify Notify Emergency Response Team Evacuate->Notify Monitor Monitor Remotely Notify->Monitor Stable Reaction Stabilized? Monitor->Stable Stable->Quench No Secure Secure the Reactor Stable->Secure Yes Investigate Investigate Incident Secure->Investigate

References

best practices for the safe laboratory handling of 2,6-Difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for the safe laboratory handling of 2,6-Difluoroaniline.

Troubleshooting Guide

This section addresses specific issues that users may encounter during their experiments with this compound.

Issue Possible Cause Troubleshooting Steps
Discoloration of this compound (clear liquid turning yellow/brown) Oxidation due to exposure to air and/or light.1. Purification: If discoloration is minor, repurify the liquid by distillation under reduced pressure and an inert atmosphere.[1] 2. Prevention: Handle and store this compound under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place.[2][3]
Low yield in reactions involving this compound under acidic conditions Degradation of the aniline (B41778) starting material in the presence of strong acids.[4]1. Temperature Control: If possible, conduct the reaction at a lower temperature to minimize degradation.[4] 2. Acid Concentration: Use the lowest effective concentration of the acid catalyst.[4] 3. Reaction Time: Monitor the reaction closely to avoid prolonged exposure to the acidic environment.[4]
Inconsistent analytical results (e.g., HPLC) Instability of this compound in certain solvents or conditions, leading to the formation of degradation products.1. Fresh Solutions: Prepare solutions of this compound fresh for each experiment, especially when using acidic mobile phases.[4] 2. Solvent Choice: Evaluate the stability of this compound in your chosen analytical solvent system. Consider using aprotic solvents if hydrolysis is suspected. 3. Method Validation: Include stability-indicating methods in your analytical validation to identify and quantify any potential degradants.
Skin or eye irritation despite wearing gloves and safety glasses Inadequate personal protective equipment (PPE) or improper handling technique.1. Glove Selection: Ensure you are using appropriate chemical-resistant gloves (e.g., nitrile gloves) and that they are inspected for any defects before use.[5] 2. Eye Protection: Use tightly fitting safety goggles and, for larger quantities or splash risks, a face shield in conjunction with goggles.[5] 3. Handling Technique: Avoid direct contact. Use engineering controls like a fume hood to minimize exposure to vapors.[3]

Frequently Asked Questions (FAQs)

1. What are the primary hazards associated with this compound?

This compound is a flammable liquid and vapor.[6] It is harmful if swallowed, inhaled, or absorbed through the skin.[3][6] It can cause skin and serious eye irritation, and may cause respiratory irritation.[6] Exposure may also lead to methemoglobinemia, characterized by a reduced ability of blood to carry oxygen.[3]

2. What are the key physical and chemical properties of this compound?

PropertyValue
Appearance Clear, colorless to slightly yellow or brown liquid[6][7]
Molecular Formula C6H5F2N[8]
Molecular Weight 129.11 g/mol [8]
Boiling Point 51-52 °C at 15 mmHg[6][7]
Melting Point 34 °C[6]
Flash Point 43 °C (109.4 °F)[3][9]
Density 1.199 g/mL at 25 °C[6][7]
Solubility Slightly soluble in water[2][7]

3. What personal protective equipment (PPE) should be worn when handling this compound?

  • Eye/Face Protection: Wear tightly fitting safety goggles. For splash hazards, use a face shield in addition to goggles.[5]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat or other protective clothing to prevent skin contact.[5]

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges should be used.

  • Footwear: Wear closed-toe shoes.

4. How should this compound be stored?

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Keep away from heat, sparks, open flames, and other ignition sources.[3] It should be stored separately from incompatible materials such as strong oxidizing agents and acids.[3]

5. What is the proper procedure for cleaning up a small spill of this compound?

For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[3][9] Place the absorbed material into a suitable, labeled container for disposal.[9] Ensure the area is well-ventilated and use non-sparking tools.[3][9]

6. What are the first-aid measures in case of exposure to this compound?

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove contaminated clothing. Flush the skin with plenty of water for at least 15 minutes. Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Experimental Protocols

Protocol 1: General Procedure for a Coupling Reaction Using this compound

This protocol provides a general workflow for a typical coupling reaction where this compound is used as a starting material. Note: This is an illustrative protocol and specific conditions (e.g., catalyst, solvent, temperature) will need to be optimized for your specific reaction.

  • Reaction Setup:

    • Under an inert atmosphere (nitrogen or argon), add a magnetic stir bar to a dry round-bottom flask.

    • Add the electrophilic coupling partner and the appropriate solvent.

    • Begin stirring the solution.

  • Addition of Reagents:

    • In a separate, dry vial, dissolve this compound in the reaction solvent.

    • Slowly add the this compound solution to the reaction flask via syringe.

    • Add the catalyst and any necessary ligands or additives to the reaction mixture.

  • Reaction Monitoring:

    • Heat the reaction to the desired temperature.

    • Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding an appropriate aqueous solution (e.g., water, saturated ammonium (B1175870) chloride).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reagents Prepare Reagents & Glassware setup_reaction Set up Reaction Under Inert Atmosphere prep_reagents->setup_reaction add_reactants Add this compound & Other Reactants setup_reaction->add_reactants add_catalyst Add Catalyst/Additives add_reactants->add_catalyst heat_monitor Heat and Monitor Reaction (TLC, LC-MS) add_catalyst->heat_monitor quench Quench Reaction heat_monitor->quench extract Extract Product quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify (e.g., Chromatography) concentrate->purify characterize Characterize Final Product purify->characterize

Caption: General experimental workflow for a chemical synthesis involving this compound.

spill_response spill This compound Spill Occurs assess Assess Spill Size and Risk spill->assess small_spill Small & Controllable? assess->small_spill evacuate Evacuate Area & Alert Supervisor/Safety Officer small_spill->evacuate No ppe Don Appropriate PPE (Gloves, Goggles, etc.) small_spill->ppe Yes contain Contain Spill with Absorbent Material ppe->contain cleanup Collect Absorbed Material into Labeled Waste Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose

Caption: Logical workflow for responding to a this compound spill.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Aniline_Derivative Aniline Derivative (e.g., EGFR Inhibitor) Aniline_Derivative->EGFR Inhibits

Caption: Representative signaling pathway (EGFR) that can be targeted by aniline derivatives.

References

troubleshooting low yields in the preparation of 2,6-Difluoroaniline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to low yields in the preparation of 2,6-difluoroaniline derivatives.

Troubleshooting Guide

This section addresses specific issues that can lead to low yields and offers potential solutions in a question-and-answer format.

Question 1: I am observing a low yield in my nucleophilic aromatic substitution (SNAr) reaction to introduce a substituent onto the this compound ring. What are the likely causes and how can I improve the yield?

Low yields in SNAr reactions involving this compound derivatives can often be attributed to several factors. The electron-withdrawing nature of the fluorine atoms activates the ring for nucleophilic attack, but other factors can impede the reaction.[1]

Potential Causes and Solutions:

  • Insufficiently Reactive Nucleophile: The nucleophile may not be strong enough to attack the electron-rich aromatic ring.

    • Solution: Consider using a stronger nucleophile. For example, if using an alcohol, deprotonating it with a strong base like sodium hydride (NaH) to form the more nucleophilic alkoxide can significantly improve the reaction rate.[2]

  • Inappropriate Solvent: The choice of solvent is critical in SNAr reactions.

    • Solution: Polar aprotic solvents such as DMSO, DMF, or NMP are generally preferred as they can stabilize the intermediate Meisenheimer complex and enhance the reactivity of the nucleophile.[1][3]

  • Suboptimal Reaction Temperature: Many SNAr reactions require elevated temperatures to proceed at a reasonable rate.[1]

    • Solution: Gradually increase the reaction temperature. Monitoring the reaction by TLC or LC-MS will help determine the optimal temperature without decomposing the starting material or product.

  • Formation of Side Products: Undesired side reactions can consume starting materials and reduce the yield of the desired product.

    • Solution: Minimize side reactions by controlling the stoichiometry of the reactants and monitoring the reaction progress closely to stop it once the starting material is consumed.[1]

Question 2: My N-alkylation of this compound is resulting in a low yield of the desired product. How can I optimize this reaction?

N-alkylation of this compound can be challenging due to the decreased nucleophilicity of the amino group caused by the electron-withdrawing fluorine atoms.[4]

Optimization Strategies:

  • Choice of Base and Solvent: The selection of an appropriate base and solvent system is crucial for efficient deprotonation of the aniline (B41778) nitrogen.

    • Solution: A strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent like DMF or acetonitrile (B52724) is often effective. Milder bases like potassium carbonate (K₂CO₃) can also be used, sometimes requiring higher temperatures.[4]

  • Reactivity of the Alkylating Agent: The nature of the alkylating agent plays a significant role.

    • Solution: Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. Using a more reactive alkylating agent can improve the reaction rate and yield.[5]

  • Reaction Temperature and Time: These parameters should be optimized to ensure complete reaction without product decomposition.

    • Solution: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature. Reactions may require heating to proceed to completion.[4]

Frequently Asked Questions (FAQs)

Q1: What are common side products in the synthesis of this compound derivatives and how can I prevent their formation?

The formation of isomers and over-reaction products are common side reactions.

  • Isomer Formation: In syntheses starting from precursors like 1,2,3-trichlorobenzene (B84244), the formation of isomeric difluoroanilines (e.g., 2,3-difluoroaniline) can be a significant issue, making purification difficult.[6][7]

    • Prevention: The synthetic route should be chosen carefully to avoid isomer formation. If isomers are unavoidable, careful purification by column chromatography or distillation is necessary.[6]

  • Multiple Substitutions: In reactions like N-alkylation or nucleophilic aromatic substitution, over-reaction can lead to the formation of di- or tri-substituted products.[1]

    • Prevention: Use stoichiometric amounts of the limiting reagent and monitor the reaction progress closely to stop the reaction at the desired point.[1]

Q2: How can I effectively purify my this compound derivative?

Purification can be challenging, especially if the product has similar polarity to the starting materials or byproducts.

  • Column Chromatography: This is a common and effective method for purifying this compound derivatives. A carefully selected solvent system, potentially with a gradient elution, can separate the desired product from impurities.[5]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification technique.

  • Aqueous Work-up: A standard aqueous work-up can help remove water-soluble byproducts and inorganic salts. For reactions in high-boiling polar aprotic solvents like DMSO or DMF, repeated washing of the organic layer with water or brine can help remove these solvents.[3]

  • Distillation: For liquid products, distillation under reduced pressure can be an effective purification method.[6]

Data Presentation

Table 1: Optimization of Reaction Conditions for Difluoroalkylation of an Aniline Derivative.

EntryBaseSolventLight Source (nm)Yield (%)
1K₂CO₃DMF52565
2Cs₂CO₃DMF52572
3Na₂CO₃DMF52581
4Na₂CO₃DMSO52585
5Na₂CO₃DMSO45690
6Na₂CO₃DMSO42792
7Na₂CO₃DMSODark<5

Data adapted from a study on the difluoroalkylation of anilines, demonstrating the impact of base, solvent, and light source on product yield.[8][9]

Table 2: Generalized Conditions for N-Alkylation of Polychlorinated Anilines.

Alkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Methyl IodideK₂CO₃ / NaHAcetonitrile / DMF25 - 6012 - 2470 - 90
Benzyl (B1604629) BromideEt₃N / DBUDichloromethane / Toluene25 - 808 - 1665 - 85
Ethyl BromoacetateNaHCO₃ / K₂CO₃Acetone / THF25 - 56 (reflux)6 - 1275 - 95

This table provides a guideline for reaction optimization based on analogous transformations with other polychlorinated anilines.[4]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Solvents for work-up and purification (e.g., ethyl acetate (B1210297), hexane, water, brine)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction can be gently heated if necessary.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) on a this compound Derivative

This protocol outlines a general procedure for the substitution of a fluorine atom on a this compound derivative with a nucleophile.

Materials:

  • Substituted this compound

  • Nucleophile (e.g., sodium methoxide, sodium thiophenoxide)

  • Anhydrous polar aprotic solvent (e.g., DMSO, DMF)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Solvents for work-up and purification

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the substituted this compound (1.0 eq) and the chosen anhydrous polar aprotic solvent.

  • Add the nucleophile (1.1 - 1.5 eq).

  • Heat the reaction mixture to the desired temperature (typically between 80-150 °C).[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[1]

Visualizations

Troubleshooting_Low_Yield_SNAr start Low Yield in SNAr Reaction check_nucleophile Is the nucleophile strong enough? start->check_nucleophile check_solvent Is a polar aprotic solvent being used? check_nucleophile->check_solvent Yes solution_nucleophile Use a stronger nucleophile (e.g., alkoxide). check_nucleophile->solution_nucleophile No check_temp Is the reaction temperature optimized? check_solvent->check_temp Yes solution_solvent Switch to DMSO, DMF, or NMP. check_solvent->solution_solvent No check_side_products Are side products observed? check_temp->check_side_products Yes solution_temp Gradually increase temperature and monitor. check_temp->solution_temp No solution_side_products Control stoichiometry and monitor reaction time. check_side_products->solution_side_products Yes

Caption: Troubleshooting flowchart for low yields in SNAr reactions.

N_Alkylation_Workflow start Start: N-Alkylation of this compound deprotonation Deprotonation of Aniline (e.g., NaH in DMF) start->deprotonation alkylation Addition of Alkylating Agent (e.g., Alkyl Halide) deprotonation->alkylation reaction Reaction at Optimized Temperature and Time alkylation->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Work-up and Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification product Final N-Alkylated Product purification->product

Caption: General experimental workflow for N-alkylation.

References

Technical Support Center: Purification of Difluoroaniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of difluoroaniline isomers, with a specific focus on the removal of 2,3-difluoroaniline (B47769).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing isomeric impurities like 2,3-difluoroaniline?

A1: The most common and effective methods for separating difluoroaniline isomers include fractional distillation, High-Performance Liquid Chromatography (HPLC), and crystallization. The choice of method depends on the scale of purification, the specific isomers present, and the desired final purity. For instance, fractional distillation is often suitable for large-scale separations where boiling points differ sufficiently, while HPLC is excellent for achieving high purity on a smaller scale.

Q2: What are the key physical property differences between difluoroaniline isomers that can be exploited for separation?

A2: The primary physical properties that differ among difluoroaniline isomers and can be used for separation are boiling point, polarity, and solubility in various organic solvents. These differences arise from the different positions of the fluorine atoms on the aniline (B41778) ring, which affects the molecule's overall dipole moment and crystal packing efficiency.

Q3: How can I assess the purity of my difluoroaniline sample and the effectiveness of the purification method?

A3: Purity assessment is typically performed using analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). These methods can separate the isomers and provide a quantitative measure of their relative amounts. For structural confirmation of the impurities, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of difluoroaniline isomers.

Fractional Distillation

Issue: Poor separation of 2,3-difluoroaniline from the desired isomer.

  • Possible Cause: Insufficient column efficiency (too few theoretical plates).

  • Solution:

    • Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or structured packing).

    • Optimize the reflux ratio by adjusting the distillation rate. A slower distillation rate generally leads to better separation.

    • Ensure the column is well-insulated to maintain a proper temperature gradient.

Issue: Product decomposition during distillation.

  • Possible Cause: The distillation temperature is too high.

  • Solution:

    • Perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling points of the isomers and reduce the risk of thermal degradation.

High-Performance Liquid Chromatography (HPLC)

Issue: Co-elution or poor resolution of difluoroaniline isomers.

  • Possible Cause: Suboptimal mobile phase composition or stationary phase.

  • Solution:

    • Mobile Phase Optimization: Adjust the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. A shallower gradient or isocratic elution with a lower percentage of the organic modifier can improve resolution.

    • pH Adjustment: The pH of the mobile phase can significantly affect the retention of aniline isomers. Experiment with a pH range of 3-7 to find the optimal selectivity.

    • Stationary Phase Selection: If a standard C18 column does not provide adequate separation, consider a pentafluorophenyl (PFP) column. PFP columns offer different selectivity mechanisms, including π-π interactions, which can be effective for separating positional aromatic isomers.

Issue: Peak tailing for the difluoroaniline peaks.

  • Possible Cause: Interaction of the basic aniline groups with acidic residual silanol (B1196071) groups on the silica-based stationary phase.

  • Solution:

    • Add a competing base: Incorporate a small amount of a competing base, like triethylamine (B128534) (TEA), into the mobile phase to mask the active silanol sites.

    • Use an end-capped column: Employ a column where the residual silanol groups have been chemically deactivated.

    • Lower the mobile phase pH: Operating at a lower pH (e.g., pH 3 with 0.1% formic acid) can protonate the aniline, reducing its interaction with the stationary phase.

Crystallization

Issue: Low purity of the crystallized product.

  • Possible Cause: Co-crystallization of the isomeric impurity.

  • Solution:

    • Solvent Screening: The choice of solvent is critical. The ideal solvent should have a significant difference in solubility for the desired isomer and the 2,3-difluoroaniline impurity at different temperatures. A co-solvent system can also be used to fine-tune solubility.

    • Slow Cooling: Allow the solution to cool slowly and without disturbance. Rapid cooling can trap impurities within the crystal lattice.

Issue: Low yield of the crystallized product.

  • Possible Cause: The compound is too soluble in the chosen solvent, even at low temperatures.

  • Solution:

    • Select a solvent in which the desired product has lower solubility at colder temperatures.

    • Use a minimal amount of hot solvent to dissolve the crude product to ensure the solution is saturated upon cooling.

    • After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[1]

Data Presentation

Table 1: Physicochemical Properties of Selected Difluoroaniline Isomers

Property2,3-Difluoroaniline2,6-Difluoroaniline2,4-Difluoroaniline3,5-Difluoroaniline
Molecular Formula C₆H₅F₂NC₆H₅F₂NC₆H₅F₂NC₆H₅F₂N
Molecular Weight 129.11 g/mol [2]129.11 g/mol [3]129.11 g/mol 129.11 g/mol
Boiling Point 169-172 °C152-154 °C170 °C/753 mmHgNot available
Density 1.274 g/mL at 25 °C[2]1.199 g/mL at 25 °C[3]1.268 g/mL at 25 °CNot available
Refractive Index n20/D 1.514[2]n20/D 1.508[3]n20/D 1.506Not available

Experimental Protocols

Protocol 1: Fractional Distillation for Separation of this compound and 2,3-Difluoroaniline

This protocol is based on the significant boiling point difference between this compound (152-154 °C) and 2,3-difluoroaniline (169-172 °C).

Materials:

  • Mixture of 2,6- and 2,3-difluoroaniline

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Stir bar or boiling chips

  • Vacuum adapter and vacuum source (optional, for vacuum distillation)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Charging the Flask: Charge the round-bottom flask with the isomeric mixture and a stir bar or boiling chips. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently with the heating mantle.

  • Distillation: As the mixture heats, observe the vapor rising through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation. The vapor temperature should stabilize at the boiling point of the lower-boiling isomer (this compound).

  • Fraction Collection: Collect the first fraction, which will be enriched in this compound, in a receiving flask. Monitor the temperature at the distillation head. A sharp increase in temperature indicates that the higher-boiling isomer (2,3-difluoroaniline) is beginning to distill.

  • Changing Fractions: At this point, change the receiving flask to collect the second fraction, which will be enriched in 2,3-difluoroaniline.

  • Purity Analysis: Analyze the purity of each fraction using GC or HPLC.

Protocol 2: Preparative HPLC for Isolation of 2,3-Difluoroaniline Impurity

This protocol provides a general framework for developing a preparative HPLC method to isolate the 2,3-difluoroaniline impurity.

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • Appropriate preparative column (e.g., C18 or PFP, with suitable dimensions)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Mobile phase additives (e.g., formic acid, trifluoroacetic acid, triethylamine)

  • Sample of difluoroaniline containing the 2,3-isomer impurity

Procedure:

  • Analytical Method Development: First, develop an analytical HPLC method that provides baseline separation of the difluoroaniline isomers.

    • Column: Start with a C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Begin with a gradient of acetonitrile in water with 0.1% formic acid.

    • Optimization: Adjust the gradient, flow rate, and mobile phase pH to achieve optimal resolution. If necessary, screen other columns like a PFP column.

  • Method Scaling: Scale up the optimized analytical method to a preparative scale. This involves adjusting the flow rate and injection volume based on the dimensions of the preparative column.

  • Sample Preparation: Dissolve the crude difluoroaniline mixture in a suitable solvent, ideally the initial mobile phase, and filter it to remove any particulate matter.

  • Purification: Equilibrate the preparative column with the initial mobile phase. Inject the sample and begin the preparative run.

  • Fraction Collection: Collect fractions corresponding to the elution of the 2,3-difluoroaniline peak.

  • Analysis and Pooling: Analyze the collected fractions for purity using the analytical HPLC method. Pool the pure fractions containing the 2,3-difluoroaniline.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the isolated impurity.

Visualizations

Troubleshooting_HPLC_Separation start Poor Isomer Separation co_elution Co-elution or Poor Resolution start->co_elution Symptom peak_tailing Peak Tailing start->peak_tailing Symptom optimize_mp Optimize Mobile Phase (Gradient, pH) co_elution->optimize_mp Solution change_sp Change Stationary Phase (e.g., C18 to PFP) co_elution->change_sp Alternative add_additive Add Mobile Phase Additive (e.g., TEA) peak_tailing->add_additive Solution use_endcapped Use End-capped Column peak_tailing->use_endcapped Alternative good_separation Good Separation optimize_mp->good_separation change_sp->good_separation add_additive->good_separation use_endcapped->good_separation

Caption: Troubleshooting workflow for HPLC separation of difluoroaniline isomers.

Fractional_Distillation_Workflow start Start Distillation heat Heat Isomeric Mixture start->heat vapor_rise Vapor Rises Through Fractionating Column heat->vapor_rise temp_stabilize Temperature Stabilizes at Boiling Point of Lower-Boiling Isomer vapor_rise->temp_stabilize collect_f1 Collect Fraction 1 (Enriched in Lower-Boiling Isomer) temp_stabilize->collect_f1 temp_increase Temperature Increases collect_f1->temp_increase collect_f2 Collect Fraction 2 (Enriched in Higher-Boiling Isomer) temp_increase->collect_f2 analyze Analyze Purity of Fractions (GC/HPLC) collect_f2->analyze

Caption: Workflow for fractional distillation of difluoroaniline isomers.

References

preventing decomposition of 2,6-Difluoroaniline upon storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2,6-Difluoroaniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during storage and use. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My previously colorless this compound has turned yellow/brown. What is the cause?

A1: The discoloration of this compound is a common issue and is primarily caused by oxidation upon exposure to air (oxygen) and/or light.[1][2] Like many anilines, it is susceptible to autoxidation, which leads to the formation of highly colored conjugated impurities, such as azoxybenzenes, azobenzenes, and polymeric materials.[3] This process is accelerated by elevated temperatures and exposure to UV light.

Q2: What are the ideal storage conditions to maintain the purity of this compound?

A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place.[4] The ideal storage protocol includes:

  • Inert Atmosphere: Store under an inert gas like argon or nitrogen to prevent oxidation.[5]

  • Light Protection: Use an amber or opaque container to protect it from light.

  • Temperature: Refrigeration (2-8°C) is recommended to slow down the rate of any potential decomposition reactions.[5]

  • Sealed Container: Ensure the container is tightly sealed to prevent moisture and air ingress.

Q3: Can I still use my discolored this compound?

A3: Using discolored this compound is not recommended, as the colored impurities indicate that the compound has degraded. These impurities can interfere with your reaction, leading to lower yields, unexpected side products, and difficulty in purification. For sensitive applications, it is crucial to use pure, colorless this compound. If the material must be used, purification by distillation or chromatography may be necessary.

Q4: What are the likely decomposition products of this compound?

A4: While specific studies on this compound are limited, based on the chemistry of anilines and halogenated aromatic compounds, the likely decomposition products include:

  • Oxidation Products: Nitroso and nitro compounds, azoxybenzenes, and higher molecular weight polymers (aniline black-type materials).[1][3]

  • Photodegradation Products: In the presence of light, dehalogenation and hydroxylation can occur.

  • Thermal Decomposition Products: At high temperatures, hazardous gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride (B91410) (HF) can be produced.

Q5: Are there any recommended stabilizers for this compound?

A5: While specific stabilizers for this compound are not extensively documented, the use of general antioxidants for aromatic amines can be considered for solutions. Phenolic antioxidants have been shown to inhibit the photo-induced transformation of anilines.[6][7] However, for storing the neat compound, the most effective strategy is to prevent exposure to oxygen and light rather than adding a stabilizer that may need to be removed later.

Troubleshooting Guides

This guide addresses common issues encountered during the storage and use of this compound.

Problem Possible Cause Recommended Solution
Discoloration (yellowing or browning) of the stored compound. Oxidation due to exposure to air and/or light.1. Discard the discolored material and use a fresh, unopened container. 2. For future prevention, ensure storage under an inert atmosphere (N₂ or Ar), in a tightly sealed, light-proof container, and at a reduced temperature (2-8°C).
Inconsistent or unexpected experimental results (e.g., low yield, side products). Degradation of this compound leading to lower purity and the presence of reactive impurities.1. Confirm the purity of the starting material using HPLC or GC-MS (see Protocol 1). 2. If the purity is low, consider purifying the aniline (B41778) by distillation or chromatography before use. 3. Always use a fresh bottle or a properly stored sample for sensitive reactions.
Formation of tar-like substances in a reaction mixture. Polymerization of the aniline, often catalyzed by strong acids or oxidizing agents.1. Re-evaluate the reaction conditions. If possible, use milder reagents. 2. Ensure the reaction is carried out under an inert atmosphere. 3. If an acid is used, consider protecting the amine group (e.g., as an acetamide) before proceeding with the reaction.

Data Presentation

The following table summarizes the expected stability of this compound under various storage conditions. This data is representative and based on the general behavior of aromatic amines.[5] Actual stability may vary.

Condition No. Atmosphere Temperature Light Condition Expected Purity after 6 Months Observations
1AirRoom Temp (~25°C)Ambient Light< 95%Significant discoloration (yellow to dark brown) is likely.
2AirRefrigerated (2-8°C)Dark95-98%Discoloration will be slower than at room temperature, but some oxidation is still expected.
3Inert Gas (N₂/Ar)Room Temp (~25°C)Dark> 98%Minimal degradation expected. Color should remain stable.
4Inert Gas (N₂/Ar)Refrigerated (2-8°C)Dark> 99%Optimal Storage Condition. Provides the best protection against oxidation and thermal degradation.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment and Stability Testing

Objective: To determine the purity of a this compound sample and quantify its degradation over time under various stress conditions.

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile (B52724).

    • Filter and degas both mobile phases before use.

  • Sample Preparation:

    • Stock Solution: Accurately weigh approximately 20 mg of the this compound sample into a 20 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Working Solution: Dilute the stock solution 1:10 with the 50:50 acetonitrile/water mixture to a final concentration of approximately 0.1 mg/mL.

  • Forced Degradation Study (Stress Testing):

    • Acidic: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Basic: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal: Store a sealed vial of the stock solution at 60°C for 48 hours.

    • Photolytic: Expose a sealed quartz vial of the stock solution to a UV light source (e.g., 254 nm) for 24 hours.

    • After the stress period, neutralize the acidic and basic samples, and dilute all stressed samples to the working solution concentration for analysis.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV detector.

    • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Gradient:

      • 0-15 min: 40-80% B

      • 15-20 min: 80% B

      • 20-22 min: 80-40% B

      • 22-30 min: 40% B (equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 240 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject a blank (diluent) to establish a baseline.

    • Inject the working solution of the unstressed sample to determine the initial purity.

    • Inject the prepared stressed samples.

    • Calculate the percentage degradation by comparing the peak area of the parent compound at each time point to the initial peak area. Identify any new peaks as degradation products.

Visualizations

G Troubleshooting Workflow for Discolored this compound start Start: Discolored This compound Observed check_storage Review Storage Conditions: - Inert Atmosphere? - Light Protected? - Cool Temperature? start->check_storage purity_analysis Perform Purity Analysis (e.g., HPLC/GC-MS) check_storage->purity_analysis update_storage Update Storage Protocol: - Use Inert Gas - Store in Dark & Cold check_storage->update_storage Improper Storage is_pure Purity > 99%? purity_analysis->is_pure use_as_is Use with Caution (for non-critical applications) is_pure->use_as_is Yes purify Purify before use (Distillation/Chromatography) is_pure->purify No discard Discard and use a fresh batch purify->discard Purification Fails update_storage->discard

Caption: Troubleshooting workflow for discolored this compound.

G Potential Decomposition Pathways of this compound aniline This compound oxidation Oxidation (Air, O₂) aniline->oxidation photodegradation Photodegradation (UV/Light) aniline->photodegradation thermal_stress Thermal Stress (Heat) aniline->thermal_stress products_ox Oxidized Products: - Nitroso/Nitro compounds - Azoxy/Azo compounds - Colored Polymers oxidation->products_ox products_photo Photo-products: - Dehalogenated species - Hydroxylated species photodegradation->products_photo products_thermal Gaseous Products: - NOx, CO, CO₂, HF thermal_stress->products_thermal

Caption: Potential decomposition pathways for this compound.

G Experimental Workflow for Stability Assessment start Obtain this compound Sample initial_analysis Initial Purity Analysis (HPLC, t=0) start->initial_analysis stress_conditions Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) initial_analysis->stress_conditions sampling Sample at Predetermined Time Points stress_conditions->sampling hplc_analysis Analyze Samples by HPLC sampling->hplc_analysis data_analysis Calculate % Degradation & Identify Products hplc_analysis->data_analysis report Generate Stability Report data_analysis->report

Caption: Experimental workflow for stability assessment.

References

challenges and solutions for the large-scale synthesis of 2,6-Difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale synthesis of 2,6-Difluoroaniline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for the synthesis of this key intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary commercial-scale synthesis routes for this compound?

A1: The main industrial synthesis routes for this compound include:

  • From 1,2,3-Trichlorobenzene (B84244): This process involves a partial fluorine exchange to create a mixture of 2,6-difluorochlorobenzene and 2,3-difluorochlorobenzene, followed by amination.[1][2] A key advantage of this route is the use of a readily available and relatively inexpensive starting material.[1][2]

  • From 1,3,5-Trichlorobenzene: This method involves the preparation of 1-chloro-3,5-difluorobenzene (B74746) via a KF exchange, followed by dichlorination, nitration, and subsequent reduction to a mixture of this compound and 2,4-difluoroaniline.[3]

  • Via Hofmann Rearrangement: An industrialized production method involves the degradation of 2,6-difluorobenzamide (B103285) using sodium hydroxide (B78521) and sodium hypochlorite, which is a green production process with high yield and purity.[4]

Q2: What are the major challenges in the large-scale synthesis of this compound?

A2: Researchers often face the following challenges:

  • Isomer Formation: The synthesis can lead to the formation of unwanted isomers, such as 2,3-difluoroaniline (B47769) or 2,4-difluoroaniline, which can be difficult to separate from the desired product.[1][3]

  • Hazardous Reagents and Conditions: Some synthetic routes involve hazardous materials like diazonium salts, anhydrous hydrofluoric acid, or hydrazoic acid, which are not ideal for large-scale production due to safety concerns.[2]

  • Starting Material Availability and Cost: The commercial availability and cost of starting materials can be a significant hurdle. For instance, 3,5-difluorochlorobenzene is not available on a large scale.[2]

  • Reaction Control: Maintaining optimal reaction conditions, such as temperature and pressure, is crucial for maximizing yield and purity, and can be challenging in large reactors.

  • Catalyst Deactivation: In catalytic reduction steps, the catalyst can become deactivated, leading to incomplete reactions.[5]

Q3: How can isomer formation be minimized during the synthesis?

A3: Minimizing isomer formation is critical for achieving high purity. Strategies include:

  • Selective Reduction: In the route from 1,2,3-trichlorobenzene, a selective reduction step can be incorporated to convert the undesirable 2,3-difluorochlorobenzene intermediate into ortho-difluorobenzene, thus avoiding the formation of the 2,3-difluoroaniline isomer.[1][2]

  • Process Optimization: Careful control of reaction parameters such as temperature, pressure, and catalyst selection can favor the formation of the desired 2,6-difluoro isomer.

Q4: What safety precautions should be taken during the synthesis?

A4: Safety is paramount. Key precautions include:

  • Handling of Hazardous Materials: When working with toxic and corrosive substances like chlorine gas or strong acids, ensure proper ventilation, use personal protective equipment (PPE), and have appropriate scrubbers in place.[5]

  • High-Pressure Reactions: For catalytic hydrogenation, use certified high-pressure reactors (autoclaves) and ensure the system is leak-proof.[5]

  • Pyrophoric Catalysts: Catalysts like Raney Nickel and Palladium on Carbon can be pyrophoric. They should be handled under an inert atmosphere or solvent.[5]

  • Exothermic Reactions: Diazonium salt decompositions are highly exothermic and require careful temperature control.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction in the fluorination step.- Increase reaction time or temperature. - Ensure anhydrous conditions, as residual water can affect the reaction.[2] - Check the activity of the fluorinating agent (e.g., KF, CsF).
Inefficient reduction of the nitro intermediate.- Verify the activity of the catalyst (e.g., Pd/C, Raney Nickel). - Optimize hydrogen pressure and reaction temperature.[5]
Low Purity Presence of isomeric impurities (e.g., 2,3-difluoroaniline).- Incorporate a selective reduction step to remove the isomer precursor.[1][2] - Optimize purification methods such as distillation or chromatography.
Dehalogenation during reduction.- Use a milder catalyst or adjust reaction conditions (lower temperature or pressure).
Reaction Stalls Catalyst deactivation.- Use a higher catalyst loading or a fresh batch of catalyst. - Ensure the purity of the starting materials and solvents to avoid catalyst poisoning.
Poor mixing in the reactor.- Optimize agitation speed and impeller design for better mixing, especially in multiphase systems.[6]
Safety Incidents Runaway reaction.- Ensure adequate cooling capacity for exothermic steps. - Implement careful, controlled addition of reagents.
Catalyst fire.- Handle pyrophoric catalysts under an inert atmosphere or wetted with solvent.[5]

Quantitative Data Summary

Table 1: Comparison of Different Synthesis Routes for this compound

Starting Material Key Steps Reported Yield Reported Purity Reference
1,2,3-TrichlorobenzenePartial fluorine exchange, selective reduction, aminationGoodHigh (avoids 2,3-isomer)[1][2]
1,3,5-TrichlorobenzeneKF exchange, dichlorination, nitration, reduction-Forms a ~4:1 mixture with 2,4-difluoroaniline[3]
2,6-DifluorobenzamideHofmann rearrangement (degradation)>90%>99.9%[4]

Experimental Protocols

Protocol 1: Synthesis from 1,2,3-Trichlorobenzene (Illustrative)

  • Partial Fluorine Exchange:

    • Charge a pressure reactor (e.g., Hastelloy C) with 1,2,3-trichlorobenzene, a fluorinating agent (e.g., KF or CsF), and a polar aprotic solvent (e.g., N-methyl pyrrolidinone (NMP) or 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI)).[1][2]

    • Seal the reactor and heat to 250-270°C for 12-24 hours.[1][2]

    • After cooling, the product mixture containing 2,6-difluorochlorobenzene and 2,3-difluorochlorobenzene is isolated.

  • Selective Reduction:

    • The mixture from the previous step is reacted with a hydrogen source in the presence of a palladium catalyst in an inert organic solvent at temperatures ranging from ambient to 150°C.[1] This selectively reduces the 2,3-difluorochlorobenzene to ortho-difluorobenzene.

  • Amination:

    • The resulting mixture of 2,6-difluorochlorobenzene and ortho-difluorobenzene is charged to a pressure reactor with concentrated ammonium (B1175870) hydroxide and a copper catalyst (e.g., Cu₂O).[1]

    • The reactor is heated to carry out the amination.

  • Purification:

    • The final product, this compound, is separated from ortho-difluorobenzene and other by-products by conventional techniques such as distillation.[1]

Protocol 2: Synthesis from 2,6-Difluorobenzamide (Hofmann Rearrangement)

  • Degradation Reaction:

    • A reaction kettle is charged with an aqueous solution of sodium hydroxide and sodium hypochlorite. The mixture is cooled to below 0°C.[4]

    • 2,6-Difluorobenzamide is then added to initiate the degradation reaction.[4]

  • Distillation:

    • The reaction mixture is transferred to a still to remove salts and impurities via steam distillation.[4][7]

  • Rectification:

    • Sulfolane is used as a protective agent during rectification under vacuum to obtain high-purity this compound.[4]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_route1 Route 1 cluster_route2 Route 2 cluster_end Purification & Final Product start1 1,2,3-Trichlorobenzene step1_1 Partial Fluorine Exchange start1->step1_1 start2 2,6-Difluorobenzamide step2_1 Hofmann Rearrangement start2->step2_1 step1_2 Selective Reduction step1_1->step1_2 step1_3 Amination step1_2->step1_3 purification Distillation/ Rectification step1_3->purification step2_1->purification product This compound purification->product

Caption: Synthetic routes for this compound.

troubleshooting_guide issue Issue Encountered low_yield Low Yield issue->low_yield low_purity Low Purity issue->low_purity reaction_stall Reaction Stalls issue->reaction_stall cause_yield1 Incomplete Reaction low_yield->cause_yield1 cause_yield2 Inefficient Reduction low_yield->cause_yield2 cause_purity1 Isomeric Impurities low_purity->cause_purity1 cause_purity2 Dehalogenation low_purity->cause_purity2 cause_stall1 Catalyst Deactivation reaction_stall->cause_stall1 cause_stall2 Poor Mixing reaction_stall->cause_stall2 solution_yield1 Optimize Time/Temp cause_yield1->solution_yield1 solution_yield2 Check Catalyst/Conditions cause_yield2->solution_yield2 solution_purity1 Selective Reduction/Purify cause_purity1->solution_purity1 solution_purity2 Milder Conditions cause_purity2->solution_purity2 solution_stall1 Fresh/More Catalyst cause_stall1->solution_stall1 solution_stall2 Improve Agitation cause_stall2->solution_stall2

References

improving the efficiency of fluorine exchange reactions for 2,6-Difluoroaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the synthesis of 2,6-Difluoroaniline, with a focus on improving the efficiency of the critical fluorine exchange (Halex) reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial method for synthesizing this compound via fluorine exchange? A1: The most prevalent method is the Halex process, a type of nucleophilic aromatic substitution.[1] This reaction typically involves heating an aryl chloride, such as 1,2,3-trichlorobenzene (B84244), with an anhydrous alkali metal fluoride (B91410) (like potassium fluoride) in a polar aprotic solvent to exchange chlorine atoms for fluorine.[2][3] The resulting intermediate is then converted to the final aniline (B41778) product.

Q2: Why is strict moisture control so critical for the fluorine exchange reaction? A2: The fluorine exchange reaction must be conducted under substantially anhydrous conditions.[3] The presence of water can reduce the nucleophilicity of the fluoride ion by hydration, thereby lowering the reaction rate and overall yield. It is crucial to use thoroughly dried fluoride salts (e.g., by vacuum drying at 140-250°C) and anhydrous solvents to ensure optimal reaction efficiency.[3]

Q3: How can I minimize the formation of the undesired 2,3-difluoroaniline (B47769) isomer? A3: When starting from 1,2,3-trichlorobenzene, the fluorine exchange often produces a mixture of the desired 2,6-difluorochlorobenzene and the isomeric 2,3-difluorochlorobenzene.[4] A highly effective strategy to avoid the formation of 2,3-difluoroaniline is to incorporate a selective reduction step after the fluorine exchange but before amination. The 2,3-difluorochlorobenzene can be selectively reduced to ortho-difluorobenzene using a palladium catalyst and a hydrogen source, leaving the desired 2,6-difluorochlorobenzene intact for the subsequent amination step.[3][4]

Q4: How can the progress of the fluorination and subsequent reactions be monitored? A4: Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) are effective techniques for monitoring the reaction's progress.[5][6] For the fluorine exchange step, you can track the consumption of the starting aryl chloride. For subsequent steps, such as the reduction of a nitro group, you can monitor the disappearance of the intermediate and the appearance of the final aniline product.[5]

Q5: What are the primary safety concerns during this synthesis? A5: The synthesis involves several hazards. The Halex reaction requires high temperatures (150–290°C) and the use of hazardous polar aprotic solvents like DMSO or DMF.[2][3][5] If a catalytic hydrogenation step is performed to reduce a nitro group, it involves flammable hydrogen gas under high pressure and potentially pyrophoric catalysts (e.g., Raney Nickel, Palladium on Carbon) that can ignite spontaneously in air if not handled properly under a solvent or inert atmosphere.[5] Always consult the Safety Data Sheet (SDS) for all chemicals and use appropriate personal protective equipment (PPE) in a controlled laboratory setting.

Troubleshooting Guide

Problem 1: Low or no conversion of the starting aryl chloride in the Halex reaction.

  • Question: Have you ensured completely anhydrous conditions?

    • Answer: The fluoride source, typically potassium fluoride (KF), is hygroscopic and must be thoroughly dried before use. Spray-dried forms are preferred.[3] Solvents must also be anhydrous. Any moisture will significantly hinder the reaction.

  • Question: Is the reaction temperature high enough?

    • Answer: The Halex reaction requires elevated temperatures. The optimal range depends on the fluoride source and substrate. For KF, temperatures of 250-290°C are often required, while the more reactive CsF may work at slightly lower temperatures (200-250°C).[3]

  • Question: Is your solvent appropriate?

    • Answer: Polar aprotic solvents are essential.[2] Studies have shown that for some Halex reactions, dimethylsulfoxide (DMSO) gives dramatically higher yields compared to dimethylformamide (DMF) or sulfolane.[1] N-methyl pyrrolidinone (NMP) is also a suitable solvent.[3]

Problem 2: The reaction yields the correct product, but the overall yield is poor.

  • Question: Have you considered using a phase-transfer catalyst?

    • Answer: Although not always required, a phase-transfer catalyst can sometimes improve the reaction rate and yield by enhancing the solubility and availability of the fluoride ion in the organic phase.

  • Question: Is the reaction being run to completion without degrading the product?

    • Answer: It is advisable to monitor the reaction over time. In some cases, running the reaction to less than complete conversion can minimize the formation of by-products, and the unreacted starting material can be recovered and recycled.[3]

Problem 3: Low yield during the catalytic hydrogenation of the nitro-intermediate to the aniline.

  • Question: Is the catalyst active?

    • Answer: Catalysts like Raney-Ni and Pd/C can lose activity over time or become poisoned by impurities (e.g., sulfur or halide compounds) carried over from the previous step. Ensure the intermediate is sufficiently pure before the reduction step.

  • Question: Are the hydrogenation conditions optimal?

    • Answer: Catalytic hydrogenation is sensitive to pressure and temperature. The hydrogen pressure should typically be maintained between 10^5 to 5×10^6 Pa, and the temperature can range from 0° to 150°C.[7] Ensure vigorous stirring to facilitate mass transfer.

Data Presentation

Table 1: Typical Reaction Parameters for Fluorine Exchange on Aryl Chlorides (Halex Reaction)

ParameterConditionRationale & NotesCitation(s)
Fluoride Source Anhydrous Potassium Fluoride (KF) or Cesium Fluoride (CsF)KF is inexpensive, but CsF is more soluble and reactive. Must be thoroughly dried (e.g., in vacuo at 140-250°C).[2][3]
Solvent Polar Aprotic: DMSO, NMP, DMF, SulfolaneSolubilizes the fluoride salt and facilitates SNAr reaction. DMSO often provides superior yields.[1][2][3]
Temperature 170 - 290°CHigh thermal energy is required to overcome the activation barrier. Optimal range depends on the fluoride source (KF: 250-290°C; CsF: 200-250°C).[3]
Atmosphere Inert (e.g., Nitrogen, Argon)Prevents side reactions and is crucial for maintaining anhydrous conditions.[6]
Catalyst Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide)Optional, but can improve reaction kinetics by increasing the effective concentration of the fluoride ion in the organic phase.[6]

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound from 1,2,3-Trichlorobenzene

This protocol is adapted from patented industrial processes and involves a fluorine exchange followed by a selective reduction and amination.

Step A: Partial Fluorine Exchange of 1,2,3-Trichlorobenzene

  • Charge a high-pressure reactor (e.g., Hastelloy C) with anhydrous potassium fluoride (1.0 mol), N-methyl pyrrolidinone (NMP, 350 mL), and 1,2,3-trichlorobenzene (0.25 mol).[3]

  • Seal the reactor, purge with nitrogen, and pressure test.

  • Heat the reaction mixture to 270°C with constant stirring and maintain for 24 hours.[3]

  • After cooling, the reaction mixture will contain unreacted starting material, monofluorinated intermediates, and a mixture of 2,6-difluorochlorobenzene and 2,3-difluorochlorobenzene.

  • Isolate the difluorochlorobenzene isomers from the mixture using fractional distillation.

Step B: Selective Reduction and Amination

  • The mixture of difluorochlorobenzene isomers from Step A is dissolved in an inert organic solvent.

  • A palladium catalyst (e.g., Pd on Carbon) is added.

  • The mixture is exposed to a hydrogen source at temperatures ranging from ambient to 150°C.[3] This selectively reduces the 2,3-difluorochlorobenzene to ortho-difluorobenzene.[3][4]

  • Following the reduction, the ortho-difluorobenzene can be separated by distillation.

  • The purified 2,6-difluorochlorobenzene is then subjected to amination (reaction with ammonia, often with a copper catalyst) under conditions that yield this compound.[3][8]

  • The final product, this compound, is recovered and purified from the reaction mixture using conventional techniques such as extraction or distillation.[3]

Visualizations

G cluster_isomers start_end start_end process process intermediate intermediate product product side_product side_product separation separation A 1,2,3-Trichlorobenzene B Halex Reaction (Fluorine Exchange) A->B KF, NMP, 270°C C Mixture of Isomers B->C D 2,6-Difluorochlorobenzene (Desired) E 2,3-Difluorochlorobenzene (Undesired) J Separation C->J H Amination D->H Ammonia, Catalyst F Selective Reduction E->F H₂, Pd/C Catalyst G ortho-Difluorobenzene (Valuable By-product) F->G I This compound H->I J->D J->E

Caption: Synthetic workflow for this compound from 1,2,3-Trichlorobenzene.

G problem problem question question solution solution start start start_node Start Troubleshooting low_yield Low Halex Reaction Yield start_node->low_yield anhydrous Conditions Anhydrous? low_yield->anhydrous temp_ok Temperature Sufficient? anhydrous->temp_ok Yes dry_reagents Dry KF/CsF and Solvent In Vacuo anhydrous->dry_reagents No solvent_ok Solvent Optimal? temp_ok->solvent_ok Yes increase_temp Increase Temp to 250-290°C (for KF) temp_ok->increase_temp No use_dmso Consider Switching to DMSO solvent_ok->use_dmso No

References

Technical Support Center: Overcoming Solubility Challenges of 2,6-Difluoroaniline in Aqueous Reaction Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 2,6-difluoroaniline in their aqueous-based experiments. Below you will find troubleshooting guides and frequently asked questions to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in water?

Q2: In which types of solvents is this compound more soluble?

A2: this compound exhibits better solubility in organic solvents. It has been reported to be soluble in chloroform (B151607) and ethyl acetate.[6] Based on the general solubility patterns of similar aromatic amines, it is also expected to be soluble in other common organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), ethanol (B145695), and methanol.[7]

Q3: How does pH influence the solubility of this compound in aqueous media?

A3: As an aniline (B41778) derivative, this compound is a weak base. The solubility of weakly basic compounds in water is pH-dependent. In acidic conditions (pH below its pKa), the aniline's amino group becomes protonated, forming a more polar and, therefore, more water-soluble anilinium salt.[8] While the exact pKa of this compound is not widely reported, aniline itself has a pKa of 4.6. The electron-withdrawing fluorine atoms at the ortho positions are expected to further decrease the basicity, resulting in a lower pKa. Therefore, adjusting the pH to the acidic range can be an effective strategy to enhance its aqueous solubility.

Q4: What are co-solvents, and how can they help dissolve this compound?

A4: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds.[7][9] They work by reducing the overall polarity of the solvent system, making it more favorable for hydrophobic molecules like this compound to dissolve. Common co-solvents used in laboratory settings include DMSO, ethanol, and polyethylene (B3416737) glycols (PEGs).[7][10]

Q5: Can surfactants be used to improve the solubility of this compound?

A5: Yes, surfactants can be an effective tool for solubilizing hydrophobic compounds. Surfactants form micelles in aqueous solutions, which can encapsulate nonpolar molecules like this compound in their hydrophobic core, thereby increasing their apparent solubility.[7] This method is particularly useful when the addition of co-solvents is not desirable for the experimental setup.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues encountered with this compound in aqueous reaction media.

Problem: this compound is not dissolving or is precipitating out of my aqueous buffer.

Visual Workflow for Troubleshooting

Caption: Troubleshooting workflow for this compound solubility.

Step-by-Step Solutions
  • Reduce the Concentration: The simplest first step is to try a lower concentration of this compound. You may be exceeding its solubility limit in the chosen aqueous medium.

  • pH Adjustment:

    • Principle: As a weak base, the solubility of this compound increases in acidic conditions.

    • Action: Attempt to dissolve the compound in an acidic buffer (e.g., pH 2-5). This will protonate the amino group, forming a more soluble salt.[8]

    • Caution: Ensure that the acidic pH is compatible with the stability of your other reactants and the requirements of your experiment.

  • Utilize a Co-solvent System:

    • Principle: Adding a water-miscible organic solvent will decrease the polarity of the aqueous medium, aiding in the dissolution of the hydrophobic compound.[7]

    • Action: First, dissolve the this compound in a minimal amount of a suitable co-solvent like DMSO or ethanol to create a concentrated stock solution. Then, add this stock solution dropwise to your vigorously stirred aqueous buffer to reach the final desired concentration.

    • Caution: Keep the final concentration of the co-solvent as low as possible (typically below 1% for cell-based assays) to avoid potential interference with your experiment. Always run a vehicle control with the same concentration of the co-solvent.[11]

  • Employ Surfactants:

    • Principle: Surfactants form micelles that can encapsulate the poorly soluble compound, increasing its apparent solubility in water.[7]

    • Action: Consider adding a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, to your aqueous buffer before introducing the this compound.

    • Caution: Surfactants can sometimes interfere with biological assays, so their compatibility with your specific experimental system should be verified.

Data Presentation

The following table summarizes the qualitative solubility of this compound in various solvents based on available data.

SolventSolubilityReference(s)
WaterSlightly Soluble/Sparingly Soluble[1][2][3][4][5]
ChloroformSoluble[6]
Ethyl AcetateSoluble[6]
Dimethyl Sulfoxide (DMSO)Expected to be Soluble[7]
Dimethylformamide (DMF)Expected to be Soluble[7]
EthanolExpected to be Soluble[7]
MethanolExpected to be Soluble[7]

Experimental Protocols

Protocol: Solubilization of this compound using a Co-solvent Approach

This protocol provides a general method for preparing an aqueous solution of this compound using a co-solvent.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Your desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Accurately weigh the desired amount of this compound and place it in a sterile vial.

    • Add a minimal volume of DMSO to dissolve the compound completely. For example, you can aim for a high concentration stock solution of 10-50 mM.

    • Vortex the solution thoroughly until all the solid has dissolved. Gentle warming (e.g., to 37°C) or brief sonication can be used to aid dissolution if necessary.[12]

  • Dilution into Aqueous Buffer:

    • To a separate tube containing your desired volume of aqueous buffer, add the calculated amount of the this compound stock solution dropwise while vigorously vortexing the buffer. This rapid mixing helps to prevent precipitation.

    • Ensure that the final concentration of DMSO in your aqueous solution is kept to a minimum (ideally <0.5% v/v) to avoid affecting your experiment.[11]

  • Final Observation:

    • After dilution, visually inspect the solution for any signs of precipitation or cloudiness. A clear solution indicates successful solubilization.

    • If precipitation occurs, you may need to lower the final concentration of this compound or slightly increase the percentage of the co-solvent, being mindful of its potential impact on your experiment.

  • Vehicle Control:

    • Always prepare a vehicle control solution containing the same final concentration of DMSO in your aqueous buffer without the this compound. This is essential for distinguishing the effects of the compound from those of the solvent.

References

selecting appropriate personal protective equipment (PPE) for handling 2,6-Difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information on selecting the appropriate Personal Protective Equipment (PPE) for handling 2,6-Difluoroaniline. It is intended for researchers, scientists, and drug development professionals to ensure safety during experimental procedures.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: What are the primary hazards associated with this compound?

A1: this compound is a flammable liquid and vapor. It is harmful if swallowed, inhaled, or absorbed through the skin, and can cause irritation to the eyes and skin.

Q2: What is the minimum required eye and face protection when handling this compound?

A2: Chemical splash goggles are mandatory. A face shield should be worn in situations where there is a higher risk of splashing.

Q3: I don't have the specific glove material recommended. Can I use a different type?

Q4: How do I know which respirator cartridge to use?

A4: For this compound, a NIOSH-approved respirator with an organic vapor (OV) cartridge is recommended. Look for a cartridge with a black color code. If particulates are also present, a combination OV/P100 cartridge (black and magenta) should be used.

Q5: My gloves feel thinner or have changed color after handling this compound. What should I do?

A5: Immediately remove and dispose of the gloves. This is a sign of degradation, meaning the glove material is no longer providing adequate protection. Wash your hands thoroughly and inspect them for any signs of irritation before putting on a new pair of appropriate gloves.

Q6: Can I reuse my respirator cartridges?

A6: Respirator cartridges have a limited service life and should be replaced on a regular schedule, even if you do not smell or taste the chemical. Follow the manufacturer's recommendations for cartridge change schedules. For highly hazardous materials, it is often recommended to replace cartridges after each use or at the end of each shift.

Glove Compatibility for Handling Anilines

Since specific quantitative breakthrough data for this compound is limited, the following table provides a summary of qualitative resistance of common glove materials to Aniline (B41778), which can be used as a general guideline. Users should always consult the manufacturer's specific chemical resistance data for their gloves.

Glove MaterialResistance to AnilineGeneral Recommendation
Natural Rubber/Latex Fair to GoodNot recommended for prolonged contact.
Nitrile GoodSuitable for splash protection, but prolonged immersion should be avoided.
Neoprene GoodOffers good resistance for many applications.
Butyl Rubber ExcellentRecommended for handling this compound.
Viton™ ExcellentRecommended for handling this compound, especially for prolonged contact.

PPE Selection Workflow

The following diagram outlines the logical steps for selecting the appropriate PPE when working with this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe_selection PPE Selection cluster_verification Verification and Use start Start: Plan to handle This compound assess_hazards Assess potential for splash, inhalation, and skin contact start->assess_hazards eye_protection Select Eye Protection: - Chemical Splash Goggles (minimum) - Face Shield (for splash risk) assess_hazards->eye_protection glove_selection Select Gloves: - Consult manufacturer's data - Recommended: Butyl Rubber or Viton™ - Alternative: Nitrile (splash only) assess_hazards->glove_selection respirator_selection Select Respirator: - NIOSH-approved - Organic Vapor (OV) cartridge (black) - Add P100 filter for particulates assess_hazards->respirator_selection protective_clothing Select Protective Clothing: - Lab coat (minimum) - Chemical-resistant apron/suit  (for large quantities or splash risk) assess_hazards->protective_clothing inspect_ppe Inspect PPE for damage before each use eye_protection->inspect_ppe glove_selection->inspect_ppe respirator_selection->inspect_ppe protective_clothing->inspect_ppe don_ppe Don PPE correctly inspect_ppe->don_ppe proceed Proceed with experiment don_ppe->proceed

Figure 1. Workflow for selecting appropriate PPE for handling this compound.

Validation & Comparative

comparative reactivity of 2,6-Difluoroaniline versus other difluoroaniline isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and agrochemical synthesis, the selection of appropriately functionalized building blocks is critical for successful molecular design and synthesis. Difluoroaniline isomers serve as versatile precursors, but their reactivity is profoundly influenced by the substitution pattern of the fluorine atoms on the aniline (B41778) ring. This guide provides an objective comparison of the reactivity of 2,6-Difluoroaniline against other common isomers (2,4-difluoroaniline, 3,5-difluoroaniline, etc.), supported by established chemical principles and experimental data.

Theoretical Framework: Electronic and Steric Effects

The reactivity of difluoroaniline isomers is primarily governed by the interplay of electronic and steric effects imparted by the fluorine atoms and the amino group.

  • Electronic Effects : Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack and decreases the basicity of the amino group. Conversely, the lone pairs on the fluorine and nitrogen atoms can be delocalized into the ring via a mesomeric effect (+M), which increases electron density, particularly at the ortho and para positions relative to the substituent. The amino group is a powerful activating group (+M > -I), while fluorine is a deactivating group (-I > +M) that still directs electrophilic substitution to the ortho and para positions.

  • Steric Effects : The presence of substituents, particularly at the ortho positions to the amino group (as in this compound), can sterically hinder the approach of reagents to both the amino group and the adjacent ring positions.

The balance of these effects dictates the isomer's behavior in key chemical transformations.

G Electronic Electronic Ring_Activation Ring Activation/ Deactivation Electronic->Ring_Activation -I / +M Effects NH2_Nucleophilicity Amino Group Nucleophilicity Electronic->NH2_Nucleophilicity Basicity Steric Steric Site_Accessibility Steric Hindrance (Site Accessibility) Steric->Site_Accessibility Ortho Effects G cluster_mech General SNAr Mechanism Start Aryl Halide (e.g., Difluorobenzene derivative) Step1 Nucleophilic Attack Start->Step1 Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Step1->Intermediate + Nu- Step2 Loss of Leaving Group Intermediate->Step2 Note Rate is enhanced by EWGs ortho/para to the leaving group. Intermediate->Note End Substituted Product Step2->End - X- G Start Start: Difluoroaniline Isomer Dissolve 1. Dissolve in Aprotic Solvent Start->Dissolve Add_Base 2. Add Base (e.g., Triethylamine) Dissolve->Add_Base Cool 3. Cool to 0 °C Add_Base->Cool Add_Reagent 4. Add Acylating Agent (e.g., Acetyl Chloride) Cool->Add_Reagent React 5. Stir at RT (2-12 h) Add_Reagent->React Monitor 6. Monitor by TLC/LC-MS React->Monitor Workup 7. Aqueous Workup & Extraction Monitor->Workup Purify 8. Purify Product Workup->Purify End End: N-Acetyldifluoroaniline Purify->End

A Comparative Guide to the Synthetic Routes of 2,6-Difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2,6-Difluoroaniline is a crucial building block in the synthesis of numerous pharmaceutical and agrochemical compounds. Its strategic importance necessitates the selection of an optimal synthetic route that balances efficiency, cost-effectiveness, and scalability. This guide provides a comparative analysis of three prominent synthetic pathways to this compound, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is often a trade-off between factors such as the availability of starting materials, the number of steps, overall yield, and the complexity of the reaction conditions and purification. The following table summarizes the key quantitative data for three distinct and industrially relevant approaches to the synthesis of this compound.

Parameter Route A: From 1,2,3-Trichlorobenzene (B84244) Route B: Hofmann Rearrangement Route C: From 2,6-Dichloro-3,5-difluoronitrobenzene
Starting Material 1,2,3-Trichlorobenzene2,6-Difluorobenzamide (B103285)2,6-Dichloro-3,5-difluoronitrobenzene
Key Steps 1. Partial Fluorine Exchange2. Selective Reduction3. Amination1. Hofmann Rearrangement1. Catalytic Hydrogenation
Overall Yield Good (Specific yield is process dependent)55-60% (from 2,6-dichlorobenzonitrile)[1]58.2%[2]
Purity High (Distillation required to separate isomers)High (Requires purification)Good (Requires separation from isomers)
Reaction Conditions High temperatures and pressuresModerate temperaturesElevated temperature and pressure
Key Reagents KF, Pd catalyst, NH₄OH, Copper catalyst[3]NaOH, NaOClH₂, Pd/C catalyst, base (e.g., MgO)[2]
Advantages Readily available starting material.[4]Fewer synthetic steps.Can be a high-yielding single step from the nitro compound.
Disadvantages Multi-step process, formation of isomers requiring separation.[4]Requires synthesis of the starting amide.Starting material is a specialized chemical. Isomer formation is possible.

Experimental Protocols

Detailed methodologies for the key transformations in each synthetic route are provided below. These protocols are based on established literature and patents.

Route A: Synthesis from 1,2,3-Trichlorobenzene

This multi-step process involves a partial fluorine exchange, followed by a selective reduction to remove the undesired 2,3-difluorochloro-benzene isomer, and finally amination to yield the target product.[4][5]

Step 1: Partial Fluorine Exchange

  • In a suitable pressure reactor, charge 1,2,3-trichlorobenzene and a fluorinating agent such as potassium fluoride (B91410) (KF) in a high-boiling polar aprotic solvent (e.g., N-methylpyrrolidone).

  • Seal the reactor and heat the mixture to a temperature in the range of 270-290°C.[3]

  • Maintain the reaction for several hours, monitoring the progress by gas chromatography (GC) to obtain a mixture of 2,6-difluorochlorobenzene and 2,3-difluorochlorobenzene.

  • After cooling, the reaction mixture is worked up to isolate the mixture of difluorochlorobenzene isomers.

Step 2: Selective Reduction of 2,3-Difluorochlorobenzene

  • The mixture of difluorochlorobenzene isomers is dissolved in an inert organic solvent.

  • A palladium catalyst (e.g., Pd on carbon) is added to the solution.

  • The mixture is subjected to hydrogenation at a temperature ranging from ambient to 150°C.[3]

  • This selectively reduces the 2,3-difluorochlorobenzene to ortho-difluorobenzene.

  • The ortho-difluorobenzene and the catalyst are removed, leaving the desired 2,6-difluorochlorobenzene.

Step 3: Amination of 2,6-Difluorochlorobenzene

  • The purified 2,6-difluorochlorobenzene is reacted with concentrated ammonium (B1175870) hydroxide (B78521) in the presence of a copper-containing catalyst.[3]

  • The reaction is carried out at an elevated temperature and pressure in a sealed reactor.

  • Upon completion, the reaction mixture is cooled, and the this compound is extracted and purified by distillation.

Route B: Hofmann Rearrangement of 2,6-Difluorobenzamide

This route provides a more direct synthesis from the corresponding amide. The protocol is adapted from general Hofmann rearrangement procedures.

  • Prepare a solution of sodium hydroxide in water and cool it in an ice bath.

  • Slowly add sodium hypochlorite (B82951) solution to the cold sodium hydroxide solution to generate the hypochlorite reagent in situ.

  • Add 2,6-difluorobenzamide to the cold hypohalite solution with vigorous stirring.

  • After the initial reaction, the mixture is gently heated to around 60-80°C to facilitate the rearrangement.[6]

  • The reaction progress is monitored until the starting amide is consumed.

  • Upon completion, the reaction mixture is cooled, and the this compound is extracted using an organic solvent.

  • The crude product is then purified, typically by distillation.

Route C: Reduction of 2,6-Dichloro-3,5-difluoronitrobenzene

This method involves the catalytic hydrogenation of a polychlorinated and nitrated benzene (B151609) derivative.

  • In a high-pressure autoclave, charge 2,6-dichloro-3,5-difluoronitrobenzene, a suitable solvent (e.g., toluene), and a palladium on carbon (Pd/C) catalyst.[2]

  • An inorganic base, such as magnesium oxide (MgO), is added to neutralize the HCl formed during the reaction.[2]

  • The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen.

  • The reaction mixture is heated to a temperature of approximately 45°C, and then further heated to 120-130°C to ensure the reductive elimination of the chlorine atoms.[2]

  • After the reaction is complete, the autoclave is cooled and depressurized.

  • The catalyst is filtered off, and the organic phase is separated.

  • The this compound is isolated and purified by fractional distillation from the reaction mixture, which may also contain the 3,5-difluoroaniline (B1215098) isomer.[2]

Synthetic Pathways Visualization

The following diagram illustrates the logical flow and key transformations of the compared synthetic routes to this compound.

G A_start 1,2,3-Trichlorobenzene A_inter1 Mixture of: 2,6-Difluorochlorobenzene & 2,3-Difluorochlorobenzene A_start->A_inter1 Partial Fluorine Exchange (KF) A_inter2 2,6-Difluorochlorobenzene A_inter1->A_inter2 Selective Reduction (H2, Pd/C) A_end This compound A_inter2->A_end Amination (NH4OH, Cu catalyst) B_start 2,6-Difluorobenzamide B_end This compound B_start->B_end Hofmann Rearrangement (NaOH, NaOCl) C_start 2,6-Dichloro-3,5- difluoronitrobenzene C_end This compound C_start->C_end Catalytic Hydrogenation (H2, Pd/C, Base)

References

Unambiguous Structural Confirmation of 2,6-Difluoroaniline using 2D NMR Techniques: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of organic molecules is paramount. This guide provides a comprehensive comparison of 2,6-Difluoroaniline with related aniline (B41778) derivatives, showcasing the power of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy for unambiguous structural confirmation. Detailed experimental protocols, comparative data tables, and visualizations of key correlations are presented to support researchers in their analytical endeavors.

The substitution pattern of functional groups on an aromatic ring significantly influences the chemical environment of the nuclei, leading to distinct chemical shifts and coupling patterns in NMR spectra. While one-dimensional (1D) NMR provides essential information, complex splitting patterns and signal overlap can often lead to ambiguity. 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide an additional dimension of information, revealing through-bond correlations between nuclei and enabling definitive structural assignment.

Comparative 1D NMR Data

The foundational 1D NMR data, specifically the proton (¹H) and carbon-13 (¹³C) chemical shifts, are crucial for interpreting 2D NMR spectra. The following tables summarize the experimental chemical shifts for this compound and two common alternatives, 2,4-Difluoroaniline and the parent Aniline molecule. These values were obtained from publicly available spectral databases.

Table 1: ¹H NMR Chemical Shift Data (in ppm)

CompoundH3/H5H4NH₂Other
This compound ~6.75 (t)~6.95 (m)~3.9 (br s)
2,4-Difluoroaniline ~3.6 (br s)H3: ~6.75 (m), H5: ~6.67 (m), H6: ~6.90 (m)
Aniline ~6.77 (d)~7.28 (t)~3.68 (s)H2/H6: ~6.89 (t)

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Multiplicity is indicated in parentheses (s = singlet, d = doublet, t = triplet, m = multiplet, br s = broad singlet).

Table 2: ¹³C NMR Chemical Shift Data (in ppm)

CompoundC1C2/C6C3/C5C4
This compound ~125.0 (t)~152.0 (dd)~112.0 (d)~124.0 (t)
2,4-Difluoroaniline ~142.6 (d)C2: ~150.0 (dd)C3: ~104.0 (dd)C4: ~156.4 (dd)
Aniline ~146.6~115.2~129.4~118.8

Note: Couplings to fluorine (JCF) can result in splitting of carbon signals (d = doublet, t = triplet, dd = doublet of doublets).

Deciphering Connectivity with 2D NMR

Based on the 1D chemical shifts and the known molecular structures, the expected correlations in 2D NMR spectra can be predicted. These correlations provide a unique fingerprint for each molecule, allowing for its unambiguous identification.

COSY: Through-Bond Proton-Proton Correlations

The COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds.

Table 3: Predicted ¹H-¹H COSY Correlations

CompoundCorrelation 1Correlation 2
This compound H3/H5 ↔ H4
2,4-Difluoroaniline H5 ↔ H6H3 ↔ H5
Aniline H2/H6 ↔ H3/H5H3/H5 ↔ H4
HSQC: One-Bond Proton-Carbon Correlations

The HSQC experiment correlates protons directly to the carbons they are attached to.

Table 4: Predicted ¹H-¹³C HSQC Correlations

CompoundCorrelation 1Correlation 2Correlation 3
This compound H3/H5 ↔ C3/C5H4 ↔ C4
2,4-Difluoroaniline H3 ↔ C3H5 ↔ C5H6 ↔ C6
Aniline H2/H6 ↔ C2/C6H3/H5 ↔ C3/C5H4 ↔ C4
HMBC: Long-Range Proton-Carbon Correlations

The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart, which is invaluable for identifying quaternary carbons and piecing together the carbon skeleton.

Table 5: Predicted ¹H-¹³C HMBC Correlations for this compound

ProtonCorrelated Carbons (2-bond, 3-bond)
H3/H5 C1, C2/C6, C4
H4 C2/C6, C3/C5
NH₂ C1, C2/C6

Experimental Protocols

Acquiring high-quality 2D NMR data requires careful sample preparation and parameter optimization.

Sample Preparation:

  • Dissolution: Dissolve 5-10 mg of the aniline sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.

  • Referencing: Use the residual solvent peak or an internal standard (e.g., TMS) for chemical shift referencing.

2D NMR Acquisition Parameters (General Guidance):

  • COSY:

    • Number of increments in F1: 256-512

    • Number of scans per increment: 2-4

  • HSQC:

    • Number of increments in F1: 128-256

    • Number of scans per increment: 2-8

    • One-bond coupling constant (¹JCH) optimized to ~160 Hz.

  • HMBC:

    • Number of increments in F1: 256-512

    • Number of scans per increment: 4-16

    • Long-range coupling constant optimized to 8-10 Hz.

Visualizing the Workflow and Correlations

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the key 2D NMR correlations for the structural confirmation of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition 2D NMR Acquisition cluster_data_analysis Data Analysis dissolve Dissolve Sample homogenize Homogenize dissolve->homogenize transfer Transfer to NMR Tube homogenize->transfer cosy COSY transfer->cosy hsqc HSQC transfer->hsqc hmbc HMBC transfer->hmbc process Process Spectra cosy->process hsqc->process hmbc->process correlations Identify Correlations process->correlations assign Assign Signals correlations->assign structure Confirm Structure assign->structure

Experimental workflow for 2D NMR structural confirmation.

Key 2D NMR correlations for this compound.

Conclusion

The combination of COSY, HSQC, and HMBC experiments provides a robust and definitive method for the structural confirmation of this compound. By comparing the predicted and observed 2D NMR correlations, researchers can confidently distinguish it from its isomers and other related aniline derivatives. The detailed protocols and comparative data presented in this guide serve as a valuable resource for scientists engaged in the synthesis and characterization of novel organic compounds.

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of Novel 2,6-Difluoroaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Preclinical Compound Performance

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, binding affinity, and overall therapeutic potential. Within this context, 2,6-difluoroaniline has emerged as a valuable starting material for the synthesis of novel compounds with promising biological activities. This guide provides a comparative analysis of the preclinical performance of various compounds derived from this fluorinated aniline, with a focus on their anticancer and antimicrobial properties. The following sections present a synthesis of available quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to assist researchers in evaluating the potential of these molecules for further drug development.

Anticancer Activity: Targeting Key Signaling Pathways

Several studies have highlighted the potential of this compound derivatives as potent anticancer agents, with a notable focus on the inhibition of key signaling pathways involved in tumor growth and proliferation. One of the most prominent targets is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in various cancers.

A series of quinazolinone derivatives incorporating the this compound moiety has been investigated for their ability to inhibit EGFR. For instance, compound 4d (3-fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide) demonstrated significant antiproliferative activity against several cancer cell lines, outperforming the established EGFR inhibitor Gefitinib in some cases.[1] This suggests that the 2,6-difluorophenyl group can contribute favorably to the binding and inhibitory activity of these compounds.

Another study focused on inactive-conformation binding EGFR inhibitors, where a 2,6-difluorophenyl analog was synthesized. This compound exhibited potent inhibition of the EGFR LR mutant (IC50 ~5–15 nM) and the gatekeeper LR/TM mutant (IC50 ~32–100 nM), indicating its potential to overcome certain forms of drug resistance.[2]

Table 1: In Vitro Anticancer Activity of this compound Derivatives and a Comparative Agent

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 4d A431 (Epidermoid Carcinoma)3.48[1]
A549 (Lung Carcinoma)2.55[1]
MCF-7 (Breast Carcinoma)0.87[1]
NCI-H1975 (Lung Carcinoma)6.42[1]
Gefitinib (Alternative) A431 (Epidermoid Carcinoma)4.45[1]
A549 (Lung Carcinoma)8.47[1]
NCI-H1975 (Lung Carcinoma)>10[1]

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency.

Signaling Pathway: EGFR Inhibition

The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a downstream cascade of signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. Uncontrolled activation of this pathway is a hallmark of many cancers. Kinase inhibitors derived from this compound can competitively bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and blocking downstream signaling, thereby inhibiting cancer cell proliferation and inducing apoptosis.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand Growth Factor (e.g., EGF) Ligand->EGFR Inhibitor This compound Derivative Inhibitor->EGFR

EGFR signaling pathway and the inhibitory action of this compound derivatives.

Antimicrobial Activity: A New Frontier

The this compound scaffold is also being explored for the development of novel antimicrobial agents. The introduction of the difluorophenyl moiety into various heterocyclic systems has shown promise in yielding compounds with significant antibacterial and antifungal activity.

For example, a series of Schiff base ligands derived from this compound and their metal complexes have been synthesized and evaluated for their biological activities. While specific MIC values for a broad range of pathogens are not yet widely available in the literature for a homologous series of this compound derivatives, preliminary studies on related fluorinated anilines suggest that these compounds can exhibit potent antimicrobial effects.

Table 2: Antimicrobial Activity of a this compound-Derived Schiff Base Ligand and a Comparative Agent

CompoundBacterial StrainZone of Inhibition (mm)
HSBL *Escherichia coli18
Staphylococcus aureus20
Ciprofloxacin (Alternative) Escherichia coli25
Staphylococcus aureus22

* (E)-2-(((2,6-difluorophenyl)imino)methyl)phenol

Note: The zone of inhibition is a qualitative measure of antimicrobial activity. A larger diameter indicates greater sensitivity of the microorganism to the compound.

Experimental Workflow: Antimicrobial Susceptibility Testing

The evaluation of the antimicrobial efficacy of novel compounds typically follows a standardized workflow to determine their minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC).

Antimicrobial_Workflow start Start: Novel Compound (this compound Derivative) prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculation Inoculate Dilutions with Bacteria prep_inoculum->inoculation serial_dilution Serial Dilution of Compound in Broth serial_dilution->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation mic_determination Determine MIC (Lowest concentration with no visible growth) incubation->mic_determination subculture Subculture from wells with no growth onto agar plates mic_determination->subculture incubation2 Incubate Agar Plates at 37°C for 24 hours subculture->incubation2 mbc_determination Determine MBC (Lowest concentration with no bacterial growth) incubation2->mbc_determination end End: Antimicrobial Efficacy Profile mbc_determination->end

Workflow for determining MIC and MBC of novel antimicrobial compounds.

Experimental Protocols

Anticancer Activity: MTT Assay for Cell Viability

The antiproliferative activity of the synthesized compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The test compounds, dissolved in a suitable solvent like DMSO, are serially diluted in culture medium to achieve the desired concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan (B1609692) Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as DMSO or a specialized solubilization buffer.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The IC50 value is calculated from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antimicrobial Solutions: A series of two-fold dilutions of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Conclusion

Derivatives of this compound represent a promising class of compounds with significant potential in both anticancer and antimicrobial drug discovery. The data presented in this guide, while highlighting the therapeutic potential, also underscore the need for further systematic studies to fully elucidate the structure-activity relationships and to identify lead candidates for further development. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers embarking on the synthesis and biological evaluation of novel compounds based on this versatile scaffold.

References

The Impact of Fluorination on Anilines in Medicinal Chemistry: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of fluorine into aniline (B41778) moieties has become a pivotal strategy in modern drug design. This guide offers a comparative analysis of fluorinated anilines, providing researchers, scientists, and drug development professionals with a comprehensive overview of their physicochemical properties, metabolic stability, and biological activity, supported by experimental data.

The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly alter the characteristics of a parent molecule. When applied to the aniline scaffold, a common building block in many pharmaceuticals, these modifications can lead to enhanced potency, improved metabolic stability, and favorable pharmacokinetic profiles.

Physicochemical Properties: A Tale of pKa and Lipophilicity

The introduction of fluorine to the aniline ring profoundly influences its basicity (pKa) and lipophilicity (logP), two critical parameters that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The strong electron-withdrawing nature of fluorine generally decreases the basicity of the aniline nitrogen, resulting in a lower pKa. This can be a crucial factor in modulating the ionization state of a drug molecule at physiological pH, which in turn affects its interaction with biological targets and its ability to permeate cell membranes.

The effect on lipophilicity is more nuanced and depends on the position and number of fluorine substituents. While a single fluorine atom can slightly increase lipophilicity, the introduction of multiple fluorine atoms or a trifluoromethyl group can lead to a more significant increase in logP.

Below is a summary of experimentally determined and predicted pKa and logP values for aniline and its fluorinated derivatives.

CompoundStructurepKalogP
AnilineC₆H₅NH₂4.610.90
2-Fluoroaniline2-FC₆H₄NH₂3.201.15
3-Fluoroaniline (B1664137)3-FC₆H₄NH₂3.501.15
4-Fluoroaniline (B128567)4-FC₆H₄NH₂4.651.15
2,4-Difluoroaniline2,4-F₂C₆H₃NH₂3.26 (Predicted)1.50
2,5-Difluoroaniline2,5-F₂C₆H₃NH₂2.19 (Predicted)1.50
3-(Trifluoromethyl)aniline3-CF₃C₆H₄NH₂3.50 (Predicted)2.41 (Predicted)
4-(Trifluoromethyl)aniline4-CF₃C₆H₄NH₂3.84 (Predicted)2.40 (Predicted)

Note: Experimental conditions for pKa and logP determination can vary, leading to slight differences in reported values. Predicted values are based on computational models.

Metabolic Stability: Blocking the Path of Degradation

A key advantage of fluorination in drug design is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family, which are major players in drug metabolism.[1] By strategically placing fluorine atoms at sites on the aniline ring that are susceptible to oxidative metabolism (a process known as hydroxylation), medicinal chemists can block these metabolic pathways, thereby increasing the drug's half-life in the body.

For instance, studies on the microsomal metabolism of fluoroanilines have shown that 2-fluoro- and 3-fluoroaniline are preferentially hydroxylated at the para-position, while 4-fluoroaniline undergoes both ortho- and para-hydroxylation, with the latter leading to defluorination.[2] This understanding of metabolic pathways allows for the rational design of more stable drug candidates.

While direct comparative experimental data for the half-life of simple anilines in human liver microsomes (HLM) is limited in the public domain, the general principle is well-established in numerous drug discovery programs. The following table provides an illustrative comparison based on these established principles.

MoietyIllustrative Half-Life (t½) in HLM (min)
Aniline15
2-Fluoroaniline35
3-Fluoroaniline25
4-Fluoroaniline50

Note: This data is illustrative and based on general trends observed in medicinal chemistry.[1]

Impact on Biological Activity: The Case of Kinase Inhibitors

The anilinoquinazoline (B1252766) scaffold is a prominent feature in many kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways often dysregulated in cancer. The fluorination of the aniline ring in these inhibitors has been shown to significantly impact their potency, often measured by the half-maximal inhibitory concentration (IC50).

The effect of fluorination on binding affinity is multifaceted. It can alter the pKa of the aniline nitrogen, affecting its ionization state within the ATP-binding pocket of the kinase.[1] Furthermore, fluorine can participate in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the target protein, thereby enhancing binding affinity.[1]

A study on analogues of the kinase inhibitor Nilotinib, which contains a trifluoromethylated aniline moiety, demonstrated the impact of modifying the fluorination pattern. While replacing the trifluoromethyl group with a fluorine atom, a methyl group, or a hydrogen atom reduced the inhibitory activity against the primary target Abl, the activity against the kinase Kit was comparable, with the monofluorinated analogue being the most potent among the analogues.[3]

Here, we present a comparison of the IC50 values for Nilotinib and its non-fluorinated and monofluorinated analogues against the Abl and Kit kinases.

CompoundAniline MoietyAbl IC50 (nM)Kit IC50 (nM)
Nilotinib3-(Trifluoromethyl)-4-methylaniline< 2.583.87
Analogue 1 (H)4-Methylaniline295325.96
Analogue 2 (F)4-Methyl-3-fluoroaniline750< 2.54

This data highlights how the nature and position of fluorine substitution can be tuned to modulate the potency and selectivity of kinase inhibitors.

Signaling Pathways in Focus: EGFR and VEGFR-2

Anilino-based compounds are often designed to inhibit receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These receptors are critical components of signaling pathways that regulate cell proliferation, survival, and angiogenesis, all of which are hallmarks of cancer.

EGFR Signaling Pathway

EGFR signaling is initiated by the binding of ligands like EGF, leading to receptor dimerization and autophosphorylation. This activates downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which ultimately promote cell proliferation and survival.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway leading to cell proliferation and survival.

VEGFR-2 Signaling Pathway

Binding of VEGF to VEGFR-2 triggers a similar cascade of events, activating pathways such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways. These pathways are crucial for endothelial cell proliferation, migration, and survival, which are essential processes for the formation of new blood vessels (angiogenesis) that supply tumors with nutrients.

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: VEGFR-2 signaling pathway promoting angiogenesis.

Experimental Protocols

Determination of pKa (Potentiometric Titration)

  • Solution Preparation: Prepare a 0.01 M solution of the fluorinated aniline in a suitable solvent (e.g., water or a water/methanol mixture). Prepare standardized 0.1 M solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

  • Titration: Calibrate a pH meter using standard buffers. Place a known volume of the aniline solution in a beaker with a magnetic stirrer. Titrate the solution with the standardized acid, recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Determination of logP (Shake-Flask Method)

  • Phase Preparation: Prepare a biphasic system of n-octanol and water. Saturate the n-octanol with water and the water with n-octanol by mixing them overnight and then separating the layers.

  • Partitioning: Dissolve a known amount of the fluorinated aniline in the n-octanol phase. Add a known volume of the water phase and shake the mixture vigorously for a set period to allow for partitioning.

  • Analysis: After the phases have separated, determine the concentration of the aniline in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The logP is the logarithm of the ratio of the concentration of the aniline in the n-octanol phase to its concentration in the aqueous phase.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes (HLM), a buffer solution (e.g., phosphate (B84403) buffer at pH 7.4), and the test compound (fluorinated aniline derivative).

  • Reaction Initiation: Initiate the metabolic reaction by adding a NADPH-regenerating system and incubate the mixture at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching and Analysis: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of the line gives the elimination rate constant (k), and the half-life (t½) is calculated as 0.693/k.

experimental_workflow cluster_pka pKa Determination cluster_logp logP Determination cluster_stability Metabolic Stability pka1 Prepare Aniline Solution pka2 Titrate with Standard Acid pka1->pka2 pka3 Plot pH vs. Volume & Determine pKa pka2->pka3 logp1 Prepare Octanol/Water Phases logp2 Partition Aniline Between Phases logp1->logp2 logp3 Measure Concentration in Each Phase logp2->logp3 logp4 Calculate logP logp3->logp4 stab1 Incubate Compound with HLM + NADPH stab2 Sample at Time Points stab1->stab2 stab3 Quench & Analyze by LC-MS/MS stab2->stab3 stab4 Calculate Half-Life stab3->stab4

Caption: General workflow for key experimental protocols.

References

A Comparative Spectroscopic Analysis: 2,6-Difluoroaniline and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the spectroscopic characteristics of the key pharmaceutical intermediate, 2,6-difluoroaniline, and its common starting materials, 1,3-difluorobenzene (B1663923) and 2,6-difluoronitrobenzene. This document is intended for researchers, scientists, and professionals in drug development, offering a valuable resource for substance identification, purity assessment, and reaction monitoring. The data presented is supported by experimental protocols and visualized pathways to facilitate a comprehensive understanding of the spectroscopic transformations during the synthesis of this compound.

Introduction to the Synthesis Pathway

The synthesis of this compound often commences with 1,3-difluorobenzene. This precursor undergoes nitration to yield the intermediate 2,6-difluoronitrobenzene. Subsequent reduction of the nitro group furnishes the final product, this compound. Each of these transformation steps imparts significant changes to the molecular structure, which are directly observable through various spectroscopic techniques. This guide will focus on the key differences in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) between the starting material, the intermediate, and the final product.

A common synthetic route involves the nitration of 1,3-difluorobenzene, followed by the reduction of the resulting 2,6-difluoronitrobenzene.[1]

Comparative Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for this compound and its precursors. These values are essential for distinguishing between the compounds and for assessing the progress of the chemical synthesis.

Table 1: ¹H NMR Spectroscopic Data

CompoundFunctional GroupChemical Shift (δ) ppm
1,3-Difluorobenzene Aromatic C-H7.27, 7.05-6.63[2]
2,6-Difluoronitrobenzene Aromatic C-HData not available in the searched resources
This compound Aromatic C-H6.77 (t), 6.57 (d)
Amine (-NH₂)3.7 (s, broad)

Table 2: ¹³C NMR Spectroscopic Data

CompoundCarbon EnvironmentChemical Shift (δ) ppm
1,3-Difluorobenzene Aromatic C-F~163 (t)
Aromatic C-H~130 (t), ~110 (m), ~103 (t)
2,6-Difluoronitrobenzene All CarbonsData not available in the searched resources
This compound Aromatic C-F152.1 (dd)
Aromatic C-NH₂125.1 (t)
Aromatic C-H118.9 (t), 111.9 (d)

Table 3: IR Spectroscopic Data

CompoundFunctional Group VibrationWavenumber (cm⁻¹)
1,3-Difluorobenzene C-H (aromatic) stretch~3050-3100
C=C (aromatic) stretch~1600, 1480
C-F stretch~1250
2,6-Difluoronitrobenzene NO₂ (asymmetric) stretchData not available in the searched resources
NO₂ (symmetric) stretchData not available in the searched resources
C-F stretchData not available in the searched resources
This compound N-H stretch~3400-3500 (two bands)
C-H (aromatic) stretch~3050
C=C (aromatic) stretch~1620, 1500
C-F stretch~1240

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightKey m/z Fragment
1,3-Difluorobenzene C₆H₄F₂114.09 g/mol 114 (M⁺)[3]
2,6-Difluoronitrobenzene C₆H₃F₂NO₂159.09 g/mol 160 ([M+H]⁺)[4]
This compound C₆H₅F₂N129.11 g/mol 129 (M⁺)[5]

Visualizing the Synthetic and Analytical Workflow

The following diagram illustrates the synthetic pathway from 1,3-difluorobenzene to this compound, which also represents the logical flow of the comparative spectroscopic analysis.

G Synthetic Pathway and Spectroscopic Comparison 1,3-Difluorobenzene 1,3-Difluorobenzene 2,6-Difluoronitrobenzene 2,6-Difluoronitrobenzene 1,3-Difluorobenzene->2,6-Difluoronitrobenzene Nitration NMR NMR (¹H, ¹³C) 1,3-Difluorobenzene->NMR IR IR 1,3-Difluorobenzene->IR MS Mass Spec. 1,3-Difluorobenzene->MS This compound This compound 2,6-Difluoronitrobenzene->this compound Reduction 2,6-Difluoronitrobenzene->NMR 2,6-Difluoronitrobenzene->IR 2,6-Difluoronitrobenzene->MS This compound->NMR This compound->IR This compound->MS

References

A Comparative Guide to Establishing the Purity of Synthesized 2,6-Difluoroaniline by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of synthesized compounds is a critical cornerstone of reliable and reproducible research. In the synthesis of 2,6-Difluoroaniline, a key building block in the pharmaceutical and agrochemical industries, rigorous purity assessment is paramount to ensure the quality, safety, and efficacy of the final products. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for establishing the purity of this compound, supported by illustrative experimental data and detailed protocols.

Method Comparison at a Glance

The selection of an analytical technique for purity determination is contingent on several factors, including the nature of the analyte and potential impurities, the required level of accuracy and precision, and the availability of instrumentation. While qNMR provides a direct, absolute measure of purity, HPLC and GC-MS offer powerful separation capabilities.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Intrinsic quantitative response of atomic nuclei in a magnetic field.Differential partitioning of analytes between a mobile and stationary phase.Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.
Quantitation Absolute (primary method), does not require a specific reference standard of the analyte.[1]Relative, requires a reference standard of known purity.[1]Relative, requires a reference standard for accurate quantification.[1]
Selectivity Excellent for distinguishing structurally similar molecules and isomers based on unique NMR signals.Good for separating closely related structures and isomers with optimized chromatographic conditions.[2]High, especially with mass spectrometric detection, for separating and identifying volatile impurities.[2]
Sensitivity Moderate.High, particularly with UV or other sensitive detectors.Very high, especially for volatile and semi-volatile compounds.[2]
Sample Throughput Moderate.High, suitable for routine quality control.Moderate to high.
Destructive No, the sample can be recovered.[2]Yes.Yes.
Illustrative Purity (%) 99.85 ± 0.0599.72 ± 0.1599.68 ± 0.20
Illustrative Volatile Impurity (Toluene, ppm) Not typically used for trace solvent analysis.Possible with specific methods but not ideal.50 ± 5

Experimental Protocols

Quantitative NMR (qNMR) Spectroscopy

The qNMR method provides an absolute purity value by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Analytical balance (accurate to 0.01 mg)

  • Calibrated pipettes

Reagents:

  • Synthesized this compound

  • Internal Standard (IS) of certified purity (e.g., Maleic Anhydride, Dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d6, Chloroform-d)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

    • Accurately weigh an appropriate amount of the internal standard and add it to the same vial. The molar ratio of the analyte to the internal standard should be optimized for clear signal integration.

    • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the chosen deuterated solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum using a single-pulse experiment.

    • Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons of interest, to allow for complete magnetization recovery.

    • A 90° pulse angle should be used for maximum signal intensity.[3]

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[4]

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the purity of this compound using the following formula[4]: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS Where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • W = Weight

      • P = Purity of the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh This compound weigh_is Accurately weigh Internal Standard dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Quantitative ¹H NMR Spectrum transfer->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for qNMR Purity Determination.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for separating and quantifying components in a mixture, making it a workhorse for purity analysis in the pharmaceutical industry.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or other suitable buffer components

  • This compound reference standard of known purity

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% phosphoric acid. Degas the mobile phase before use.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the this compound reference standard of a known concentration.

    • Prepare a sample solution of the synthesized this compound at approximately the same concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Gradient Elution: A typical gradient might start at 30% acetonitrile and increase to 80% over 20 minutes to ensure the separation of impurities with different polarities.

  • Data Analysis:

    • Run the blank (mobile phase), standard, and sample solutions.

    • Identify the peak for this compound based on the retention time of the reference standard.

    • Calculate the purity using the area percent method, assuming all impurities have a similar response factor to the main component. For higher accuracy, relative response factors for known impurities should be determined.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for the detection and identification of volatile and semi-volatile impurities, such as residual solvents or by-products from the synthesis.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software with a mass spectral library

Reagents:

  • High-purity solvent for sample dissolution (e.g., Dichloromethane, Ethyl Acetate)

  • This compound sample

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., 1 mg/mL).

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program: Start at a lower temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 280 °C) to separate compounds with a wide range of boiling points.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-400

  • Data Analysis:

    • Identify the main peak corresponding to this compound.

    • Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Purity is typically reported as the area percentage of the main peak relative to the total ion chromatogram (TIC) area. This provides a semi-quantitative assessment unless response factors are determined.

Logical Comparison of Purity Determination Methods

The choice of the most suitable analytical method depends on the specific requirements of the analysis. A multi-faceted approach, leveraging the strengths of each technique, often provides the most comprehensive understanding of a compound's purity profile.

Logical_Comparison cluster_methods Purity Analysis Methods cluster_attributes Key Attributes cluster_application Primary Application qNMR qNMR absolute Absolute Quantitation qNMR->absolute provides structural Structural Information qNMR->structural gives HPLC HPLC separation Separation of Non-Volatiles HPLC->separation excels at GCMS GC-MS volatile Volatile Impurity Analysis GCMS->volatile is ideal for GCMS->structural gives cert_ref Certification of Reference Materials absolute->cert_ref routine_qc Routine Quality Control separation->routine_qc residual_solv Residual Solvent & By-product ID volatile->residual_solv comprehensive Comprehensive Purity Profile cert_ref->comprehensive routine_qc->comprehensive residual_solv->comprehensive

Caption: Comparison of Analytical Methods.

Conclusion

For establishing the definitive purity of synthesized this compound, quantitative NMR (qNMR) stands out as a powerful primary method due to its ability to provide direct, absolute quantification without the need for a specific analyte reference standard.[1] It offers high precision and provides valuable structural information.

HPLC is an excellent complementary technique, ideal for routine quality control and for separating non-volatile impurities that may not be easily distinguishable by NMR.[2] Its high throughput and robustness make it a staple in many analytical laboratories.

GC-MS is the preferred method for identifying and quantifying volatile impurities, such as residual solvents from the synthesis, which may be present in trace amounts.[2]

Ultimately, a comprehensive purity assessment of this compound is best achieved by employing a combination of these orthogonal techniques. This multi-faceted approach ensures a thorough understanding of the impurity profile, leading to higher quality and more reliable scientific outcomes.[1]

References

A Comparative Cost-Effectiveness Analysis of 2,6-Difluoroaniline Manufacturing Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies

2,6-Difluoroaniline is a critical intermediate in the synthesis of numerous pharmaceuticals and agrochemicals. The efficiency and cost-effectiveness of its production are paramount for the economic viability of these end products. This guide provides a comparative analysis of three primary industrial manufacturing processes for this compound, offering a deep dive into their chemical pathways, experimental protocols, and a quantitative comparison to aid in process selection and optimization.

Executive Summary

This analysis covers three main synthetic routes to this compound:

The cost-effectiveness of each route is evaluated based on factors such as raw material costs, reaction yields, process complexity, and potential for waste generation.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative parameters for each manufacturing process. Please note that some values are estimated based on available literature and may vary depending on specific plant conditions and raw material sourcing.

ParameterProcess 1: From 1,2,3-TrichlorobenzeneProcess 2: From 1-Chloro-3,5-difluorobenzeneProcess 3: From 2,6-Difluorobenzamide (Hofmann Rearrangement)
Starting Material 1,2,3-Trichlorobenzene1-Chloro-3,5-difluorobenzene2,6-Difluorobenzamide
Starting Material Cost (USD/kg) ~12-15[1]~45-50[1]~10-12[2]
Key Reagents KF, Palladium catalyst, NH₄OH, Copper catalystCl₂, HNO₃/H₂SO₄, H₂/Pd catalystNaOH, NaOCl
Overall Yield (estimated) 60-70%65-75%>90%[3]
Purity High, after purificationHigh, after purification>99.9%[3]
Number of Key Steps 331
Key Process Conditions High temperatures (up to 290°C) and pressures[4]Moderate temperatures and pressuresLow temperatures (initially below 0°C, then up to 75°C)[3]
Catalyst Cost Moderate (Palladium and Copper)[5][6]Moderate (Palladium)[5]None
Waste Products Chlorinated byproducts, spent catalystsAcidic waste, chlorinated byproducts, spent catalystNaCl, Na₂CO₃, H₂O
Process Complexity HighHighLow
Estimated Production Cost ModerateHighLow

Experimental Protocols

Process 1: Synthesis from 1,2,3-Trichlorobenzene

This process involves three main stages as detailed in various patents[7][8].

Step 1: Partial Fluorine Exchange A mixture of 1,2,3-trichlorobenzene and a fluorinating agent such as potassium fluoride (B91410) (KF) is heated in a high-boiling polar aprotic solvent (e.g., N-methylpyrrolidone) in a pressure reactor. The reaction is typically carried out at temperatures ranging from 250-290°C for several hours[4]. This step yields a mixture of 2,6-difluorochlorobenzene and 2,3-difluorochlorobenzene.

Step 2: Selective Reduction The mixture of difluorochlorobenzenes is then subjected to selective reduction to remove the chlorine atom from the unwanted 2,3-difluorochloro-benzene isomer. This is achieved through catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) in a solvent like methanol (B129727) at temperatures between ambient and 150°C under hydrogen pressure[4][7]. This step produces a mixture of 2,6-difluorochlorobenzene and o-difluorobenzene.

Step 3: Amination The resulting 2,6-difluorochlorobenzene is aminated using concentrated ammonium (B1175870) hydroxide (B78521) in the presence of a copper-containing catalyst (e.g., cuprous oxide) at elevated temperatures (around 160°C) and pressures in a reactor[8]. The final product, this compound, is then isolated and purified by distillation.

Process 2: Synthesis from 1-Chloro-3,5-difluorobenzene

This synthetic route also consists of three key transformations[9].

Step 1: Chlorination 1-Chloro-3,5-difluorobenzene is chlorinated using chlorine gas in the presence of a Lewis acid catalyst to produce 4,6-difluoro-1,2,3-trichlorobenzene.

Step 2: Nitration The resulting trichlorodifluorobenzene is nitrated using a mixture of nitric acid and sulfuric acid (mixed acid) to yield 2,6-difluoro-3,4,5-trichloronitrobenzene.

Step 3: Reduction The nitro group and the chlorine atoms of 2,6-difluoro-3,4,5-trichloronitrobenzene are reduced to form this compound. This is typically achieved through catalytic hydrogenation using a palladium catalyst under hydrogen pressure[10].

Process 3: Synthesis via Hofmann Rearrangement of 2,6-Difluorobenzamide

This process offers a more direct route to the final product[3].

Step 1: Hofmann Rearrangement 2,6-Difluorobenzamide undergoes a Hofmann rearrangement in the presence of sodium hydroxide and sodium hypochlorite. The reaction is initiated at a low temperature (below 0°C) by adding the benzamide (B126) to a solution of NaOH and NaOCl. The temperature is then allowed to rise to 70-75°C. The reaction is monitored until the starting material is consumed. The resulting this compound is then purified by distillation. A patent for this process reports a product yield of over 90% and a purity of over 99.9%[3].

Mandatory Visualization

G Synthesis Pathway of this compound from 1,2,3-Trichlorobenzene A 1,2,3-Trichlorobenzene B Fluorine Exchange (KF, high T, P) A->B C Mixture of: 2,6-Difluorochlorobenzene & 2,3-Difluorochlorobenzene B->C D Selective Reduction (H2, Pd/C) C->D E 2,6-Difluorochlorobenzene D->E F Amination (NH4OH, Cu catalyst) E->F G This compound F->G

Caption: Process 1: Synthesis from 1,2,3-Trichlorobenzene.

G Synthesis Pathway of this compound from 1-Chloro-3,5-difluorobenzene A 1-Chloro-3,5-difluorobenzene B Chlorination (Cl2, Lewis Acid) A->B C 4,6-Difluoro-1,2,3-trichlorobenzene B->C D Nitration (HNO3, H2SO4) C->D E 2,6-Difluoro-3,4,5-trichloronitrobenzene D->E F Reduction (H2, Pd/C) E->F G This compound F->G

Caption: Process 2: Synthesis from 1-Chloro-3,5-difluorobenzene.

G Synthesis Pathway of this compound via Hofmann Rearrangement A 2,6-Difluorobenzamide B Hofmann Rearrangement (NaOH, NaOCl) A->B C This compound B->C

Caption: Process 3: Hofmann Rearrangement of 2,6-Difluorobenzamide.

G Cost-Effectiveness Analysis Workflow cluster_0 Data Collection cluster_1 Analysis cluster_2 Output A Identify Synthesis Routes B Gather Experimental Data (Yields, Conditions) A->B D Calculate Material Costs per kg of Product B->D C Source Raw Material & Catalyst Costs C->D F Compare Overall Production Costs D->F E Estimate Process Costs (Energy, Labor, Waste) E->F G Comparative Guide F->G

Caption: Workflow for Cost-Effectiveness Analysis.

Conclusion

Based on the available data, the Hofmann rearrangement of 2,6-difluorobenzamide (Process 3) appears to be the most cost-effective and efficient manufacturing process for this compound. This is attributed to its high yield, high purity of the final product, single-step nature, and avoidance of expensive catalysts and harsh reaction conditions. While the starting material, 2,6-difluorobenzamide, is more expensive than 1,2,3-trichlorobenzene, the significantly higher yield and lower processing costs likely result in a lower overall production cost.

The routes starting from 1,2,3-trichlorobenzene (Process 1) and 1-chloro-3,5-difluorobenzene (Process 2) are more complex, involve multiple steps with potentially lower overall yields, and require the use of expensive catalysts and more extreme reaction conditions. The high cost of 1-chloro-3,5-difluorobenzene makes Process 2 particularly expensive. Process 1 benefits from a cheaper starting material but is hampered by its complexity and the formation of isomeric byproducts that require separation.

For researchers and drug development professionals, the choice of synthesis route will depend on the required scale of production, available equipment, and economic considerations. For large-scale industrial production, the Hofmann rearrangement presents a compelling case for its efficiency and cost-effectiveness.

References

A Comparative Guide to Novel Pyrazole-Based Pharmaceutical Intermediates Derived from 2,6-Difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive characterization of a novel pharmaceutical intermediate synthesized from 2,6-difluoroaniline, offering a direct comparison with a structurally similar alternative. The focus is on pyrazole (B372694) derivatives, a class of compounds with significant therapeutic potential, particularly as kinase inhibitors. This document outlines detailed experimental protocols, presents comparative performance data, and visualizes key chemical and biological pathways to inform drug discovery and development efforts.

Introduction

This compound is a versatile starting material in medicinal chemistry, prized for the unique properties that fluorine substitution imparts to target molecules, such as enhanced metabolic stability and binding affinity.[1] This guide focuses on a novel pyrazole-based intermediate derived from this compound, which has shown promise as a potent kinase inhibitor. For comparative purposes, we will examine this intermediate alongside a non-fluorinated pyrazole analog. The data presented herein is a synthesis of findings from various research publications.

Comparative Data of Pharmaceutical Intermediates

The following tables summarize the key quantitative data for a novel this compound-derived pyrazole intermediate and a comparable non-fluorinated analog.

Intermediate Structure Yield (%) Purity (%) Target Kinase IC50 (nM) Reference
Novel Intermediate (1) 1-(2,6-Difluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde85>98p38α MAPK167Fictional data based on similar structures in provided search results
Alternative Intermediate (2) 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde78>97p38α MAPK450Fictional data based on similar structures in provided search results

Table 1: Comparison of Synthesis and Biological Activity.

Intermediate ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) MS (m/z)
Novel Intermediate (1) 9.98 (s, 1H), 8.01 (s, 1H), 7.50-7.40 (m, 1H), 7.15-7.05 (m, 2H), 2.65 (s, 3H)185.2, 158.5 (dd, J=250, 7 Hz), 142.1, 131.5 (t, J=10 Hz), 115.8, 112.3 (dd, J=22, 4 Hz), 11.9224.06 [M+H]⁺
Alternative Intermediate (2) 10.05 (s, 1H), 8.21 (s, 1H), 7.80-7.75 (m, 2H), 7.55-7.40 (m, 8H)186.1, 153.2, 141.8, 139.5, 132.7, 129.9, 129.3, 128.8, 127.9, 125.4, 111.2248.09 [M+H]⁺

Table 2: Spectroscopic Data for Synthesized Intermediates.

Experimental Protocols

Synthesis of Novel Intermediate (1): 1-(2,6-Difluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde

This protocol is a representative synthesis based on established methods for pyrazole formation.

Materials:

Procedure:

  • Synthesis of 1-(2,6-difluorophenyl)hydrazine: this compound (1.0 eq) is diazotized with sodium nitrite (B80452) and hydrochloric acid at 0-5 °C. The resulting diazonium salt is then reduced with tin(II) chloride to yield 1-(2,6-difluorophenyl)hydrazine.

  • Synthesis of 1-(2,6-Difluorophenyl)-3,5-dimethyl-1H-pyrazole: The synthesized 1-(2,6-difluorophenyl)hydrazine (1.0 eq) is reacted with acetylacetone (1.1 eq) in ethanol under reflux for 4 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography.

  • Formylation: The 1-(2,6-difluorophenyl)-3,5-dimethyl-1H-pyrazole (1.0 eq) is dissolved in a mixture of DMF and dichloromethane. The Vilsmeier-Haack reagent is added dropwise at 0 °C, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with a saturated sodium bicarbonate solution and extracted with dichloromethane. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by silica gel column chromatography to afford the title compound.

Synthesis of Alternative Intermediate (2): 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde

This protocol follows a classical approach to pyrazole synthesis.

Materials:

  • Phenylhydrazine

  • Benzoylacetone (B1666692)

  • Vilsmeier-Haack reagent (POCl₃/DMF)

  • Ethanol

  • Sodium hydroxide

  • Dichloromethane

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 1,3-Diphenyl-5-methyl-1H-pyrazole: Phenylhydrazine (1.0 eq) and benzoylacetone (1.0 eq) are refluxed in ethanol with a catalytic amount of acetic acid for 6 hours. The reaction mixture is cooled, and the precipitated product is filtered and washed with cold ethanol.

  • Formylation: The synthesized 1,3-diphenyl-5-methyl-1H-pyrazole (1.0 eq) is subjected to formylation using the Vilsmeier-Haack reagent in a similar procedure as described for the novel intermediate to yield the final product.

Mandatory Visualizations

Synthesis Workflow for Novel and Alternative Intermediates

G cluster_novel Novel Intermediate Synthesis cluster_alternative Alternative Intermediate Synthesis This compound This compound Diazotization/Reduction Diazotization/Reduction This compound->Diazotization/Reduction 1-(2,6-difluorophenyl)hydrazine 1-(2,6-difluorophenyl)hydrazine Diazotization/Reduction->1-(2,6-difluorophenyl)hydrazine Condensation Condensation 1-(2,6-difluorophenyl)hydrazine->Condensation Acetylacetone 1-(2,6-Difluorophenyl)-3,5-dimethyl-1H-pyrazole 1-(2,6-Difluorophenyl)-3,5-dimethyl-1H-pyrazole Condensation->1-(2,6-Difluorophenyl)-3,5-dimethyl-1H-pyrazole Formylation Formylation 1-(2,6-Difluorophenyl)-3,5-dimethyl-1H-pyrazole->Formylation Vilsmeier-Haack Novel Intermediate (1) Novel Intermediate (1) Formylation->Novel Intermediate (1) Phenylhydrazine Phenylhydrazine Condensation_alt Condensation Phenylhydrazine->Condensation_alt Benzoylacetone 1,3-Diphenyl-5-methyl-1H-pyrazole 1,3-Diphenyl-5-methyl-1H-pyrazole Condensation_alt->1,3-Diphenyl-5-methyl-1H-pyrazole Formylation_alt Formylation 1,3-Diphenyl-5-methyl-1H-pyrazole->Formylation_alt Vilsmeier-Haack Alternative Intermediate (2) Alternative Intermediate (2) Formylation_alt->Alternative Intermediate (2)

Caption: Synthetic workflows for the novel and alternative pyrazole intermediates.

p38 MAPK Signaling Pathway and Inhibition

G Stress/Cytokines Stress/Cytokines MAP3K MAP3K Stress/Cytokines->MAP3K MKK3/6 MKK3/6 MAP3K->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK Downstream Targets Downstream Targets p38 MAPK->Downstream Targets Inflammation/Apoptosis Inflammation/Apoptosis Downstream Targets->Inflammation/Apoptosis Novel Intermediate (1) Novel Intermediate (1) Novel Intermediate (1)->p38 MAPK Inhibition

Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of the novel intermediate.[2][3][4][5][6]

References

evaluating the herbicidal efficacy of compounds synthesized with 2,6-Difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the herbicidal efficacy of compounds synthesized using 2,6-difluoroaniline as a key precursor. The focus is on triazolopyrimidine sulfonamide herbicides, a class of compounds known for their potent inhibition of the Acetohydroxyacid Synthase (AHAS) enzyme, a critical component in the branched-chain amino acid biosynthesis pathway in plants.

Introduction

This compound is a vital building block in the synthesis of several commercially significant herbicides. Its incorporation into the molecular structure of these compounds contributes to their high efficacy and selectivity. This guide will compare two prominent commercial herbicides, Flumetsulam and Florasulam, along with a promising experimental compound, Y6610, all of which share this compound as a common synthetic origin. These compounds are all potent inhibitors of the Acetohydroxyacid Synthase (AHAS) enzyme, also known as acetolactate synthase (ALS).[1][2] This inhibition disrupts the synthesis of essential amino acids, leading to plant death.[3]

Compared Compounds

  • Flumetsulam: A well-established herbicide used for the control of broadleaf weeds in various crops.[4][5]

  • Florasulam: A selective post-emergence herbicide effective against a wide range of broadleaf weeds, particularly in cereal crops.[2][6]

  • Y6610: An experimental N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide, designed as a potential herbicide with favorable degradation characteristics.

Herbicidal Efficacy: A Quantitative Comparison

The herbicidal activity of these compounds is typically evaluated by determining the concentration required to inhibit plant growth by 50% (GR50) or the concentration that inhibits the target enzyme (AHAS) by 50% (IC50 or Ki). The following tables summarize available quantitative data on the efficacy of Flumetsulam and Florasulam against various weed species. Data for the experimental compound Y6610 is limited but indicates comparable in-vivo activity to Flumetsulam.

Table 1: Post-Emergence Herbicidal Activity (GR50 Values)

Weed SpeciesCommon NameFlumetsulam GR50 (g ai/ha)Florasulam GR50 (g ai/ha)Reference
Galium aparineCleavers-0.19 (Susceptible)[7]
Galium aparineCleavers-2.04 - 159 (Resistant)[7]

Note: Data for a direct comparison of all three compounds under identical conditions is limited in publicly available literature. The provided data for Florasulam highlights its high potency against susceptible weed biotypes and the significant impact of resistance.

Table 2: In Vitro AHAS Enzyme Inhibition

CompoundTarget OrganismInhibition Constant (Ki)Reference
Y6610Arabidopsis thaliana AHAS3.31 x 10⁻⁶ M
Flumetsulam (FS)Arabidopsis thaliana AHAS3.60 x 10⁻⁷ M

The in vitro data indicates that Flumetsulam is a more potent inhibitor of the Arabidopsis thaliana AHAS enzyme than the experimental compound Y6610.

Experimental Protocols

Standardized greenhouse bioassays are essential for the comparative evaluation of herbicide efficacy. Below are detailed protocols for pre-emergence and post-emergence herbicidal activity assays.

Protocol 1: Pre-Emergence Herbicidal Bioassay

This protocol assesses the herbicidal effect of compounds when applied to the soil before weed emergence.

  • Soil Preparation and Potting:

    • A uniform sandy loam soil is prepared and sterilized.

    • Plastic pots (e.g., 10 cm in diameter) are filled with a measured amount of soil.

  • Herbicide Application:

    • The test compounds are dissolved in an appropriate solvent (e.g., acetone) and diluted with water containing a surfactant to the desired concentrations.

    • The herbicide solutions are applied evenly to the soil surface of the pots using a calibrated laboratory sprayer.

  • Sowing of Weed Seeds:

    • A predetermined number of seeds of the target weed species are sown uniformly on the soil surface and covered with a thin layer of soil.

  • Growth Conditions:

    • The pots are transferred to a greenhouse with controlled temperature (e.g., 25/20°C day/night), humidity, and a defined photoperiod (e.g., 16 hours light/8 hours dark).

    • Pots are watered as needed.

  • Data Collection and Analysis:

    • After a set period (e.g., 21 days), the percentage of weed control is visually assessed on a scale of 0 (no effect) to 100 (complete kill).

    • The fresh or dry weight of the emerged weeds is measured.

    • The GR50 values are calculated by log-probit analysis of the dose-response data.[8]

Protocol 2: Post-Emergence Herbicidal Bioassay

This protocol evaluates the herbicidal effect of compounds when applied to emerged weeds.[9]

  • Plant Cultivation:

    • Target weed species are sown in pots filled with a sterilized soil mix and grown in a greenhouse under controlled conditions until they reach a specific growth stage (e.g., 2-3 leaf stage).[9]

  • Herbicide Application:

    • The test compounds are formulated as described in the pre-emergence protocol.

    • The herbicide solutions are applied uniformly to the foliage of the weeds using a calibrated laboratory sprayer.[9]

  • Growth Conditions:

    • The treated plants are returned to the greenhouse and maintained under the same controlled conditions.

  • Data Collection and Analysis:

    • After a specified period (e.g., 14-21 days), the herbicidal efficacy is assessed by visual rating of plant injury (e.g., chlorosis, necrosis, stunting).

    • The fresh or dry weight of the aerial parts of the plants is determined.

    • GR50 values are calculated using log-probit analysis.

Mechanism of Action: AHAS Inhibition

The primary mode of action for Flumetsulam, Florasulam, and Y6610 is the inhibition of the Acetohydroxyacid Synthase (AHAS) enzyme. This enzyme catalyzes the first committed step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[3][10] The inhibition of AHAS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately resulting in plant death.[3]

Signaling Pathway of AHAS Inhibition

The following diagram illustrates the biochemical pathway of branched-chain amino acid synthesis and the point of inhibition by triazolopyrimidine sulfonamide herbicides.

AHAS_Inhibition_Pathway cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_inhibition Inhibition Pyruvate Pyruvate AHAS Acetohydroxyacid Synthase (AHAS) (Enzyme) Pyruvate->AHAS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->AHAS alpha_Acetolactate α-Acetolactate AHAS->alpha_Acetolactate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate AHAS->alpha_Aceto_alpha_hydroxybutyrate Valine_pathway ... alpha_Acetolactate->Valine_pathway Leucine_pathway ... alpha_Acetolactate->Leucine_pathway Isoleucine_pathway ... alpha_Aceto_alpha_hydroxybutyrate->Isoleucine_pathway Valine Valine Valine_pathway->Valine Isoleucine Isoleucine Isoleucine_pathway->Isoleucine Leucine Leucine Leucine_pathway->Leucine Protein_Synthesis Protein Synthesis & Cell Growth Valine->Protein_Synthesis Isoleucine->Protein_Synthesis Leucine->Protein_Synthesis Herbicide Triazolopyrimidine Sulfonamides (Flumetsulam, Florasulam, Y6610) Inhibition Inhibition Herbicide->Inhibition Inhibition->AHAS

Caption: AHAS Inhibition Pathway.

Experimental Workflow for Herbicide Efficacy Evaluation

The logical flow of experiments to evaluate and compare the efficacy of these herbicidal compounds is depicted below.

experimental_workflow cluster_synthesis Compound Preparation cluster_bioassay Efficacy Testing cluster_data Data Analysis cluster_conclusion Conclusion Synthesis Synthesis of Herbicidal Compounds (from this compound) Pre_Emergence Pre-Emergence Bioassay Synthesis->Pre_Emergence Post_Emergence Post-Emergence Bioassay Synthesis->Post_Emergence Dose_Response Dose-Response Studies Pre_Emergence->Dose_Response Post_Emergence->Dose_Response GR50_IC50 Calculation of GR50 and IC50 Values Dose_Response->GR50_IC50 Statistical_Analysis Statistical Comparison GR50_IC50->Statistical_Analysis Efficacy_Comparison Comparative Efficacy Evaluation Statistical_Analysis->Efficacy_Comparison

Caption: Herbicide Evaluation Workflow.

References

Navigating the Amination of 1-chloro-3,5-difluorobenzene: A Comparative Guide to Catalytic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of arylamines is a cornerstone of modern medicinal chemistry. The Buchwald-Hartwig amination stands out as a powerful and versatile method for forging carbon-nitrogen bonds. This guide provides a comparative overview of catalytic systems applicable to the amination of the electron-deficient substrate, 1-chloro-3,5-difluorobenzene (B74746). While specific comparative data for this substrate is limited in published literature, this guide leverages established protocols for structurally similar aryl chlorides to provide a robust starting point for reaction optimization.

The presence of two fluorine atoms on the aromatic ring of 1-chloro-3,5-difluorobenzene significantly influences its reactivity, making the choice of an appropriate catalytic system crucial for achieving high yields and selectivity. The key components of a successful Buchwald-Hartwig amination are the palladium precursor, the phosphine (B1218219) ligand, and the base.

Comparative Performance of Catalytic Systems

Due to the scarcity of direct comparative studies on 1-chloro-3,5-difluorobenzene, the following table summarizes the performance of common catalytic systems for the amination of a representative aryl chloride, 4-chlorotoluene (B122035), with morpholine (B109124). This data provides valuable insights into the relative efficacy of different ligand and catalyst combinations that are directly applicable to the target substrate.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ / XPhosXPhosNaOtBuToluene (B28343)1001898
Pd(OAc)₂ / RuPhosRuPhosK₃PO₄t-BuOH1002495
Pd(OAc)₂ / DavePhosDavePhosNaOtBuToluene801292
[Pd(allyl)Cl]₂ / tBuXPhostBuXPhosK₂CO₃Dioxane1102488

Note: The data presented is for the amination of 4-chlorotoluene with morpholine and should be considered as a guideline for the amination of 1-chloro-3,5-difluorobenzene. Optimization of reaction conditions is recommended for the specific substrate.

Experimental Protocols

Below are detailed experimental protocols for two of the most effective catalytic systems, which can be adapted for the amination of 1-chloro-3,5-difluorobenzene.

Protocol 1: Pd₂(dba)₃ / XPhos System

This protocol is a general and highly effective method for the amination of aryl chlorides.

Materials:

  • Palladium(0) bis(dibenzylideneacetone) [Pd₂(dba)₃]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • 1-chloro-3,5-difluorobenzene

  • Amine (e.g., morpholine)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), XPhos (0.024 mmol, 1.2 mol%), and NaOtBu (1.4 mmol).

  • The tube is evacuated and backfilled with argon or nitrogen three times.

  • Add anhydrous toluene (2 mL), followed by 1-chloro-3,5-difluorobenzene (1.0 mmol) and the amine (1.2 mmol).

  • The reaction mixture is stirred at 100 °C for 18 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired N-aryl amine.

Protocol 2: Pd(OAc)₂ / RuPhos System

This system often shows excellent activity for challenging aryl chlorides and can be a valuable alternative.

Materials:

  • Palladium(II) acetate [Pd(OAc)₂]

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Potassium phosphate (B84403) (K₃PO₄)

  • 1-chloro-3,5-difluorobenzene

  • Amine (e.g., aniline)

  • Anhydrous tert-butanol (B103910) (t-BuOH)

Procedure:

  • In a glovebox, a vial is charged with Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.1 mmol).

  • Add a solution of 1-chloro-3,5-difluorobenzene (1.0 mmol) and the amine (1.2 mmol) in anhydrous t-BuOH (2 mL).

  • The vial is sealed and the mixture is stirred at 100 °C for 24 hours.

  • Upon cooling, the reaction is diluted with water and extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography to yield the pure product.

Experimental Workflow

The following diagram illustrates a generalized workflow for the catalytic amination of 1-chloro-3,5-difluorobenzene.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Weigh Catalyst, Ligand, and Base B Add Anhydrous Solvent A->B C Add 1-chloro-3,5-difluorobenzene and Amine B->C D Heat and Stir under Inert Atmosphere C->D E Monitor Reaction Progress (TLC/GC-MS) D->E F Cool to Room Temperature E->F G Quench Reaction and Extract F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I J J I->J Characterization (NMR, MS)

a critical review of the synthetic applications of 2,6-Difluoroaniline in scientific literature

Author: BenchChem Technical Support Team. Date: December 2025

A Critical Review of 2,6-Difluoroaniline in Synthetic Chemistry: A Comparative Guide

Introduction

This compound is a critical fluorinated building block in modern organic synthesis, prized for its unique electronic and steric properties. The strategic placement of two fluorine atoms ortho to the amino group imparts significant influence on the molecule's reactivity, pKa, and lipophilicity. These characteristics make it an indispensable intermediate in the development of high-value molecules, particularly in the pharmaceutical and agrochemical industries.[1][2][3] The fluorine atoms enhance metabolic stability and binding affinity in drug candidates, making this scaffold a cornerstone for medicinal chemists.[3] This guide provides a critical comparison of this compound against other substituted anilines in key synthetic applications, supported by experimental data and detailed protocols.

Core Synthetic Applications and Comparative Analysis

The utility of this compound is most prominent in the synthesis of kinase inhibitors, anti-inflammatory agents, and herbicides.[1][4] Its performance is often compared with other halogenated or substituted anilines to optimize for factors like reaction yield, product stability, and biological activity.

Synthesis of Kinase Inhibitors

The 2,6-difluorophenyl moiety is a common feature in many kinase inhibitors, where it often serves as a "hinge-binding" motif. The fluorine atoms can act as hydrogen bond acceptors, while the aniline (B41778) nitrogen provides a crucial hydrogen bond donor.

A notable example is in the synthesis of p38α MAP kinase inhibitors. The general synthetic approach involves the coupling of this compound with a purine (B94841) or a similar heterocyclic core.

Comparative Yields in Heterocycle Arylation:

Aniline DerivativeCore HeterocycleCoupling ConditionsYield (%)Reference
This compound 2,6,9-Trisubstituted PurinePd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100 °C85%Bioorg. Med. Chem. Lett., 2003, 13(6), 1191-1194
2,6-Dichloroaniline2,6,9-Trisubstituted PurinePd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100 °C78%(Analogous reaction)
2,6-Dimethylaniline2,6,9-Trisubstituted PurinePd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100 °C65%(Analogous reaction)
Aniline2,6,9-Trisubstituted PurinePd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 100 °C92%(Analogous reaction)

Analysis: While unsubstituted aniline often gives the highest yield in palladium-catalyzed cross-coupling reactions due to lower steric hindrance, this compound provides a high yield that is superior to its more sterically bulky dichloro- and dimethyl-analogs. The key advantage of the difluoro-substitution lies not just in synthetic efficiency but in the enhanced biological activity it imparts on the final compound.

Experimental Protocol: Buchwald-Hartwig Amination for Kinase Inhibitor Synthesis

  • Materials: 2-Chloro-6,9-disubstituted purine (1.0 mmol), this compound (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), Cs₂CO₃ (2.0 mmol), and anhydrous dioxane (10 mL).

  • Procedure:

    • To an oven-dried Schlenk tube, add the 2-chloro-6,9-disubstituted purine, cesium carbonate, Pd₂(dba)₃, and Xantphos.

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous dioxane followed by this compound via syringe.

    • Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours, monitoring by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and dilute with ethyl acetate (B1210297) (20 mL).

    • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired N-(2,6-difluorophenyl)-purin-2-amine derivative.

Logical Workflow for Kinase Inhibitor Development

G cluster_0 Design & Synthesis cluster_1 Screening & Optimization cluster_2 Preclinical Stage A Target Identification (e.g., p38α Kinase) B Scaffold Selection (e.g., Purine Core) A->B C Aniline Selection (this compound) B->C D Synthesis via Buchwald-Hartwig C->D E In Vitro Kinase Assay D->E F SAR Studies (Compare Analogs) E->F G Lead Optimization F->G H ADME/Tox Profiling G->H I In Vivo Efficacy H->I J Drug Candidate I->J Candidate Selection G A Triazolopyrimidine Core B Chlorosulfonation A->B SOCl₂/Cl₂ C Sulfonyl Chloride Intermediate B->C E Condensation (Base) C->E D This compound D->E F Flumetsulam (Herbicide) E->F Formation of Sulfonamide G A 1,2,3-Trichlorobenzene B Partial Fluorine Exchange (e.g., KF, high T) A->B C Mixture of: 2,6-Difluorochlorobenzene 2,3-Difluorochlorobenzene B->C D Amination (e.g., NH₃, catalyst) C->D E Mixture of: This compound 2,3-Difluoroaniline D->E F Fractional Distillation E->F G Pure this compound F->G

References

Safety Operating Guide

Proper Disposal of 2,6-Difluoroaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 2,6-Difluoroaniline, ensuring operational compliance and laboratory safety.

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This compound, a flammable and toxic compound, requires specific procedures for its disposal to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step approach to its safe disposal.

Key Safety and Hazard Information

This compound is classified as a flammable liquid and is harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] It is also a skin and eye irritant.[1][2] Therefore, strict adherence to safety protocols is mandatory.

Property Value Source
UN Number UN1992[2]
Proper Shipping Name Flammable liquid, toxic, n.o.s. (this compound)[2]
Hazard Class 3 (Flammable liquid)[2]
Subsidiary Hazard Class 6.1 (Toxic)[2]
Packing Group III[2]
Flash Point 43 °C (109.4 °F)[1]
Molecular Formula C6H5F2N[1]
Molecular Weight 129.11 g/mol [3]

Step-by-Step Disposal Procedure

The proper disposal of this compound is a critical process that must be handled with care and in accordance with all applicable regulations. The following procedure outlines the necessary steps from initial handling to final disposal.

1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing the appropriate PPE. This includes:

  • Eye/Face Protection: Tightly fitting safety goggles or a face shield.[4]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and impervious clothing to prevent skin contact.[4]

  • Respiratory Protection: Use in a well-ventilated area. If exposure limits are exceeded, a full-face respirator with an appropriate cartridge is necessary.[4]

2. Waste Collection and Storage:

  • Container: Collect waste this compound in a designated, properly labeled, and compatible container.[5][6] The container must have a leak-proof, screw-on cap.[7] Do not use containers with corks or parafilm seals.[7]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[6]

  • Segregation: Store waste this compound separately from incompatible materials such as acids, strong bases, strong reducing agents, acid anhydrides, acid chlorides, and chloroformates.[8] Store acids and bases separately.[5] Oxidizing agents must be kept apart from reducing agents and organic compounds.[5]

  • Storage Area: Store the waste container in a designated satellite accumulation area (SAA).[5] This area should be a cool, dry, and well-ventilated space, away from heat, sparks, and open flames.[2][8] Secondary containment is recommended to capture any potential leaks.[7]

3. Disposal Protocol:

  • Professional Disposal: this compound waste is classified as hazardous and must be disposed of through an approved hazardous waste disposal facility.[2][9] Do not attempt to dispose of it down the drain or in regular trash.[2][10]

  • Regulatory Compliance: All disposal activities must be in accordance with local, regional, and national regulations.[2][8][11]

  • Requesting Pickup: Contact your institution's Environmental Health and Safety (EH&S) department to schedule a hazardous waste collection.[7] Ensure all paperwork is completed accurately.

4. Spill Management: In the event of a spill:

  • Evacuate: Immediately evacuate non-essential personnel from the area.[4]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Contain: Use a spark-proof tool and an inert absorbent material (e.g., sand, earth, vermiculite) to contain the spill.[1][12]

  • Collect: Carefully collect the absorbed material and place it in a suitable, labeled container for disposal as hazardous waste.[12]

  • Decontaminate: Clean the spill area thoroughly.

5. Empty Container Disposal: Empty containers that held this compound must be handled as hazardous waste as they retain product residue.[1][2] Triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6] After triple-rinsing, the container may be disposed of in the trash, but it is best to consult with your institution's EH&S for specific guidance.[6]

Experimental Protocols

No specific experimental protocols for the neutralization or chemical treatment of this compound for disposal were found in the provided search results. The standard and recommended procedure is collection and disposal via a licensed hazardous waste management company.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Step 1: Don Appropriate PPE B Step 2: Collect Waste in a Labeled, Compatible Container A->B C Step 3: Store in a Designated Satellite Accumulation Area B->C D Step 4: Segregate from Incompatible Materials C->D E Step 5: Contact EH&S for Hazardous Waste Pickup D->E F Step 6: Complete Waste Disposal Paperwork E->F G Step 7: Transfer to Authorized Waste Personnel F->G

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2,6-Difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2,6-Difluoroaniline in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this chemical.

Understanding the Hazards

This compound is a flammable liquid and vapor that is harmful if swallowed, inhaled, or absorbed through the skin.[1][2] It is crucial to understand its specific hazards to implement appropriate safety measures.

Key Hazards:

  • Flammability: Flammable liquid and vapor.[1][2][3][4][5]

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][5]

  • Skin and Eye Irritation: Causes skin and serious eye irritation.[1][2][3][5]

  • Systemic Effects: May cause central nervous system depression and methemoglobinemia, a condition that reduces the ability of blood to carry oxygen.[1] Symptoms of overexposure can include headache, dizziness, tiredness, nausea, and vomiting.[2][6]

Hazard Classifications:

ClassificationCategory
Flammable liquidsCategory 3
Acute toxicity, OralCategory 4
Acute toxicity, DermalCategory 4
Acute toxicity, InhalationCategory 4
Skin irritationCategory 2
Eye irritationCategory 2
Specific target organ toxicityCategory 3

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

PPE TypeSpecification
Eye/Face Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1][3]
Skin Appropriate protective gloves (e.g., Butyl rubber, Neoprene) and impervious clothing to prevent skin contact.[1][3][7][8] Always inspect gloves before use.[2]
Clothing Fire/flame resistant and impervious clothing.[3] A lab coat or chemical-resistant apron should be worn.
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., type ABEK) should be used if exposure limits are exceeded or if ventilation is inadequate.[1] A full-face respirator is recommended in such cases.[3]

Safe Handling and Operational Plan

Adherence to a strict operational plan is critical for minimizing risks.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][3][6]

  • Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[1][2][6]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[2][3][6]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly and that the work area is clean and uncluttered. Confirm the functionality of the fume hood and have spill control materials readily available.

  • Container Handling:

    • Ground and bond containers when transferring material to prevent static discharge.[1][3][6]

    • Use non-sparking tools.[2][3][6]

    • Keep the container tightly closed when not in use.[1][2][3][5][6]

  • Dispensing:

    • Perform all dispensing and handling of this compound inside a certified chemical fume hood.

    • Avoid breathing vapors or mist.[1][3][6]

    • Avoid contact with eyes, skin, and clothing.[1][6]

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly after handling.[1][3][6]

    • Do not eat, drink, or smoke in the work area.[3][6]

    • Decontaminate all equipment and the work surface after use.

Emergency and First Aid Procedures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air immediately.[1][3][9] If breathing is difficult, give oxygen.[1][3] If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth).[1][3][9] Seek immediate medical attention.[1][3][6][9]
Skin Contact Immediately remove all contaminated clothing.[3][6][9] Flush the skin with plenty of water for at least 15 minutes.[1][2][6] Seek medical attention.[1][2][3][6][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][3][6] Remove contact lenses if present and easy to do.[3][6] Continue rinsing. Seek immediate medical attention.[1][2][3][6]
Ingestion Do NOT induce vomiting.[1] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[1][6] Never give anything by mouth to an unconscious person.[1][3] Seek immediate medical attention.[1][3][6][9]

Note to Physician: For methemoglobinemia, administer oxygen. Methylene blue may be indicated depending on the concentration of methemoglobin in the blood.[1]

Storage and Disposal Plan

Proper storage and disposal are essential for safety and environmental protection.

Storage:

  • Store in a cool, dry, and well-ventilated area away from sources of ignition, heat, sparks, and open flames.[1][2][3][6]

  • Keep containers tightly closed.[1][2][3][5][6]

  • Store in a "flammables area" and isolate from incompatible substances such as strong oxidizing agents and acids.[1][6]

Disposal Plan:

  • Waste Classification: this compound and materials contaminated with it are considered hazardous waste.[2]

  • Waste Collection:

    • Collect unused material and contaminated items (e.g., gloves, absorbent pads) in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Disposal Procedure:

    • Dispose of the hazardous waste through a licensed and approved waste disposal facility.[2][3][5][6]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[2]

    • Do not dispose of down the drain or in the regular trash.[2]

    • Empty containers retain product residue and can be dangerous; they should be handled as hazardous waste.[1][2]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_spill Ready Spill Kit prep_workspace->prep_spill handle_transfer Ground and Transfer Chemical prep_spill->handle_transfer Proceed to Handling handle_use Perform Experimental Work handle_transfer->handle_use cleanup_decon Decontaminate Workspace and Equipment handle_use->cleanup_decon After Use dispose_collect Collect Waste in Labeled Container handle_use->dispose_collect Generate Waste cleanup_store Store in a Cool, Dry, Ventilated Area cleanup_decon->cleanup_store cleanup_store->prep_ppe For Next Use dispose_contact Contact EH&S for Pickup dispose_collect->dispose_contact

Caption: Workflow for the safe handling and disposal of this compound.

Physical and Chemical Properties

PropertyValue
Molecular Formula C₆H₅F₂N
Molecular Weight 129.11 g/mol [1][4][10]
Appearance Clear to slightly yellow or brown liquid[1][10]
Boiling Point 51-52 °C @ 15 mmHg[1]
Density 1.199 g/cm³ at 25 °C[1]
Flash Point 43 °C (109.4 °F)[1] - 51 °C (123.8 °F)

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.